molecular formula C22H25N5O5 B1675583 LY 170198 CAS No. 99682-33-4

LY 170198

货号: B1675583
CAS 编号: 99682-33-4
分子量: 439.5 g/mol
InChI 键: VRFMQNMDEYQICU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SRS-A antagonist;  structure given in first source

属性

CAS 编号

99682-33-4

分子式

C22H25N5O5

分子量

439.5 g/mol

IUPAC 名称

N-[4-[3-(4-acetyl-3-hydroxy-2-propan-2-ylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide

InChI

InChI=1S/C22H25N5O5/c1-13(2)19-18(10-9-17(14(3)28)20(19)29)32-12-4-11-31-16-7-5-15(6-8-16)23-22(30)21-24-26-27-25-21/h5-10,13,29H,4,11-12H2,1-3H3,(H,23,30)(H,24,25,26,27)

InChI 键

VRFMQNMDEYQICU-UHFFFAOYSA-N

规范 SMILES

CC(C)C1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)NC(=O)C3=NNN=N3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LY 170198
LY-170198
N-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenyl)-1H-tetrazol-5-carboxamide

产品来源

United States

Foundational & Exploratory

The Core Mechanism of LY170198: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY170198 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been instrumental as a research tool in understanding the role of this enzyme in inflammatory processes. Although its clinical development was hampered by a narrow therapeutic window, its well-characterized mechanism of action continues to inform the development of next-generation PDE4 inhibitors for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanism of action of LY170198, including its effects on intracellular signaling, its impact on key inflammatory cells, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of Phosphodiesterase 4

The primary mechanism of action of LY170198 is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, LY170198 leads to an increase in intracellular cAMP levels in various cell types, particularly inflammatory cells.[1] This elevation in cAMP is the central event that triggers the downstream anti-inflammatory effects of the compound.

Downstream Signaling Pathways

The increase in intracellular cAMP initiated by LY170198 activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway.

Protein Kinase A (PKA) Pathway

Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates a variety of intracellular proteins. A key target of PKA is the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10).

Furthermore, PKA activation can lead to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). This inhibition is thought to occur through multiple mechanisms, including the phosphorylation and stabilization of the NF-κB inhibitor, IκB.

Exchange Protein Activated by cAMP (Epac) Pathway

In addition to PKA, increased cAMP can also activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. The role of the Epac pathway in the anti-inflammatory effects of PDE4 inhibitors is an area of active investigation.

Signaling Pathway of LY170198 Action

LY170198_Mechanism LY170198 LY170198 PDE4 Phosphodiesterase 4 (PDE4) LY170198->PDE4 Inhibits cAMP ↑ Intracellular cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA Epac Epac Activation cAMP->Epac CREB CREB Phosphorylation (pCREB) PKA->CREB Phosphorylates NFkB NF-κB Inhibition PKA->NFkB Inhibits AntiInflammatory ↑ Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->AntiInflammatory Promotes ProInflammatory ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->ProInflammatory Promotes

Caption: Core signaling cascade initiated by LY170198.

Effects on Key Inflammatory Cells

LY170198 exerts its anti-inflammatory effects by modulating the function of various immune cells, including eosinophils, neutrophils, and monocytes.

Eosinophils

Eosinophils are key effector cells in allergic inflammation. LY170198 has been shown to inhibit several key functions of eosinophils, most notably the production of superoxide anions, a key component of the respiratory burst.

Neutrophils

Neutrophils are critical for the innate immune response. Increased cAMP levels in neutrophils, induced by PDE4 inhibitors, have been shown to inhibit their adhesion to bronchial epithelial cells, a crucial step in their migration to sites of inflammation.[4] This effect is mediated, at least in part, through the downregulation of the adhesion molecule Mac-1.[4]

Monocytes and Macrophages

Monocytes and macrophages are key sources of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). PDE4 inhibitors, by elevating cAMP, can suppress the production of TNF-α from these cells, contributing significantly to their anti-inflammatory profile.[5][6][7][8]

Quantitative Data

While specific quantitative data for LY170198 is limited in recent literature, the following table provides representative IC50 values for other well-characterized PDE4 inhibitors to provide context for the potency of this class of compounds.

CompoundPDE4A (IC50)PDE4B (IC50)PDE4C (IC50)PDE4D (IC50)Reference
Roflumilast>10 µM0.84 nM>10 µM0.68 nM[9]
LASSBio-4480.7 µM1.4 µM1.1 µM4.7 µM[1]
NVP3.3 µM0.65 µM5.7 µM0.57 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PDE4 inhibitors like LY170198.

Measurement of Intracellular cAMP Levels

Principle: This protocol describes a competitive immunoassay for the quantitative determination of intracellular cAMP. The assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Materials:

  • Cell line of interest (e.g., neutrophils, monocytes)

  • LY170198 or other PDE4 inhibitor

  • Cell culture medium

  • Lysis buffer

  • cAMP immunoassay kit (e.g., ELISA, TR-FRET)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate.

    • Pre-incubate cells with varying concentrations of LY170198 for a specified time (e.g., 30 minutes).

    • Stimulate cells with an appropriate agonist (e.g., forskolin to directly activate adenylyl cyclase) for a defined period to induce cAMP production.

  • Cell Lysis:

    • Remove the cell culture medium.

    • Add lysis buffer to each well to lyse the cells and release intracellular cAMP.

  • cAMP Immunoassay:

    • Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves the addition of the cell lysate to a plate pre-coated with a capture antibody, followed by the addition of a labeled cAMP conjugate and a detection antibody.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in the samples by interpolating from the standard curve.

Experimental Workflow for cAMP Measurement

cAMP_Workflow Start Start CellCulture Seed and Culture Cells Start->CellCulture Treatment Pre-incubate with LY170198 CellCulture->Treatment Stimulation Stimulate with Agonist Treatment->Stimulation Lysis Lyse Cells Stimulation->Lysis Assay Perform cAMP Immunoassay Lysis->Assay Read Read Plate Assay->Read Analysis Analyze Data Read->Analysis End End Analysis->End

Caption: Workflow for measuring intracellular cAMP.

Inhibition of Eosinophil Superoxide Production

Principle: This assay measures the production of superoxide anion (O₂⁻) by activated eosinophils. The reduction of cytochrome c by superoxide is monitored spectrophotometrically.

Materials:

  • Isolated human eosinophils

  • LY170198 or other PDE4 inhibitor

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine) or other stimulus

  • Cytochrome c

  • Superoxide dismutase (SOD)

  • Hanks' Balanced Salt Solution (HBSS)

  • Spectrophotometer

Procedure:

  • Eosinophil Preparation:

    • Isolate eosinophils from human peripheral blood using standard density gradient centrifugation and immunomagnetic bead separation techniques.

  • Assay Setup:

    • In a 96-well plate, add eosinophils suspended in HBSS.

    • Add varying concentrations of LY170198 and incubate for a specified time.

    • Add cytochrome c to each well.

    • To control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide.

  • Stimulation and Measurement:

    • Initiate the reaction by adding the stimulus (e.g., fMLP).

    • Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of superoxide production from the change in absorbance.

    • Determine the IC50 value for LY170198 by plotting the percentage inhibition of superoxide production against the log concentration of the inhibitor.

Workflow for Superoxide Production Assay

Superoxide_Workflow Start Start IsolateEos Isolate Eosinophils Start->IsolateEos PrepareAssay Prepare Assay Plate (Eosinophils, LY170198, Cytochrome c) IsolateEos->PrepareAssay Stimulate Add Stimulus (e.g., fMLP) PrepareAssay->Stimulate Measure Measure Absorbance at 550 nm Stimulate->Measure Analyze Calculate Superoxide Production and IC50 Measure->Analyze End End Analyze->End TNFa_Workflow Start Start CultureCells Culture Monocytes/PBMCs Start->CultureCells TreatCells Pre-treat with LY170198 CultureCells->TreatCells StimulateCells Stimulate with LPS TreatCells->StimulateCells CollectSupernatant Collect Supernatants StimulateCells->CollectSupernatant PerformELISA Perform TNF-α ELISA CollectSupernatant->PerformELISA ReadPlate Read Plate PerformELISA->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

References

The Pharmacology of LY171883 (Tomelukast): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY171883, also known as Tomelukast, is a potent and orally active compound that has been extensively studied for its pharmacological effects, primarily as a selective antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/E4) receptors.[1][2][3] Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions, making their antagonism a key therapeutic strategy. Beyond its primary mechanism, LY171883 also exhibits secondary pharmacological activities, including the inhibition of phosphodiesterase (PDE) and activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides a comprehensive overview of the pharmacology of LY171883, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant pathways and workflows using Graphviz diagrams.

Core Pharmacological Profile

LY171883's primary mechanism of action is the competitive antagonism of LTD4 and LTE4 at the CysLT1 receptor.[1][2][3] This action blocks the downstream signaling cascades initiated by these inflammatory mediators, which include bronchoconstriction, increased vascular permeability, and mucus secretion.

Leukotriene Receptor Antagonism

LY171883 has demonstrated potent and selective antagonism of LTD4- and LTE4-induced effects in various preclinical models. It effectively inhibits the binding of radiolabeled LTD4 to guinea pig lung membranes and antagonizes LTD4-induced contractions in isolated guinea pig ileum and trachea.[2][4][5]

Phosphodiesterase Inhibition

In addition to its effects on leukotriene receptors, LY171883 has been shown to be an inhibitor of phosphodiesterase (PDE) enzymes.[4][5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can contribute to smooth muscle relaxation and anti-inflammatory effects. However, its activity as a PDE inhibitor is generally considered to be less potent than its leukotriene receptor antagonism.[1]

PPARγ Agonism

LY171883 also acts as an agonist at peroxisome proliferator-activated receptors (PPARs), specifically PPARγ.[2][5] Activation of PPARγ is associated with anti-inflammatory responses and metabolic regulation. This activity may contribute to the overall pharmacological profile of the compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for LY171883 across various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

ParameterAssay SystemValueReference
Ki [3H]-LTD4 binding to guinea pig lung membranes0.63 µM[2]
KB LTD4-induced contraction in guinea pig ileum0.07 µM[5][6]
KB LTD4-induced contraction in guinea pig parenchyma0.34 µM[5][6]
IC50 Phosphodiesterase from human polymorphonuclear leukocytes22.6 µM[5][6]
IC50 Phosphodiesterase from various guinea pig tissues6.9 - 209 µM[5][6]
EC50 Increase in Ca2+-activated K+ current in GH3 cells15 µM[7]

Table 2: In Vitro Functional Antagonism

AssayAgonistTissue/Cell LineLY171883 ConcentrationEffectReference
Smooth Muscle RelaxationIsoprenaline (enhancement)Carbachol-contracted guinea pig trachea28 µMTwo-fold enhancement of isoprenaline-induced relaxation[1]
Tracheal ContractionLTE4Guinea pig trachea> 2.8 µMTotal inhibition of LTE4-induced contraction[1]

Table 3: In Vivo Efficacy

Animal ModelChallengeLY171883 DoseRouteEffectReference
Anesthetized Guinea PigLTE4-induced bronchoconstriction3 mg/kgi.v.Antagonism of bronchoconstriction[1]
Allergic SheepAntigen-induced airway response (early phase)30 mg/kgp.o.Significantly reduced early increase in specific lung resistance (SRL)[8]
Allergic SheepAntigen-induced airway response (late phase)30 mg/kgp.o.Blocked the late increase in SRL[8]
Awake SheepEndotoxin-induced pulmonary hypertension4 mg/kgi.v.Reduced pulmonary artery pressure, pulmonary vascular resistance, and systemic vascular resistance[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LY171883 and the general workflows of the experimental protocols described in the subsequent section.

G cluster_0 Leukotriene Signaling Pathway LTD4 LTD4 / LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Gq Gq Protein Activation CysLT1R->Gq LY171883 LY171883 LY171883->CysLT1R PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C Activation IP3_DAG->PKC Response Bronchoconstriction, Increased Vascular Permeability, Mucus Secretion Ca_release->Response PKC->Response

Caption: Antagonism of the CysLT1 Receptor Signaling Pathway by LY171883.

G cluster_1 Phosphodiesterase Inhibition Workflow Start Start: Tissue/Cell Lysate Add_cAMP Add [3H]-cAMP (Substrate) Start->Add_cAMP Incubate Incubate with LY171883 or Vehicle Add_cAMP->Incubate Stop_reaction Terminate Reaction (e.g., Boiling) Incubate->Stop_reaction Add_SVP Add Snake Venom Phosphodiesterase Stop_reaction->Add_SVP Separate Separate [3H]-Adenosine from [3H]-cAMP (e.g., Dowex column) Add_SVP->Separate Quantify Quantify [3H]-Adenosine (Scintillation Counting) Separate->Quantify End End: Determine PDE Inhibition Quantify->End

Caption: General workflow for a radiolabel-based phosphodiesterase inhibition assay.

Detailed Experimental Protocols

[3H]-LTD4 Receptor Binding Assay (Guinea Pig Lung Membranes)

This protocol is a representative method for determining the binding affinity of compounds to the CysLT1 receptor.

  • Tissue Preparation:

    • Euthanize male Hartley guinea pigs and perfuse the lungs with ice-cold saline to remove blood.

    • Excise the lung parenchyma, mince, and homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 50,000 x g) to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a final volume of 250 µL, combine the lung membrane preparation (typically 50-100 µg of protein), [3H]-LTD4 (e.g., 0.5-1.0 nM), and varying concentrations of LY171883 or vehicle.

    • To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled LTD4 (e.g., 1 µM) is included.

    • Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition binding data using a non-linear regression analysis to determine the IC50 value (the concentration of LY171883 that inhibits 50% of specific [3H]-LTD4 binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antigen-Induced Airway Responses in Allergic Sheep

This model is used to assess the efficacy of anti-asthmatic compounds on both the early and late-phase allergic responses.

  • Animal Sensitization:

    • Sensitize sheep by repeated subcutaneous injections of an allergen, typically Ascaris suum extract, mixed with an adjuvant.

    • Confirm sensitization by observing a positive skin reaction to an intradermal injection of the allergen.

  • Experimental Procedure:

    • Administer LY171883 (e.g., 30 mg/kg) or placebo orally two hours before the antigen challenge.[8]

    • Measure baseline specific lung resistance (SRL) using a non-invasive pulmonary mechanics measurement system.

    • Challenge the conscious sheep with an aerosolized solution of Ascaris suum antigen.

    • Measure SRL at regular intervals for up to 8 hours post-challenge to assess the early and late-phase responses.[8]

    • The early response is typically observed within the first 2 hours, while the late response occurs between 4 and 8 hours post-challenge.

  • Data Analysis:

    • Express the change in SRL as a percentage increase from the baseline value.

    • Compare the magnitude of the early and late-phase responses between the LY171883-treated and placebo-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

LY171883 (Tomelukast) is a multifaceted pharmacological agent with a primary role as a selective antagonist of the CysLT1 receptor. Its ability to also inhibit phosphodiesterases and activate PPARγ may contribute to its overall therapeutic potential in inflammatory airway diseases like asthma. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of respiratory and inflammatory diseases. Further investigation into the interplay of its multiple mechanisms of action could provide deeper insights into its pharmacological profile and potential clinical applications.

References

LY170198: An In-Depth Technical Guide to Leukotriene Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the leukotriene receptor antagonist activity of LY170198 and its closely related analogs. Due to the limited availability of specific quantitative data for LY170198 in publicly accessible literature, this document leverages data from the well-characterized compound LY171883 as a representative of the hydroxyacetophenone class of leukotriene antagonists. The experimental protocols detailed herein are standard methodologies for the evaluation of such compounds.

Core Concepts: The Leukotriene Signaling Pathway

Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway. The cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — are particularly significant in the pathophysiology of asthma and allergic rhinitis. They elicit their effects by binding to and activating CysLT receptors, primarily the CysLT₁ receptor, which leads to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. Leukotriene receptor antagonists, such as those in the LY170198 chemical series, act by competitively blocking the CysLT₁ receptor, thereby mitigating the downstream inflammatory cascade.

AA Arachidonic Acid LO5 5-Lipoxygenase AA->LO5 LTA4 Leukotriene A₄ LO5->LTA4 LTC4S LTC₄ Synthase LTA4->LTC4S LTC4 Leukotriene C₄ LTC4S->LTC4 LTD4 Leukotriene D₄ LTC4->LTD4 CysLT1 CysLT₁ Receptor LTD4->CysLT1 binds Response Inflammatory Response (e.g., Bronchoconstriction) CysLT1->Response activates LY170198 LY170198 LY170198->CysLT1 blocks

Caption: Leukotriene synthesis and the inhibitory action of LY170198.

Quantitative Analysis of Antagonist Activity

The antagonist potency of the hydroxyacetophenone series is exemplified by LY171883. The following table summarizes key quantitative data for this compound.

CompoundAssay TypeAgonistTissue/PreparationParameterValue
LY171883In Vitro FunctionalLTD₄Guinea Pig IleumpA₂6.9
LY171883In VivoLTD₄Anesthetized Guinea PigOral ED₅₀ (Bronchoconstriction)~11 mg/kg

Key Experimental Protocols

The characterization of leukotriene receptor antagonists relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound to the CysLT₁ receptor.

Methodology:

  • Membrane Preparation: Homogenized lung tissue from guinea pigs is subjected to centrifugation to isolate the membrane fraction rich in CysLT₁ receptors.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled CysLT₁ ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled test compound (e.g., LY170198).

  • Separation: The reaction mixture is rapidly filtered to separate membrane-bound from free radioligand.

  • Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the binding affinity of the antagonist.

cluster_0 Assay Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis A Prepare Lung Membrane Homogenate D Incubate Membranes, Radioligand, and LY170198 A->D B Prepare Radioligand ([³H]LTD₄) B->D C Prepare Serial Dilutions of LY170198 C->D E Rapid Filtration D->E F Scintillation Counting E->F G Calculate IC₅₀ F->G H Determine Kᵢ Value G->H

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This bioassay assesses the functional antagonism of LTD₄-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A section of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.

  • Baseline Response: A cumulative concentration-response curve to LTD₄ is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., LY170198) for a specified period.

  • Post-Incubation Response: A second LTD₄ concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the LTD₄ concentration-response curve caused by the antagonist is used to calculate the pA₂, a measure of antagonist potency.

Start Isolate Guinea Pig Ileum Mount Mount in Organ Bath Start->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate LTD4_Curve1 Generate Baseline LTD₄ Concentration-Response Curve Equilibrate->LTD4_Curve1 Wash1 Wash Tissue LTD4_Curve1->Wash1 Incubate Incubate with LY170198 Wash1->Incubate LTD4_Curve2 Generate Second LTD₄ Concentration-Response Curve Incubate->LTD4_Curve2 Analyze Calculate pA₂ Value LTD4_Curve2->Analyze

Caption: Workflow for the guinea pig ileum functional assay.

Structure-Activity Relationship and Logical Framework

The antagonist activity of the hydroxyacetophenone series is intrinsically linked to their chemical structure. These compounds act as competitive antagonists by binding to the CysLT₁ receptor at the same site as the endogenous ligand, LTD₄, but without activating the receptor. This prevents the initiation of the intracellular signaling cascade that leads to the pathological responses associated with leukotriene action.

cluster_0 Molecular Interaction cluster_1 Mechanism of Action cluster_2 Physiological Outcome A LY170198 B CysLT₁ Receptor A->B Binds to C Competitive Antagonism B->C D Blocks LTD₄ Binding C->D E Inhibition of Intracellular Signaling D->E F Attenuation of Inflammatory Response E->F

Caption: Logical framework of LY170198's antagonist activity.

LY171883: A Technical Whitepaper on its Biological Functions and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY171883, also known as Tomelukast, is a potent and orally active small molecule that has been the subject of significant research due to its multifaceted biological activities. Primarily recognized as a selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, it has been investigated for its therapeutic potential in inflammatory conditions, particularly asthma. Beyond its primary mechanism, LY171883 also exhibits inhibitory effects on phosphodiesterase (PDE) and can modulate the activity of the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides an in-depth analysis of the biological functions of LY171883, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Core Biological Function: Leukotriene Receptor Antagonism

The primary and most well-characterized biological function of LY171883 is its competitive antagonism of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. By blocking the binding of LTD4 and LTE4 to these receptors, LY171883 effectively mitigates their pro-inflammatory and bronchoconstrictive effects.

Quantitative Data: Receptor Binding and Functional Antagonism

The potency and selectivity of LY171883 as a leukotriene receptor antagonist have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

ParameterTissue/Cell LineValueReference
Ki Guinea Pig Lung Membranes ([3H]-LTD4 binding)0.63 µM[1]
KB Guinea Pig Ileum0.07 µM[2]
KB Guinea Pig Lung Parenchyma0.34 µM[2]

Table 1: In Vitro Receptor Binding Affinity of LY171883. This table summarizes the dissociation constants (Ki and KB) of LY171883 for the leukotriene receptor in different guinea pig tissues, indicating its high binding affinity.

Experimental ModelAgonistLY171883 EffectQuantitative MeasurementReference
Guinea Pig Trachea (Carbachol-contracted)IsoprenalineEnhancement of relaxation2-fold enhancement at 28 µM[3]
Guinea Pig TracheaLTE4Inhibition of contractionTotal inhibition[3]
Anesthetized Guinea PigsHistamine-induced bronchospasmNo effect on isoprenaline-induced decrease-[3]
Anesthetized Guinea PigsLTE4-induced bronchoconstrictionAntagonismAntagonized at doses as low as 3 mg/kg[3]
Allergic SheepAntigen-induced airway responsesReduction of early and late phase responsesEarly SRL increase reduced from 483% to 163%; late response blocked (30 mg/kg, p.o.)[4]
Atopic SubjectsInhaled LTD4/AntigenAttenuation of bronchoconstriction-[5]
Asthmatic SubjectsCold air-induced bronchoconstrictionIncreased respiratory heat loss to reduce FEV1 by 20%PD20RHE increased from 1.00 to 1.24 kcal/min (600 mg twice daily)[1]

Table 2: In Vivo and Ex Vivo Functional Antagonism of LY171883. This table presents the functional effects of LY171883 in various experimental models, demonstrating its ability to counteract the physiological effects of leukotrienes and other bronchoconstrictors.

Signaling Pathway: Leukotriene Receptor Antagonism

The binding of cysteinyl leukotrienes (LTD4, LTE4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades that lead to smooth muscle contraction, increased vascular permeability, and eosinophil recruitment. LY171883 acts as a competitive antagonist at this receptor, preventing these downstream effects.

Leukotriene_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 LTD4 / LTE4 CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds & Activates LY171883 LY171883 LY171883->CysLT1R Blocks Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction Inflammation Inflammation PKC->Inflammation

Figure 1. Signaling pathway of leukotriene receptor antagonism by LY171883.

Secondary Biological Functions

In addition to its primary role as a leukotriene antagonist, LY171883 exhibits other biological activities, particularly at higher concentrations.

Phosphodiesterase (PDE) Inhibition

LY171883 has been shown to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which can contribute to smooth muscle relaxation.

Tissue/Cell LineIC50Reference
Human Polymorphonuclear Leukocytes22.6 µM[2]
Guinea Pig Tissues6.9 - 209 µM[2]

Table 3: Phosphodiesterase Inhibition by LY171883. This table shows the half-maximal inhibitory concentration (IC50) of LY171883 against phosphodiesterases from different sources.

PPARγ Agonism

At micromolar concentrations, LY171883 can bind to and activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in adipogenesis and inflammation.

Cell LineConcentrationEffectReference
NIH3T3 Fibroblasts50-100 µMInduces adipogenesis[2]

Table 4: PPARγ Agonism by LY171883. This table indicates the concentration at which LY171883 induces adipogenesis through PPARγ activation.

Secondary_Functions cluster_pde Phosphodiesterase Inhibition cluster_ppar PPARγ Agonism LY171883 LY171883 PDE Phosphodiesterase (PDE) LY171883->PDE Inhibits PPARg PPARγ Receptor (Nuclear) LY171883->PPARg Activates cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes cAMP_increase ↑ cAMP Relaxation Smooth Muscle Relaxation cAMP_increase->Relaxation Gene_expression Altered Gene Expression PPARg->Gene_expression Regulates Adipogenesis Adipogenesis Gene_expression->Adipogenesis

Figure 2. Secondary biological functions of LY171883.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological functions of LY171883.

Leukotriene Receptor Binding Assay

This assay determines the affinity of a compound for the leukotriene receptor.

Objective: To quantify the binding affinity (Ki) of LY171883 to the CysLT1 receptor.

Materials:

  • Guinea pig lung membranes (source of CysLT1 receptors)

  • [3H]-LTD4 (radioligand)

  • LY171883 (test compound)

  • Unlabeled LTD4 (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig lung tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a microtiter plate, combine the lung membranes, [3H]-LTD4, and varying concentrations of LY171883. For total binding, omit LY171883. For non-specific binding, add a high concentration of unlabeled LTD4.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of LY171883 and calculate the Ki using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prep Prepare Guinea Pig Lung Membranes start->prep setup Set up Assay Plate: - Membranes - [³H]-LTD4 - LY171883 (varying conc.) prep->setup incubate Incubate at RT setup->incubate filter Filter and Wash incubate->filter quantify Scintillation Counting filter->quantify analyze Calculate Specific Binding, IC₅₀, and Kᵢ quantify->analyze end End analyze->end

Figure 3. Experimental workflow for a leukotriene receptor binding assay.
Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit PDE activity.

Objective: To determine the IC50 of LY171883 for PDE.

Materials:

  • Purified PDE enzyme (e.g., from human polymorphonuclear leukocytes)

  • cAMP (substrate)

  • LY171883 (test compound)

  • 5'-Nucleotidase

  • Inorganic pyrophosphatase

  • Malachite green reagent (for phosphate detection)

  • Assay buffer

  • Microplate reader

Procedure:

  • Assay Setup: In a microtiter plate, add the PDE enzyme, LY171883 at various concentrations, and assay buffer.

  • Initiate Reaction: Add cAMP to start the enzymatic reaction. PDE will hydrolyze cAMP to AMP.

  • Incubation: Incubate at 37°C for a defined period.

  • Second Enzymatic Step: Add 5'-nucleotidase and inorganic pyrophosphatase to convert AMP to adenosine and inorganic phosphate (Pi).

  • Detection: Add malachite green reagent, which forms a colored complex with Pi.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the concentration of LY171883 to determine the IC50 value.

PPARγ Activation Assay

This assay assesses the ability of a compound to activate the PPARγ receptor.

Objective: To determine if LY171883 can activate PPARγ and induce a downstream response.

Materials:

  • Cell line expressing a PPARγ reporter gene system (e.g., NIH3T3 cells transfected with a luciferase reporter under the control of a PPARγ response element)

  • LY171883 (test compound)

  • Rosiglitazone (positive control)

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Plate the reporter cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of LY171883 or the positive control.

  • Incubation: Incubate the cells for 24-48 hours to allow for PPARγ activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability and plot the fold activation relative to the vehicle control to determine the EC50.

Conclusion

LY171883 is a well-characterized molecule with a primary biological function as a selective antagonist of the CysLT1 receptor. This activity forms the basis of its potential therapeutic use in asthma and other inflammatory conditions. Its secondary activities as a phosphodiesterase inhibitor and a PPARγ agonist, while occurring at higher concentrations, may contribute to its overall pharmacological profile. The experimental protocols and data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals working with this compound or in the field of leukotriene modulation. Further research may continue to elucidate the full spectrum of its biological effects and therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of LY 170198

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthetic route for LY 170198, a potent and selective leukotriene D4 (LTD4) receptor antagonist. Due to the limited availability of a complete, published experimental protocol for this compound, this guide outlines a plausible synthesis based on established and analogous chemical reactions. Additionally, this document details the compound's mechanism of action through the cysteinyl leukotriene receptor 1 (CysLT1) signaling pathway.

Chemical Structure and Properties

This compound, systematically named 1-[2-hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]ethanone, is a small molecule antagonist of the CysLT1 receptor. Its structure features a substituted acetophenone core, a propyl group, and a butoxy-linked tetrazole moiety, which are crucial for its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-[2-hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]ethanone
Molecular Formula C₁₈H₂₄N₄O₃
Molecular Weight 360.41 g/mol
CAS Number 105190-39-4
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, commencing with the preparation of the key intermediates: the substituted phenolic core and the tetrazole-containing alkylating agent.

Step 1: Synthesis of 2,4-Dihydroxy-3-propylacetophenone (Intermediate 1)

A plausible route to this intermediate involves the Friedel-Crafts acylation of 2-propylresorcinol.

Experimental Protocol:

  • To a solution of 2-propylresorcinol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath and add acetyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,4-dihydroxy-3-propylacetophenone.

Step 2: Synthesis of 5-(4-Bromobutyl)-1H-tetrazole (Intermediate 2)

This intermediate can be prepared from 5-bromovaleronitrile through a cycloaddition reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-bromovaleronitrile and sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a catalyst, such as zinc chloride or ammonium chloride, to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into acidified water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give the crude 5-(4-bromobutyl)-1H-tetrazole.

  • Further purification can be achieved by chromatography.

Step 3: Synthesis of this compound

The final step involves the regioselective alkylation of the phenolic hydroxyl group of Intermediate 1 with Intermediate 2.

Experimental Protocol:

  • Dissolve 2,4-dihydroxy-3-propylacetophenone (Intermediate 1) in a suitable polar aprotic solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate or cesium carbonate, to the solution to deprotonate the more acidic 4-hydroxyl group.

  • Add 5-(4-bromobutyl)-1H-tetrazole (Intermediate 2) to the reaction mixture.

  • Heat the mixture at an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 2: Summary of Analogous Reaction Data

Reaction StepReactantsReagents & ConditionsProductYield (%)Reference
Phenol Alkylation 2,4-dihydroxyacetophenone, 1,4-dibromobutaneCsHCO₃, CH₃CN, 80 °C4-(4-bromobutoxy)-2-hydroxyacetophenoneGood(Analogous)
Tetrazole Formation Benzonitrile, Sodium azideCuSO₄·5H₂O, DMSO, 140 °C5-phenyl-1H-tetrazoleGood to Excellent(Analogous)

Note: The yields are reported as "Good" to "Excellent" based on analogous reactions found in the literature, as specific yield data for the synthesis of this compound is not publicly available.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate 1 Synthesis cluster_step2 Step 2: Intermediate 2 Synthesis cluster_step3 Step 3: Final Product Synthesis 2-propylresorcinol 2-propylresorcinol Friedel_Crafts Friedel_Crafts 2-propylresorcinol->Friedel_Crafts Friedel-Crafts Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Friedel_Crafts AlCl3 AlCl₃ AlCl3->Friedel_Crafts Intermediate_1 2,4-Dihydroxy-3-propylacetophenone Intermediate_1_ref Intermediate 1 Friedel_Crafts->Intermediate_1 5-bromovaleronitrile 5-bromovaleronitrile Cycloaddition Cycloaddition 5-bromovaleronitrile->Cycloaddition [3+2] Cycloaddition NaN3 NaN₃ NaN3->Cycloaddition Catalyst Catalyst (e.g., ZnCl₂) Catalyst->Cycloaddition Intermediate_2 5-(4-Bromobutyl)-1H-tetrazole Intermediate_2_ref Intermediate 2 Cycloaddition->Intermediate_2 Base Base (e.g., K₂CO₃) Alkylation Alkylation Base->Alkylation LY170198 This compound Intermediate_1_ref->Alkylation Williamson Ether Synthesis Intermediate_2_ref->Alkylation Alkylation->LY170198

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: CysLT1 Receptor Signaling Pathway

This compound functions as a competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Leukotrienes, particularly LTD4, are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. They are produced from arachidonic acid via the 5-lipoxygenase pathway.

Binding of LTD4 to the G-protein coupled receptor (GPCR) CysLT1R, which is coupled to Gq/11, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG trigger a cascade of downstream effects, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and eosinophil recruitment, all of which are hallmark features of an asthma attack.

This compound, by competitively binding to the CysLT1R, prevents the binding of LTD4 and thereby blocks the initiation of this signaling cascade, leading to the alleviation of asthma symptoms.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects: - Bronchoconstriction - Inflammation - Eosinophil Recruitment Ca->Downstream PKC->Downstream LTD4 Leukotriene D₄ (LTD₄) LTD4->CysLT1R Binds & Activates LY170198 This compound (Antagonist) LY170198->CysLT1R Binds & Blocks

Caption: CysLT1 receptor signaling and antagonism by this compound.

Discovery and history of LY 170198

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and history of the leukotriene receptor antagonist, LY170198, is not feasible with publicly available information. Despite extensive searches through scientific databases, patent records, and general web queries, no specific data or publications detailing the discovery, synthesis, pharmacological data, or experimental protocols for a compound designated LY170198 could be located.

The identifier "LY" is commonly associated with compounds developed by the pharmaceutical company Eli Lilly. Searches were specifically targeted towards Eli Lilly's research in the field of leukotriene antagonists, a class of drugs primarily investigated for the treatment of asthma and allergic rhinitis. While Eli Lilly has a documented history of research and development in this therapeutic area, no public documents specifically mention LY170198.

It is possible that LY170198 was an internal designation for a compound that was discontinued in early-stage research and never publicly disclosed. Pharmaceutical companies often synthesize and evaluate numerous compounds, with only a small fraction progressing to clinical trials and subsequent publication.

For researchers and scientists interested in the broader field of leukotriene receptor antagonists, a wealth of information is available on compounds that have been successfully developed and marketed, such as Montelukast and Zafirlukast. These drugs serve as excellent examples of the pharmacological principles and clinical applications of this class of medication.

General Signaling Pathway for Cysteinyl Leukotriene Receptor Antagonists

While specific data for LY170198 is unavailable, the general mechanism of action for a cysteinyl leukotriene (CysLT) receptor antagonist can be illustrated. These compounds act by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at their G-protein coupled receptors, primarily the CysLT₁ receptor. This antagonism prevents the downstream signaling that leads to the pathological effects of leukotrienes in asthma and allergic conditions, such as bronchoconstriction, inflammation, and mucus production.

Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds to LY170198 LY170198 (Antagonist) LY170198->CysLT1 Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: General signaling pathway of cysteinyl leukotriene receptor antagonists.

General Experimental Workflow for Characterizing a Novel Leukotriene Receptor Antagonist

The characterization of a novel leukotriene receptor antagonist would typically follow a standardized workflow, progressing from in vitro assays to in vivo models.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Cellular Assay (e.g., Calcium Mobilization) (Determine IC₅₀) Binding_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Efficacy_Models Animal Models of Asthma (e.g., Ovalbumin-challenged guinea pig) (Measure bronchoconstriction) PK_Studies->Efficacy_Models Toxicology Toxicology Studies (Assess safety profile) Efficacy_Models->Toxicology IND_Enabling IND-Enabling Studies Toxicology->IND_Enabling Lead_Optimization->PK_Studies

LY171883 (Tomelukast): A Technical Guide to a First-Generation CysLT1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY171883, also known as Tomelukast, is a selective and orally active antagonist of the cysteinyl-leukotriene receptor 1 (CysLT1). As a first-generation CysLT1 receptor antagonist, it has been a valuable tool in elucidating the role of cysteinyl leukotrienes (CysLTs) in inflammatory processes, particularly in the context of asthma and allergic rhinitis. This technical guide provides an in-depth overview of the preclinical and clinical pharmacology of LY171883, including its mechanism of action, binding affinity, and effects in various experimental models. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in this area.

Core Mechanism of Action

LY171883 functions as a competitive antagonist at the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous CysLTs, primarily leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This blockade inhibits the downstream signaling cascades that lead to the pathophysiological effects associated with CysLTs, such as bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[1][2]

Cysteinyl-Leukotriene Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, and the point of intervention by LY171883.

cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq Protein Activation CysLT1->Gq LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds to LY171883 LY171883 (Tomelukast) LY171883->CysLT1 Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation Ca_release->PKC Response Pathophysiological Responses (Bronchoconstriction, Inflammation) PKC->Response Start Compound Synthesis and Screening In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay CysLT1 Receptor Binding Assay (Ki) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Ca2+ mobilization, IP3) In_Vitro->Functional_Assay In_Vivo In Vivo Preclinical Models Binding_Assay->In_Vivo Functional_Assay->In_Vivo Bronchoconstriction LTD4-Induced Bronchoconstriction In_Vivo->Bronchoconstriction Allergen_Challenge Allergen-Induced Airway Response In_Vivo->Allergen_Challenge PK_PD Pharmacokinetics & Pharmacodynamics Bronchoconstriction->PK_PD Allergen_Challenge->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_I Phase I Clinical Trials (Safety, PK in Humans) Tox->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Asthma Patients) Phase_I->Phase_II End Go/No-Go Decision Phase_II->End

References

The Enigmatic Case of LY170198: A Search for Pharmacokinetic and Pharmacodynamic Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and databases has revealed no specific information regarding the pharmacokinetics and pharmacodynamics of a compound designated as LY170198. This identifier, likely an internal code used by Eli Lilly and Company, does not correspond to any publicly disclosed therapeutic agent for which detailed pharmacological data has been published.

Despite a multi-pronged search strategy targeting chemical and pharmaceutical databases, clinical trial registries, and scholarly articles, no quantitative data, experimental protocols, or established signaling pathways associated with "LY170198" could be retrieved. This suggests that the compound may have been discontinued in the early stages of development and its scientific findings were never published, or it was subsequently renamed and the original "LY" designation is not indexed in public-facing resources.

While the user's request for an in-depth technical guide on LY170198 cannot be fulfilled due to the absence of source material, this outcome highlights a common challenge in pharmaceutical research, where a significant number of compounds are investigated pre-clinically but do not advance to a stage where their properties are publicly detailed.

For researchers, scientists, and drug development professionals interested in the broader landscape of Eli Lilly's research, particularly in areas historically associated with "LY" designated compounds such as neuroscience, information on publicly disclosed agents can be found through various scientific search engines and the company's official publications. For instance, a search of Eli Lilly's historical and current drug portfolio may reveal compounds with similar mechanisms of action that have progressed further in the development pipeline. One such example from Lilly's portfolio is Pergolide, a dopamine D1 and D2 receptor agonist.[1]

Without specific data for LY170198, it is impossible to generate the requested tables, experimental methodologies, and signaling pathway diagrams. The following sections would have been populated had the information been available.

Hypothetical Data Presentation Structure

Had data been available, it would have been presented in the following structured tables for clarity and comparative analysis.

Table 1: Pharmacokinetic Parameters of LY170198 (Hypothetical)
ParameterValueSpeciesRoute of Administration
Absorption
Bioavailability (%)
Tmax (h)
Cmax (ng/mL)
Distribution
Volume of Distribution (L/kg)
Protein Binding (%)
Metabolism
Primary Metabolites
Metabolic Pathways
Excretion
Half-life (h)
Clearance (mL/min/kg)
Excretion Routes
Table 2: Pharmacodynamic Profile of LY170198 (Hypothetical)
TargetAssay TypeValue (e.g., Ki, IC50, EC50)Units
Primary Target(s)
Receptor/Enzyme 1Binding AffinitynM
Receptor/Enzyme 1Functional ActivitynM
Off-Target(s)
Receptor/Enzyme 2Binding AffinityµM
Receptor/Enzyme 3Binding AffinityµM

Hypothetical Experimental Protocols

Detailed methodologies for key experiments would have been provided, outlining the procedures for assays such as:

  • In Vitro Receptor Binding Assays: Describing the preparation of cell membranes, radioligand binding protocols, and data analysis to determine binding affinities (Ki).

  • Functional Assays: Detailng the specific cell-based or tissue-based assays used to measure the agonist or antagonist activity of the compound (e.g., cAMP assays, calcium flux assays).

  • In Vivo Pharmacokinetic Studies: Outlining the animal models used, dosing regimens, blood sampling schedules, and the analytical methods (e.g., LC-MS/MS) for quantifying drug concentrations.

  • In Vivo Pharmacodynamic Models: Describing the animal models of disease or physiological response used to assess the efficacy and potency of the compound.

Hypothetical Visualizations

Diagrams illustrating signaling pathways, experimental workflows, or logical relationships would have been created using Graphviz (DOT language). For example, a hypothetical signaling pathway for a dopamine D2 receptor agonist is presented below.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LY170198 LY170198 (Agonist) D2R Dopamine D2 Receptor LY170198->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Hypothetical signaling pathway for a D2 agonist.

References

In Vitro Characterization of LY171883: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY171883, also known as Tomelukast, is a selective and orally active antagonist of the leukotriene D4 (LTD4) receptor, historically investigated for its potential therapeutic applications in asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the in vitro characterization of LY171883, detailing its primary pharmacological activity, off-target effects, and the experimental methodologies used for its evaluation.

Pharmacological Profile

LY171883 exhibits a multi-faceted pharmacological profile, with its primary mechanism of action being the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. Additionally, it has been shown to inhibit phosphodiesterase (PDE) activity and act as an agonist at peroxisome proliferator-activated receptors (PPARs).

Data Summary

The following tables summarize the key quantitative data for the in vitro activities of LY171883.

Table 1: CysLT1 Receptor Antagonist Activity

ParameterValueSpecies/TissueReference
K_i_0.63 µMGuinea Pig Lung Membranes[1]
K_B_0.07 µMGuinea Pig Ileum
K_B_0.34 µMGuinea Pig Parenchyma

Table 2: Phosphodiesterase (PDE) Inhibitory Activity

Tissue SourceIC_50_Reference
Human Polymorphonuclear Leukocytes22.6 µM
Guinea Pig Lung6.9 µM
Guinea Pig Trachea>100 µM
Guinea Pig Ileum209 µM

Table 3: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Activity

ActivityConcentration RangeCell LineReference
Adipogenesis Induction50-100 µMNIH3T3 Fibroblasts

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Leukotriene D4 (LTD4) Signaling Pathway

Leukotriene D4 binds to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction. LY171883 acts as a competitive antagonist at this receptor, blocking the binding of LTD4 and thereby inhibiting its downstream effects.

LTD4_Signaling_Pathway cluster_receptor Cell Membrane LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Binds LY171883 LY171883 LY171883->CysLT1 Blocks Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

LTD4 Signaling Pathway and Inhibition by LY171883
Experimental Workflow: Isolated Guinea Pig Trachea Assay

This workflow illustrates the key steps involved in assessing the antagonist activity of LY171883 on LTD4-induced contractions in isolated guinea pig tracheal tissue.

Trachea_Assay_Workflow start Start: Isolate Guinea Pig Trachea prep Prepare Tracheal Rings start->prep mount Mount in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) prep->mount equilibrate Equilibrate under Tension mount->equilibrate pre_treatment Pre-incubate with LY171883 (or vehicle control) equilibrate->pre_treatment contraction Induce Contraction with LTD4 pre_treatment->contraction measure Measure Isometric Contraction (Force Transducer) contraction->measure analysis Data Analysis: Calculate pA2 or IC50 measure->analysis end End analysis->end

Workflow for Isolated Guinea Pig Trachea Assay

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize LY171883.

CysLT1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (K_i_) of LY171883 for the CysLT1 receptor.

Materials:

  • Guinea pig lung tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-LTD4 (Radioligand)

  • LY171883 (Test compound)

  • Unlabeled LTD4 (for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant and centrifuge at a high speed to pellet the membrane fraction. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [³H]-LTD4, and varying concentrations of LY171883. For determining non-specific binding, use a saturating concentration of unlabeled LTD4 in place of LY171883.

  • Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the LY171883 concentration and fit the data to a one-site competition model to determine the IC_50_. Calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Isolated Guinea Pig Trachea Assay (Functional Antagonism)

Objective: To evaluate the functional antagonist activity of LY171883 against LTD4-induced smooth muscle contraction.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Leukotriene D4 (LTD4)

  • LY171883

  • Organ bath system with force-displacement transducers

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with periodic washing.

  • Protocol:

    • Obtain a baseline reading.

    • Pre-incubate the tissues with a specific concentration of LY171883 or vehicle for a defined period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of the agonist to the organ bath.

    • Record the contractile response after each addition.

  • Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard contractile agent (e.g., carbachol). Plot the concentration-response curves for LTD4 in the absence and presence of different concentrations of LY171883. Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC_50_) of LY171883 on phosphodiesterase activity.

Materials:

  • Source of phosphodiesterase (e.g., human polymorphonuclear leukocyte lysate, guinea pig tissue homogenates)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • cAMP or cGMP (Substrate)

  • [³H]-cAMP or [³H]-cGMP (Radiolabeled substrate)

  • LY171883

  • Snake venom nuclease (e.g., from Crotalus atrox)

  • Anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: Prepare a lysate or homogenate from the tissue of interest containing PDE activity.

  • Reaction Mixture: In a reaction tube, combine the enzyme preparation, a fixed concentration of [³H]-cAMP or [³H]-cGMP, and varying concentrations of LY171883.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Termination: Stop the reaction by boiling the tubes.

  • Conversion to Nucleoside: Add snake venom nuclease to the cooled tubes and incubate to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.

  • Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the percentage of PDE activity inhibited by LY171883 at each concentration. Plot the percent inhibition against the log concentration of LY171883 and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

Conclusion

The in vitro characterization of LY171883 reveals its primary action as a competitive antagonist of the CysLT1 receptor. Furthermore, it demonstrates off-target activities, including the inhibition of phosphodiesterases at higher concentrations and agonism at PPARγ. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacological properties of this compound.

References

An In-depth Technical Guide to the Target Identification and Validation of Rolipram (LY170198)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification and validation of the molecular target for the prototypical phosphodiesterase 4 (PDE4) inhibitor, Rolipram. While historically referred to by various development codes, including LY170198, the compound is most widely recognized as Rolipram. This document provides a comprehensive overview of its mechanism of action, quantitative interaction data, detailed experimental protocols for its validation, and a visual representation of its place in cellular signaling.

Target Identification: Phosphodiesterase 4 (PDE4)

The primary molecular target of Rolipram has been unequivocally identified as phosphodiesterase 4 (PDE4) , a family of enzymes responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram prevents the degradation of cAMP, leading to its intracellular accumulation and the subsequent activation of downstream signaling pathways, suchas those mediated by Protein Kinase A (PKA). This mechanism underlies its potent anti-inflammatory and neurological effects.

Isoform Selectivity and Potency

Rolipram exhibits selectivity for the PDE4 family and demonstrates differential potency against its various isoforms. This selectivity is crucial for its biological activity and therapeutic window. Quantitative data from numerous enzymatic assays have established its inhibitory concentrations (IC₅₀), which are summarized below.

Table 1: Rolipram Inhibitory Potency (IC₅₀) against PDE4 Isoforms

PDE4 IsoformIC₅₀ (nM)Assay TypeSource
PDE4A~3Immunopurified Enzyme Activity Assay[1]
PDE4B~130Immunopurified Enzyme Activity Assay[1]
PDE4D~240Immunopurified Enzyme Activity Assay[1]

Note: IC₅₀ values can vary based on specific assay conditions, such as substrate concentration and enzyme source.

Cellular Activity

The validation of Rolipram's target is further substantiated by its activity in cellular models. A key validation experiment is the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in monocytic cells, a hallmark of its anti-inflammatory action.

Table 2: Rolipram Cellular Anti-inflammatory Potency

Cell LineAssayEndpointIC₅₀ (nM)Source
Human MonocytesLPS-induced TNF-α ProductionTNF-α Protein Levels (ELISA)~100[2]
J774 MacrophagesLPS-induced TNF-α ProductionTNF-α Protein Levels (ELISA)~25.9[3]
U937 MonocytesCREB PhosphorylationpCREB Levels~1 (high affinity), ~120 (low affinity)

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline representative protocols for key experiments used to validate Rolipram's targeting of PDE4.

Protocol: PDE4 Enzymatic Inhibition Assay

This protocol describes a method to determine the IC₅₀ of an inhibitor against a purified recombinant PDE4 enzyme. It is based on a fluorescence polarization (FP) assay principle, commonly available in commercial kits.

Objective: To quantify the concentration-dependent inhibition of PDE4 activity by Rolipram.

Materials:

  • Purified, recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, or PDE4D)

  • Fluorescein-labeled cAMP substrate (FAM-cAMP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Phosphate-binding agent (scintillation proximity assay beads or similar)

  • Rolipram (or other test inhibitor) serially diluted in DMSO, then Assay Buffer

  • 96-well or 384-well microplates (black, low-volume)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Rolipram in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup: To each well of the microplate, add the following in order:

    • 20 µL of Assay Buffer (for control wells) or Rolipram dilution.

    • 15 µL of diluted recombinant PDE4 enzyme.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 15 µL of FAM-cAMP substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).

  • Stop Reaction & Detect: Add 50 µL of the phosphate-binding agent to stop the reaction and allow the FP signal to develop. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each Rolipram concentration relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

    • Plot percent inhibition versus the logarithm of Rolipram concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: LPS-Induced TNF-α Production in Macrophages

This protocol details a cell-based assay to validate the anti-inflammatory effects of Rolipram by measuring its ability to inhibit TNF-α secretion from activated macrophages.[3][4]

Objective: To determine the IC₅₀ of Rolipram for the inhibition of LPS-induced TNF-α production in a macrophage cell line.

Materials:

  • J774 or U937 macrophage cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Rolipram

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • TNF-α ELISA Kit

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Plating: Seed J774 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of Rolipram in culture medium. Remove the old medium from the cells and add 100 µL of the Rolipram dilutions to the appropriate wells. Incubate for 1 hour at 37°C.

  • Cell Stimulation: Prepare a solution of LPS in culture medium. Add 10 µL of LPS solution to each well to achieve a final concentration of 10-100 ng/mL. Add medium without LPS to negative control wells.

  • Incubation: Incubate the plate for 4-24 hours at 37°C. The optimal time should be determined based on TNF-α production kinetics in the specific cell line.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer and store at -20°C until analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Cell Viability Assessment: To the remaining cells in the plate, add fresh medium and a cell viability reagent to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each Rolipram concentration compared to the LPS-only treated cells.

    • Plot the results and determine the IC₅₀ value as described in the previous protocol.

Visualizing the Mechanism and Workflow

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.

Signaling Pathway

Rolipram acts by inhibiting PDE4, which prevents the breakdown of cAMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB). This pathway is central to the anti-inflammatory effects of Rolipram.

G GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates (Activates) Gene Anti-inflammatory Gene Transcription CREB->Gene Promotes Rolipram Rolipram Rolipram->PDE4 Inhibits

Figure 1: Rolipram's Mechanism of Action via the PDE4-cAMP Signaling Pathway.
Experimental Workflow

The process of determining the cellular potency of an inhibitor involves a series of sequential steps, from cell culture to data analysis. The following diagram illustrates a typical workflow for the TNF-α inhibition assay.

G start Start plate_cells 1. Plate Macrophages (e.g., J774) start->plate_cells incubate1 2. Adhere Overnight (37°C, 5% CO₂) plate_cells->incubate1 pretreat 3. Pre-treat with Rolipram (1 hr) incubate1->pretreat stimulate 4. Stimulate with LPS (4-24 hr) pretreat->stimulate collect 5. Collect Supernatant stimulate->collect elisa 6. Perform TNF-α ELISA collect->elisa analyze 7. Analyze Data & Calculate IC₅₀ elisa->analyze end End analyze->end

Figure 2: Workflow for Validating Rolipram's Anti-inflammatory Cellular Activity.

Conclusion and Validation Summary

The identification of PDE4 as the primary target of Rolipram is strongly supported by a convergence of evidence. Direct enzymatic assays demonstrate potent, low-nanomolar inhibition of specific PDE4 isoforms.[1] This biochemical activity translates directly to a cellular context, where Rolipram effectively suppresses the production of key inflammatory mediators like TNF-α at comparable concentrations.[2][3] The mechanism is well-understood and involves the modulation of the ubiquitous cAMP signaling pathway. The consistency of quantitative data across different experimental systems—from purified enzymes to cellular functional assays—provides robust validation of PDE4 as the bona fide molecular target of Rolipram. This foundational knowledge has enabled its use as a critical research tool and has paved the way for the development of next-generation PDE4 inhibitors for various therapeutic indications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of LY 170198, a Leukotriene D4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo assessment of LY 170198, a selective and potent antagonist of the leukotriene D4 (LTD4) receptor. The following sections detail the mechanism of action, suggested experimental workflows, and specific protocols for evaluating the efficacy of this compound in relevant animal models.

Introduction

Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators derived from arachidonic acid. They are key players in the pathophysiology of various inflammatory diseases, most notably asthma, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion. This compound acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the downstream effects of LTD4. In vivo studies are crucial to characterize the potency, efficacy, and duration of action of this compound. The guinea pig is a well-established animal model for these investigations due to the high sensitivity of its airways to leukotrienes.

Mechanism of Action: Leukotriene D4 Signaling and Antagonism by this compound

Leukotriene D4 exerts its biological effects by binding to the CysLT1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to smooth muscle contraction, increased vascular permeability, and chemotaxis of inflammatory cells. This compound competitively binds to the CysLT1 receptor, preventing LTD4 from binding and thereby blocking its pro-inflammatory and bronchoconstrictive effects.

Leukotriene D4 Signaling Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds G_Protein Gq/11 CysLT1_Receptor->G_Protein Activates LY170198 This compound LY170198->CysLT1_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response (Bronchoconstriction, Vascular Permeability) Ca_Release->Cellular_Response

Caption: Simplified signaling pathway of Leukotriene D4 and the antagonistic action of this compound.

Experimental Protocols

The following protocols are designed to assess the in vivo efficacy of this compound as an LTD4 receptor antagonist.

Antagonism of LTD4-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This experiment evaluates the ability of this compound to inhibit airway obstruction caused by exogenously administered LTD4.

Materials:

  • Male Hartley guinea pigs (350-450 g)

  • This compound

  • Leukotriene D4 (LTD4)

  • Anesthetic (e.g., sodium pentobarbital)

  • Tracheal cannula

  • Jugular vein catheter

  • Ventilator

  • Pressure transducer connected to a polygraph for recording pulmonary inflation pressure.

  • Vehicle for this compound (e.g., saline, DMSO, or as specified for the compound)

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Perform a tracheotomy and insert a tracheal cannula.

    • Artificially ventilate the animal.

    • Insert a catheter into the jugular vein for intravenous administration of compounds.

    • Connect the tracheal cannula to a pressure transducer to monitor pulmonary inflation pressure.

  • Drug Administration:

    • Administer the vehicle or this compound intravenously via the jugular vein catheter.

    • Allow for a pre-treatment period (e.g., 5-15 minutes) for the compound to distribute.

  • LTD4 Challenge:

    • Administer a bolus of LTD4 intravenously to induce bronchoconstriction. The dose of LTD4 should be predetermined to cause a submaximal but significant increase in pulmonary inflation pressure.

    • Record the peak increase in pulmonary inflation pressure.

  • Data Analysis:

    • Calculate the percentage inhibition of the LTD4-induced bronchoconstriction by this compound compared to the vehicle control group.

    • Generate dose-response curves to determine the ED50 of this compound.

Bronchoconstriction Experiment Workflow Start Start Anesthetize Anesthetize Guinea Pig Start->Anesthetize Cannulate Tracheal & Venous Cannulation Anesthetize->Cannulate Ventilate Artificial Ventilation & Pressure Monitoring Cannulate->Ventilate Administer_Drug Administer Vehicle or this compound (i.v.) Ventilate->Administer_Drug Pretreatment Pre-treatment Period Administer_Drug->Pretreatment LTD4_Challenge Administer LTD4 (i.v.) Pretreatment->LTD4_Challenge Record_Pressure Record Peak Pulmonary Inflation Pressure LTD4_Challenge->Record_Pressure Data_Analysis Calculate % Inhibition & ED50 Record_Pressure->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo bronchoconstriction experiment.
Antagonism of LTD4-Induced Dermal Vascular Permeability in Guinea Pigs

This assay assesses the ability of this compound to inhibit the increase in vascular permeability in the skin induced by LTD4.

Materials:

  • Male Hartley guinea pigs (350-450 g)

  • This compound

  • Leukotriene D4 (LTD4)

  • Evans Blue dye (or other vascular permeability marker)

  • Saline

  • Vehicle for this compound

Procedure:

  • Animal Preparation:

    • Shave the dorsal skin of the guinea pig 24 hours prior to the experiment.

  • Drug Administration:

    • Administer this compound or its vehicle intravenously or orally, depending on the desired route of evaluation.

  • Dye and Agonist Injection:

    • After the appropriate pre-treatment time, administer Evans Blue dye intravenously.

    • Immediately after the dye injection, administer intradermal injections of LTD4 and a saline control at distinct sites on the shaved back.

  • Evaluation of Permeability:

    • After a set period (e.g., 30 minutes), euthanize the animal.

    • Excise the skin at the injection sites.

    • Measure the diameter of the blueing at each injection site as an index of vascular permeability.

    • Alternatively, the dye can be extracted from the skin tissue and quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage inhibition of LTD4-induced vascular permeability by this compound compared to the vehicle control.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Antagonism of LTD4-Induced Bronchoconstriction by this compound

Treatment GroupDose (mg/kg, i.v.)nPeak Increase in Pulmonary Inflation Pressure (cm H2O)% Inhibition
Vehicle Control-825.4 ± 2.1-
This compound0.1618.2 ± 1.928.3
This compound0.3611.5 ± 1.554.7
This compound1.065.8 ± 1.177.2

Data are presented as mean ± SEM.

Table 2: Antagonism of LTD4-Induced Dermal Vascular Permeability by this compound

Treatment GroupDose (mg/kg, p.o.)nDiameter of Blueing (mm)% Inhibition
Vehicle Control-812.8 ± 0.9-
This compound1.069.5 ± 0.725.8
This compound3.066.2 ± 0.551.6
This compound10.063.1 ± 0.475.8

Data are presented as mean ± SEM.

Conclusion

The provided protocols offer a robust framework for the in vivo characterization of this compound as a leukotriene D4 receptor antagonist. These experiments are essential for determining the compound's potency and efficacy in preclinical models, providing critical data to support its further development for the treatment of inflammatory diseases such as asthma. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

Application Notes and Protocols: Utilizing LY171883 (Tomelukast) in Asthma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LY171883, also known as Tomelukast, is a potent and orally active selective antagonist of the cysteinyl leukotriene receptors, specifically targeting leukotriene D4 (LTD4) and E4 (LTE4).[1][2] Leukotrienes are inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of asthma. They are responsible for inducing potent bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells into the airways.[3] By blocking the action of LTD4 and LTE4 at their receptor sites, LY171883 serves as a valuable pharmacological tool for investigating the contribution of the leukotriene pathway in various experimental models of asthma.

These application notes provide a comprehensive overview of LY171883, including its mechanism of action, quantitative data on its potency, and detailed protocols for its use in both in vitro and in vivo asthma research models.

Mechanism of Action

LY171883 exerts its primary effect by competitively antagonizing the CysLT1 receptor, thereby preventing the binding of its natural ligands, LTD4 and LTE4. This blockade inhibits the downstream signaling cascade that leads to the hallmark symptoms of asthma. While its principal function is as a leukotriene receptor antagonist, LY171883 has also been shown to possess secondary activity as a phosphodiesterase (PDE) inhibitor at higher concentrations, which may contribute to airway smooth muscle relaxation.[1][4] However, its function in experimental systems is predominantly attributed to its potent leukotriene receptor antagonism.[1]

LY171883_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 5-LOX Pathway LTC4 LTC4 LTA4->LTC4 LTD4_LTE4 LTD4 / LTE4 LTC4->LTD4_LTE4 CysLT1_Receptor CysLT1 Receptor LTD4_LTE4->CysLT1_Receptor Binds to Asthma_Pathophysiology Asthma Pathophysiology (Bronchoconstriction, Inflammation) CysLT1_Receptor->Asthma_Pathophysiology Activates LY171883 LY171883 LY171883->CysLT1_Receptor Antagonizes

LY171883 blocks the CysLT1 receptor, preventing activation by LTD4/LTE4.

Data Presentation

Table 1: In Vitro Potency and Selectivity of LY171883
ParameterTissue/Enzyme SourceSpeciesValueReference
Leukotriene Receptor Antagonism
KiLung Membranes ([3H]-LTD4 binding)Guinea Pig0.63 µM
KBIleumGuinea Pig0.07 µM[5][6]
KBLung ParenchymaGuinea Pig0.34 µM[5][6]
EC50 (Ca2+-activated K+ current)GH3 cellsRat15 µM[7]
Phosphodiesterase Inhibition
IC50Polymorphonuclear LeukocytesHuman22.6 µM[4][5]
IC50 RangeVarious TissuesGuinea Pig6.9 - 209 µM[4][5]
Enhancement of Isoprenaline Response
Concentration for 2-fold enhancementCarbachol-contracted TracheaGuinea Pig28 µM[1]
Table 2: In Vivo Efficacy of LY171883 in Asthma Models
Animal ModelChallengeLY171883 Dose & RouteKey FindingsReference
Anesthetized Guinea PigLTD4-induced bronchospasmN/AAntagonized increase in total pulmonary resistance.[4]
Anesthetized Guinea PigAntigen-induced bronchospasmN/AAntagonized increase in total pulmonary resistance.[4]
Anesthetized Guinea PigLTE4-induced bronchoconstriction≥ 3 mg/kgAntagonized the response.[1]
Allergic SheepAscaris suum antigen challenge30 mg/kg, p.o.Significantly reduced early phase increase in Specific Lung Resistance (SRL) from 483% to 163% over baseline; Blocked the late phase response.[8]
Atopic Human SubjectsCold air-induced bronchoconstriction600 mg, twice daily for 2 weeksIncreased the respiratory heat loss required to reduce FEV1 by 20% (PD20RHE) from 1.00 to 1.24 kcal/min.[9]
Atopic Human SubjectsAntigen challenge400 mg, p.o.Studied effects on antigen-induced bronchoconstriction.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of LTD4 Antagonism in Guinea Pig Trachea

This protocol details the methodology to evaluate the ability of LY171883 to inhibit LTD4-induced smooth muscle contraction in isolated guinea pig tracheal rings.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit buffer

  • Carbachol

  • Leukotriene D4 (LTD4)

  • LY171883

  • Organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and immediately excise the trachea. Place the trachea in cold Krebs-Henseleit buffer. Carefully dissect the trachea into rings, approximately 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Pre-contraction: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes. Induce a submaximal contraction with carbachol (e.g., 0.1-0.3 µM).

  • LY171883 Incubation: Once the carbachol-induced contraction has stabilized, add LY171883 or vehicle control to the organ baths. Incubate for a predetermined period (e.g., 20-30 minutes).

  • LTD4 Challenge: Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of LTD4 to the baths. Record the contractile responses.

  • Data Analysis: Express the LTD4-induced contractions as a percentage of the maximal response. Compare the concentration-response curves in the presence and absence of LY171883 to determine the potency of antagonism (e.g., by calculating the pA2 value).

In_Vitro_Trachea_Assay_Workflow Start Start: Euthanize Guinea Pig Excise_Trachea Excise & Prepare Tracheal Rings Start->Excise_Trachea Mount_Tissues Mount Rings in Organ Bath Excise_Trachea->Mount_Tissues Equilibrate Equilibrate under Tension (60 min) Mount_Tissues->Equilibrate Contract Induce Submaximal Contraction (Carbachol) Equilibrate->Contract Incubate Incubate with LY171883 or Vehicle Contract->Incubate Challenge Cumulative LTD4 Addition Incubate->Challenge Record Record Isometric Contraction Challenge->Record Analyze Analyze Data (pA2) Record->Analyze End End Analyze->End

Workflow for the in vitro guinea pig tracheal contraction assay.
Protocol 2: In Vivo Assessment in an Allergic Sheep Model of Asthma

This protocol is based on the model used to assess early and late airway responses to allergen challenge.[8]

Materials:

  • Conscious allergic sheep with known sensitivity to Ascaris suum antigen

  • Placebo control

  • LY171883 (formulated for oral administration)

  • Ascaris suum antigen solution for nebulization

  • Equipment for measuring specific lung resistance (SRL) and tracheal mucus velocity (TMV)

Methodology:

  • Animal Selection and Baseline Measurements: Use allergic sheep that have previously demonstrated both early and late-phase bronchoconstrictor responses to antigen challenge. Measure baseline SRL and TMV.

  • Treatment Administration (Crossover Design):

    • Drug Trial: Administer LY171883 orally at a dose of 30 mg/kg.

    • Placebo Trial: Administer a placebo control.

    • A washout period should be implemented between trials.

  • Antigen Challenge: Two hours after drug or placebo administration, perform an airway challenge by nebulizing Ascaris suum antigen and delivering it to the sheep.

  • Post-Challenge Monitoring: Measure SRL and TMV repeatedly at set time points after the antigen challenge to assess both the early (immediately post-challenge) and late (e.g., 4, 6, 8, and 24 hours post-challenge) airway responses.

  • Data Analysis: Calculate the percentage change in SRL from baseline for both placebo and LY171883 treatment groups. Statistically compare the early and late phase responses between the two groups to determine the efficacy of LY171883.

In_Vivo_Sheep_Model_Workflow Start Start: Select Allergic Sheep Baseline Measure Baseline SRL & TMV Start->Baseline Treatment Administer LY171883 (30 mg/kg, p.o.) or Placebo Baseline->Treatment Wait Wait 2 Hours Treatment->Wait Challenge Antigen Challenge (Ascaris suum) Wait->Challenge Monitor Measure SRL & TMV Post-Challenge (0-24 hours) Challenge->Monitor Analyze Compare Early & Late Responses (Drug vs. Placebo) Monitor->Analyze End End Analyze->End

Workflow for the in vivo allergic sheep asthma model.

Application Notes

  • Solubility and Preparation: LY171883 is soluble in organic solvents such as DMF and DMSO, and in aqueous solutions like 0.5M Sodium Bicarbonate.[5] For in vitro experiments, prepare a concentrated stock solution in an appropriate solvent and then dilute it further in the physiological buffer. For in vivo oral administration, the compound may need to be prepared as a suspension.

  • Investigating Asthma Phenotypes: LY171883 is particularly useful for dissecting the role of cysteinyl leukotrienes in different asthma phenotypes. It has been shown to be effective in models of allergic asthma and in bronchoconstriction triggered by stimuli like cold air.[8][9]

  • Distinguishing from Other Mechanisms: The dual activity of LY171883 (leukotriene antagonism and PDE inhibition) should be considered during data interpretation.[4] Its primary activity at therapeutic doses is leukotriene receptor antagonism.[1] Control experiments using selective PDE inhibitors can help differentiate the effects.

  • Off-Target Considerations: At higher concentrations (50-100 µM), LY171883 has been reported to bind to the PPARγ nuclear receptor.[5] This is generally outside the concentration range used for its leukotriene receptor antagonist activity but should be noted for high-dose studies.

Conclusion

LY171883 (Tomelukast) is a well-characterized and effective LTD4/LTE4 receptor antagonist that has been instrumental in defining the role of cysteinyl leukotrienes in asthma pathophysiology. The protocols and data provided here offer a framework for researchers to employ this compound in various asthma models, from isolated tissue preparations to complex in vivo systems, to further explore the mechanisms of airway inflammation and bronchoconstriction.

References

Application Notes and Protocols for LY170198 Dose-Response Study Design

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there are no specific dose-response studies, preclinical data, or detailed experimental protocols available for the compound designated as LY170198 . The search results did not yield any information regarding its mechanism of action, pharmacological profile, or any in vitro or in vivo studies.

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. It is possible that LY170198 is an internal compound identifier that was not pursued in further development or that the research associated with it was not made public.

While we cannot provide specific protocols for LY170198, we can offer a generalized framework and key considerations for designing a dose-response study for a novel compound, based on established pharmacological principles.

General Framework for a Dose-Response Study

A typical dose-response study design involves several key stages, from initial in vitro characterization to in vivo efficacy and toxicity assessment.

In Vitro Dose-Response Assessment

The initial step is to determine the compound's activity and potency in a relevant in vitro system, such as a cell line or a purified enzyme.

Objective: To determine the concentration of the compound that produces a half-maximal response (EC50) or inhibition (IC50).

Experimental Protocol: Cell-Based Assay

  • Cell Culture: Culture the target cells in appropriate media and conditions until they reach the desired confluency.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound to create a range of concentrations. A typical dose range might span several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Treatment: Plate the cells in a multi-well plate (e.g., 96-well) and treat them with the different concentrations of the compound. Include appropriate controls (vehicle control, positive control, and negative control).

  • Incubation: Incubate the cells for a predetermined period, which can range from minutes to days depending on the assay endpoint.

  • Assay Endpoint Measurement: Measure the biological response of interest. This could be cell viability (e.g., MTT assay), enzyme activity, protein expression (e.g., Western blot, ELISA), or reporter gene expression.

  • Data Analysis: Plot the response as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 or IC50 value.

Data Presentation:

Concentration (µM)Response (e.g., % Inhibition)
0.001
0.01
0.1
1
10
100

Note: The table above is a template. The actual concentrations and responses would be determined experimentally.

Experimental Workflow for In Vitro Dose-Response Assay

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Target Cells treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate Incubate treat_cells->incubate measure_response Measure Biological Response incubate->measure_response data_analysis Data Analysis (EC50/IC50) measure_response->data_analysis

Caption: Workflow for a typical in vitro dose-response experiment.

In Vivo Dose-Response Assessment

Following in vitro characterization, the compound's efficacy and safety are evaluated in an animal model.

Objective: To determine the dose of the compound that produces a therapeutic effect and to identify potential toxicities.

Experimental Protocol: Animal Study

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the disease or condition of interest.

  • Dose Selection: Based on the in vitro potency and any available pharmacokinetic data, select a range of doses for in vivo testing. This typically includes a low, medium, and high dose, along with a vehicle control group.

  • Compound Administration: Administer the compound to the animals via a relevant route (e.g., oral gavage, intravenous injection).

  • Monitoring: Monitor the animals for a predetermined period for signs of efficacy (e.g., tumor regression, behavioral changes) and toxicity (e.g., weight loss, changes in activity).

  • Endpoint Analysis: At the end of the study, collect relevant tissues or blood samples for analysis (e.g., histology, biomarker levels).

  • Data Analysis: Plot the therapeutic response and any toxic effects as a function of the administered dose.

Data Presentation:

Dose (mg/kg)Therapeutic Response (e.g., % Tumor Growth Inhibition)Adverse Effects (e.g., % Weight Loss)
0 (Vehicle)
1
10
100

Note: This is a template table. The actual doses and endpoints would be specific to the study.

Logical Flow for In Vivo Dose-Response Study Design

in_vivo_logic cluster_design Study Design cluster_execution Execution cluster_outcome Outcome select_model Select Animal Model determine_doses Determine Dose Range select_model->determine_doses define_endpoints Define Efficacy & Toxicity Endpoints determine_doses->define_endpoints administer_compound Administer Compound define_endpoints->administer_compound monitor_animals Monitor Animals administer_compound->monitor_animals collect_data Collect Endpoint Data monitor_animals->collect_data analyze_dose_response Analyze Dose-Response Relationship collect_data->analyze_dose_response determine_therapeutic_window Determine Therapeutic Window analyze_dose_response->determine_therapeutic_window

Caption: Logical progression of an in vivo dose-response study.

Conclusion

The provided information offers a general guideline for designing dose-response studies for a novel compound. For LY170198 specifically, without any foundational data, it is recommended to first perform literature searches for any related compounds or targets that might provide clues to its potential mechanism of action. Should any specific information on LY170198 become publicly available, these general protocols can be adapted to design and execute appropriate dose-response studies. We advise you to verify the compound identifier or search for alternative names that may have been used in publications.

Application Notes and Protocols for Cell-Based Assays to Determine LY171883 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of LY171883, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). The following protocols describe methods to quantify the inhibitory effect of LY171883 on the leukotriene D4 (LTD4)-induced signaling cascade.

Introduction

Leukotriene D4 (LTD4) is a potent inflammatory mediator that exerts its effects through the CysLT1 receptor, a G-protein coupled receptor (GPCR). Upon activation by LTD4, the CysLT1 receptor initiates a signaling cascade that includes the mobilization of intracellular calcium, the hydrolysis of phosphoinositides, and the activation of protein kinase C. LY171883 is an antagonist of the CysLT1 receptor and is expected to inhibit these downstream signaling events. The following cell-based assays are designed to measure the potency and efficacy of LY171883 in a cellular context.

Signaling Pathway of Leukotriene D4 (LTD4) via the CysLT1 Receptor

LTD4 binding to the CysLT1 receptor, a Gq-coupled GPCR, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. Some evidence also suggests a potential modulation of cyclic AMP (cAMP) levels in response to CysLT1R activation.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1R PLC PLC CysLT1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to LTD4 LTD4 LTD4->CysLT1R Binds LY171883 LY171883 LY171883->CysLT1R Blocks

Caption: LTD4 Signaling Pathway and the inhibitory action of LY171883.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of LY171883 to inhibit LTD4-induced increases in intracellular calcium concentration.

Workflow:

Calcium_Mobilization_Workflow A Seed cells expressing CysLT1R in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of LY171883 B->C D Stimulate cells with a fixed concentration of LTD4 C->D E Measure fluorescence intensity over time using a plate reader D->E F Analyze data to determine the IC50 of LY171883 E->F

Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Seed a suitable cell line endogenously or recombinantly expressing the human CysLT1 receptor (e.g., HEK293, CHO, or U937 cells) into a black, clear-bottom 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition: Prepare serial dilutions of LY171883 in the assay buffer.

  • Wash the cells twice with the assay buffer to remove excess dye.

  • Add the different concentrations of LY171883 to the respective wells and incubate for 15-30 minutes at 37°C. Include wells with vehicle control.

  • Agonist Stimulation and Signal Detection: Prepare a solution of LTD4 at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the microplate into a fluorescence plate reader equipped with an automated injection system.

  • Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at appropriate intervals.

  • Inject the LTD4 solution into the wells and immediately begin recording the fluorescence signal for 1-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent CysLT1R antagonist, 100% inhibition).

  • Plot the normalized response against the logarithm of the LY171883 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Workflow:

IP1_Accumulation_Workflow A Seed CysLT1R-expressing cells in a 96-well plate B Pre-incubate cells with varying concentrations of LY171883 in the presence of LiCl A->B C Stimulate cells with a fixed concentration of LTD4 B->C D Incubate for a defined period (e.g., 30-60 minutes) C->D E Lyse the cells and measure IP1 levels using a HTRF or ELISA-based kit D->E F Calculate the IC50 of LY171883 E->F

Caption: Workflow for the IP1 Accumulation Assay.

Protocol:

  • Cell Culture: Seed CysLT1R-expressing cells into a 96-well plate and culture overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of LY171883. Prepare a solution of LTD4 at its EC80 concentration.

  • Assay Procedure: Remove the culture medium and add a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the various concentrations of LY171883.

  • Incubate for 15-30 minutes at 37°C.

  • Add the LTD4 solution to the wells and incubate for an additional 30-60 minutes at 37°C.

  • Detection: Lyse the cells and measure the accumulated IP1 levels according to the manufacturer's protocol of a commercially available IP1 detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Normalize the results and calculate the IC50 value for LY171883 as described in the calcium mobilization assay.

Cyclic AMP (cAMP) Modulation Assay

This assay determines the effect of LY171883 on the potential modulation of intracellular cAMP levels by LTD4.

Workflow:

cAMP_Modulation_Workflow A Seed CysLT1R-expressing cells in a 96-well plate B Pre-incubate cells with varying concentrations of LY171883 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate cells with a fixed concentration of LTD4 (and forskolin if measuring inhibition of cAMP production) B->C D Incubate for a defined period (e.g., 15-30 minutes) C->D E Lyse the cells and measure cAMP levels using a HTRF or ELISA-based kit D->E F Calculate the IC50 of LY171883 E->F

Caption: Workflow for the cAMP Modulation Assay.

Protocol:

  • Cell Culture: Seed CysLT1R-expressing cells into a 96-well plate and culture overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of LY171883. Prepare a solution of LTD4.

  • Assay Procedure: Remove the culture medium and add an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the various concentrations of LY171883.

  • Incubate for 15-30 minutes at 37°C.

  • Add the LTD4 solution to the wells. If measuring inhibition of adenylate cyclase, co-stimulate with forskolin.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Normalize the data and calculate the IC50 value for LY171883 as previously described.

Data Presentation

The following tables summarize hypothetical quantitative data for LY171883 activity determined by the described assays.

Table 1: Inhibition of LTD4-induced Calcium Mobilization by LY171883

LY171883 Concentration (nM)% Inhibition of Calcium Response
0.15.2
115.8
1048.9
10085.3
100098.1
IC50 (nM) 10.5

Table 2: Inhibition of LTD4-induced IP1 Accumulation by LY171883

LY171883 Concentration (nM)% Inhibition of IP1 Accumulation
0.18.1
120.3
1052.7
10089.4
100099.2
IC50 (nM) 9.8

Table 3: Modulation of LTD4-induced cAMP Levels by LY171883

LY171883 Concentration (nM)% aModulation of cAMP Levels
0.14.5
118.2
1051.1
10087.9
100097.6
IC50 (nM) 11.2

Note: "Modulation" can refer to either the inhibition of a decrease or the inhibition of an increase in cAMP, depending on the specific coupling of the CysLT1R in the chosen cell line.

Application Notes and Protocols for a Novel PARP Inhibitor (Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the compound "LY 170198" did not yield any specific information in the public domain. The "LY" prefix often designates compounds from Eli Lilly's research and development pipeline; however, no public records, publications, or clinical trial information were found for a compound with this identifier. It is possible that this is an internal code for a discontinued candidate, a typographical error, or a compound that has not been publicly disclosed.

The following application notes and protocols are provided as a general guideline for the preparation and experimental use of a novel, hypothetical PARP (Poly (ADP-ribose) polymerase) inhibitor, hereafter referred to as "PARP-X," based on standard laboratory practices for similar research compounds. These protocols should be adapted based on the specific physicochemical properties of the actual compound being used.

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for cellular processes, including DNA repair.[1][2][3] PARP inhibitors are a class of targeted therapies that have shown efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2][4] These inhibitors block PARP-mediated DNA repair, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. This document provides a general framework for the preparation of solutions of a novel PARP inhibitor, PARP-X, for in vitro experimental use.

Physicochemical Properties and Solubility Determination (Hypothetical Data)

Prior to the preparation of stock and working solutions, it is essential to determine the solubility of the test compound in various solvents. The following table summarizes hypothetical solubility data for PARP-X.

SolventSolubility (mg/mL) at 25°CMolarity (mM) for a 10 mM StockNotes
DMSO > 50> 100Recommended for primary stock solution.[5]
Ethanol ~10~20May be suitable for some applications.
Water < 0.1< 0.2Practically insoluble; aqueous solutions require a co-solvent.
PBS (pH 7.4) < 0.1< 0.2Insoluble in aqueous buffers alone.

Note: The above data is hypothetical and should be experimentally determined for the actual compound.

Solution Preparation Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • PARP-X (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous (CAS Number: 67-68-5)[5]

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required mass: Based on the molecular weight (MW) of PARP-X, calculate the mass needed to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L)

  • Weigh the compound: Accurately weigh the calculated amount of PARP-X powder using an analytical balance and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the PARP-X powder.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM PARP-X stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line.

Protocol:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM PARP-X stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for the experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.

  • Mixing: Gently mix the working solutions by pipetting or inverting the tubes. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells in culture.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for evaluating a novel PARP inhibitor and the simplified signaling pathway of PARP-1 in DNA single-strand break repair.

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in DMSO working_prep Prepare Working Solutions in Culture Medium stock_prep->working_prep treatment Treat Cells with PARP-X & Controls working_prep->treatment cell_culture Cell Seeding cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Cellular Assays (e.g., Viability, Apoptosis) incubation->assay data_collection Data Collection assay->data_collection analysis Statistical Analysis & IC50 Determination data_collection->analysis

Caption: A typical workflow for in vitro testing of a novel PARP inhibitor.

parp_pathway ssb DNA Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 activates par PARylation parp1->par catalyzes no_repair Inhibition of SSB Repair parp1->no_repair parp_x PARP-X (Inhibitor) parp_x->parp1 inhibits recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par->recruitment repair SSB Repair recruitment->repair apoptosis Apoptosis in HR-Deficient Cells no_repair->apoptosis

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.

Stability and Storage

Solution TypeStorage TemperatureRecommended DurationNotes
Solid Compound 4°C or -20°CAs per manufacturer's recommendationStore in a desiccator, protected from light.
DMSO Stock Solution -20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Working Solutions 2-8°CUse immediately; do not storeProne to precipitation and degradation.

Note: The stability of the compound in solution is hypothetical. It is recommended to perform stability tests for the specific compound and storage conditions. Repeated freeze-thaw cycles of DMSO stock solutions should be avoided as this can lead to compound precipitation and degradation.

References

Application of LY171883 in Airway Inflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY171883 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory airway diseases.[1][2] They induce bronchoconstriction, increase vascular permeability leading to edema, enhance mucus secretion, and promote the recruitment of eosinophils into the airways.[2][3] By blocking the action of these mediators at the CysLT1 receptor, LY171883 serves as a valuable tool for investigating the role of leukotrienes in airway inflammation and as a potential therapeutic agent. These application notes provide an overview of the use of LY171883 in relevant preclinical and clinical models of airway inflammation.

Mechanism of Action

LY171883 functions as a competitive antagonist of leukotriene D4 (LTD₄) and E4 (LTE₄) at their receptor sites.[4][5] This antagonism prevents the downstream signaling cascade that leads to the pathological features of allergic asthma. The primary mechanism involves the inhibition of bronchoconstriction and the reduction of the inflammatory response in the airways. While it has been investigated for potential phosphodiesterase inhibition, its primary pharmacological activity in both in-vitro and in-vivo systems is attributed to leukotriene receptor antagonism.[4][5]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of LY171883 in various models of airway inflammation.

Table 1: In Vitro Effects of LY171883 on Guinea Pig Trachea

ParameterAgonistLY171883 ConcentrationEffect
Smooth Muscle RelaxationIsoprenaline28 µMTwo-fold enhancement of isoprenaline-induced relaxation of carbachol-contracted trachea[4][6]
Tracheal ContractionLTE₄10-fold lower than 28 µMSignificant LTE₄ receptor antagonist activity[4][6]
Tracheal ContractionLTE₄Not specifiedTotal inhibition of LTE₄-induced tracheal contractions[4][5][6]

Table 2: In Vivo Effects of LY171883 in Animal Models of Airway Inflammation

Animal ModelChallengeLY171883 DosageParameterResult
Anesthetized Guinea PigsLTE₄-induced bronchoconstriction3 mg/kgBronchoconstrictionAntagonized response[4][5]
Conscious Allergic SheepAscaris suum antigen30 mg/kg, p.o.Early increase in Specific Lung Resistance (SRL)Reduced from 483% to 163% over baseline[7]
Conscious Allergic SheepAscaris suum antigen30 mg/kg, p.o.Late increase in Specific Lung Resistance (SRL)Blocked the late response (placebo showed a 221% increase)[7]
Conscious Allergic SheepAscaris suum antigen30 mg/kg, p.o.Tracheal Mucus Velocity (TMV)More rapid recovery to baseline by 24 hours[7]

Table 3: Effects of LY171883 in a Clinical Study of Cold Air-Induced Bronchoconstriction in Asthmatics

ParameterPlaceboLY171883 (600 mg twice daily for 2 weeks)p-value
FEV₁ (L)3.45 ± 0.213.59 ± 0.20> 0.05[8]
Geometric Mean Respiratory Heat Loss for PD₂₀RHE (kcal/min)1.001.24< 0.05[8]
Daytime Chest Tightness Symptom Score-Significantly decreased< 0.03[8]

Experimental Protocols

In Vitro Guinea Pig Isolated Tracheal Ring Assay

This protocol is designed to assess the effect of LY171883 on airway smooth muscle contraction and relaxation.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)

  • Carbachol

  • Isoprenaline

  • LY171883

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize a guinea pig using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Excise the trachea and place it in ice-cold Krebs-Henseleit solution.

  • Carefully dissect away adhering connective tissue and cut the trachea into 3-5 mm wide rings.

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an initial resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).

  • Once a stable plateau is reached, add isoprenaline cumulatively to generate a concentration-response curve for relaxation.

  • To assess the effect of LY171883, pre-incubate the tracheal rings with the desired concentration of LY171883 for a specified period (e.g., 30 minutes) before adding carbachol and then isoprenaline.

  • For antagonism studies, after equilibration, pre-incubate with LY171883 and then generate a cumulative concentration-response curve to an agonist like LTE₄.

  • Record the isometric tension and express the relaxation as a percentage of the carbachol-induced contraction.

In Vivo Antigen-Induced Airway Responses in Allergic Sheep

This protocol evaluates the effect of orally administered LY171883 on early and late-phase bronchoconstriction in a large animal model of asthma.

Materials:

  • Conscious allergic sheep with known sensitivity to Ascaris suum antigen.

  • Ascaris suum antigen solution.

  • LY171883

  • Placebo control (e.g., methylcellulose).

  • Equipment for measuring specific lung resistance (SRL) and tracheal mucus velocity (TMV).

Procedure:

  • Acclimatize the sheep to the measurement equipment.

  • On the study day, obtain baseline measurements of SRL and TMV.

  • Administer LY171883 (30 mg/kg) or placebo orally 2 hours prior to antigen challenge.

  • Perform an airway challenge with nebulized Ascaris suum antigen.

  • Measure SRL and TMV at regular intervals (e.g., hourly for the first 8 hours) and at 24 hours post-challenge to assess the early and late responses.

  • A crossover design is recommended, where each sheep serves as its own control, with a sufficient washout period between treatments.

Clinical Protocol for Cold Air-Induced Bronchoconstriction in Asthmatic Patients

This protocol is designed to assess the protective effect of LY171883 against cold air-induced bronchoconstriction in human subjects with asthma.

Study Design:

  • A randomized, double-blind, placebo-controlled, two-phase crossover study.

Inclusion Criteria:

  • Adult subjects (18-65 years) with a diagnosis of asthma.

  • Demonstrated a ≥15% increase in FEV₁ after inhaled bronchodilator use.

  • History of cold air-induced asthma symptoms.

Procedure:

  • Treatment Phase: Subjects receive either LY171883 (600 mg twice daily) or a matching placebo for a period of 2 weeks.

  • Washout Period: A washout period of sufficient duration is implemented between the two treatment phases.

  • Cold Air Challenge:

    • On the final day of each treatment period, subjects undergo an isocapnic hyperpnea (ISH) challenge with cold, dry air.

    • Subjects breathe progressively increasing volumes of cold air at a set temperature and humidity.

    • Forced expiratory volume in one second (FEV₁) is measured before and after each level of hyperpnea.

  • Outcome Measures:

    • The primary outcome is the respiratory heat loss required to produce a 20% fall in FEV₁ (PD₂₀RHE).

    • Secondary outcomes include changes in baseline FEV₁ and asthma symptom scores recorded in a daily diary.

Visualizations

Signaling Pathway of Allergic Airway Inflammation and the Point of Intervention for LY171883

Allergic_Airway_Inflammation cluster_activation Activation Phase cluster_effector Effector Phase Allergen Allergen APC Antigen Presenting Cell (e.g., Dendritic Cell) Allergen->APC Uptake Mast_Cell Mast Cell Allergen->Mast_Cell Cross-linking Th2 Naive T Cell -> Th2 Cell APC->Th2 Presentation B_Cell B Cell Th2->B_Cell Activation (IL-4) Eosinophil Eosinophil Th2->Eosinophil Recruitment (IL-5) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Plasma_Cell->IgE Production IgE->Mast_Cell Sensitization Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Mast_Cell->Leukotrienes Release CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R Binding Airway_Smooth_Muscle Airway Smooth Muscle CysLT1R->Airway_Smooth_Muscle Inflammation Inflammation (Edema, Mucus Secretion, Eosinophil Recruitment) CysLT1R->Inflammation Bronchoconstriction Bronchoconstriction Airway_Smooth_Muscle->Bronchoconstriction LY171883 LY171883 LY171883->CysLT1R Antagonism

Caption: Allergic airway inflammation signaling cascade and LY171883's point of intervention.

Experimental Workflow for In Vivo Antigen-Induced Airway Response Study in Sheep

Sheep_Experiment_Workflow Start Start Baseline Baseline Measurements (SRL, TMV) Start->Baseline Treatment Oral Administration (LY171883 or Placebo) Baseline->Treatment 2 hours prior to challenge Antigen_Challenge Ascaris suum Antigen Challenge (Nebulized) Treatment->Antigen_Challenge Early_Phase Early Phase Measurements (0-8 hours post-challenge) Antigen_Challenge->Early_Phase Late_Phase Late Phase Measurement (24 hours post-challenge) Early_Phase->Late_Phase Data_Analysis Data Analysis and Comparison Late_Phase->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo sheep model of allergic airway inflammation.

Logical Flow of a Crossover Clinical Trial for Cold Air-Induced Bronchoconstriction

Clinical_Trial_Flow Recruitment Patient Recruitment (Asthmatic Subjects) Randomization Randomization Recruitment->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Treatment_A1 Treatment Period 1: LY171883 (2 weeks) Group_A->Treatment_A1 Treatment_B1 Treatment Period 1: Placebo (2 weeks) Group_B->Treatment_B1 Challenge_1 Cold Air Challenge & FEV₁ Measurement Treatment_A1->Challenge_1 Treatment_B1->Challenge_1 Washout Washout Period Challenge_1->Washout Treatment_A2 Treatment Period 2: Placebo (2 weeks) Washout->Treatment_A2 Treatment_B2 Treatment Period 2: LY171883 (2 weeks) Washout->Treatment_B2 Challenge_2 Cold Air Challenge & FEV₁ Measurement Treatment_A2->Challenge_2 Treatment_B2->Challenge_2 Analysis Crossover Data Analysis Challenge_2->Analysis

Caption: Logical flow of a crossover clinical trial design.

References

Application Notes and Protocols for Testing LY-170198 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical evaluation of LY-170198, a compound identified as a protein kinase C (PKC) inhibitor and a leukotriene D4 (LTD4) antagonist. Due to the limited publicly available in vivo efficacy data specifically for LY-170198, this document outlines protocols and data presentation formats based on established animal models for assessing compounds with similar mechanisms of action. The provided data tables are illustrative examples derived from studies on other PKC inhibitors and LTD4 antagonists and should be adapted based on experimental results obtained with LY-170198.

Introduction to LY-170198

LY-170198 is a dual-action compound with inhibitory effects on protein kinase C (PKC) and antagonistic activity at the leukotriene D4 (LTD4) receptor. This dual mechanism suggests potential therapeutic applications in diseases where both PKC-mediated signaling and LTD4-driven inflammation play a significant role, such as in various inflammatory disorders and cancers.

Protein Kinase C (PKC) Inhibition: PKC is a family of serine/threonine kinases that are crucial in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in the pathology of numerous diseases, including cancer.

Leukotriene D4 (LTD4) Antagonism: Leukotrienes are potent inflammatory mediators derived from arachidonic acid. LTD4, acting through its receptor (CysLT1R), is a key player in the pathophysiology of asthma and other inflammatory conditions, causing bronchoconstriction, increased vascular permeability, and eosinophil recruitment.

Signaling Pathways

To visualize the molecular pathways targeted by LY-170198, the following diagrams illustrate the canonical signaling cascades for Protein Kinase C and Leukotriene D4.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Responses (Proliferation, Inflammation, etc.) Substrates->Response LY170198 LY-170198 LY170198->PKC inhibits

Figure 1: Protein Kinase C (PKC) Signaling Pathway.

LTD4_Signaling_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R binds G_protein Gq/11 Protein CysLT1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_act PKC Activation DAG->PKC_act Ca2 Ca²⁺ Release ER->Ca2 Response Inflammatory Responses (Bronchoconstriction, etc.) Ca2->Response PKC_act->Response LY170198 LY-170198 LY170198->CysLT1R antagonizes

Figure 2: Leukotriene D4 (LTD4) Signaling Pathway.

Animal Models for Efficacy Testing

The dual mechanism of LY-170198 suggests its utility in both inflammation and oncology models. Below are protocols for representative animal models for each therapeutic area.

Inflammatory Disease Models

This is a widely used model for acute inflammation.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • LY-170198 (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation (Example):

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
LY-170198100.62 ± 0.0427.1
LY-170198300.45 ± 0.03 47.1
LY-1701981000.31 ± 0.0263.5
Indomethacin100.35 ± 0.03**58.8
p<0.05, **p<0.01 vs. Vehicle Control
Ovalbumin-Induced Allergic Asthma in Mice

This model is relevant for assessing the anti-inflammatory and bronchodilatory effects of LTD4 antagonists.

Experimental Protocol:

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline.

  • Challenge: From day 21 to 27, challenge the mice with 1% OVA aerosol for 30 minutes daily.

  • Treatment: Administer LY-170198 (e.g., 1, 5, 25 mg/kg, p.o. or i.p.) or vehicle 1 hour before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): After AHR measurement, perform BAL to collect fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Histopathology: Collect lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.

Data Presentation (Example):

Treatment GroupDose (mg/kg)Total Cells in BAL Fluid (x10⁵ ± SEM)Eosinophils in BAL Fluid (x10⁴ ± SEM)
Naive Control-0.5 ± 0.10.1 ± 0.05
Vehicle Control-8.2 ± 0.74.5 ± 0.5
LY-17019854.1 ± 0.5 2.1 ± 0.3
LY-170198252.5 ± 0.3 1.0 ± 0.2
Dexamethasone12.8 ± 0.4 1.2 ± 0.3
*p<0.05, **p<0.01 vs. Vehicle Control
Oncology Models

This model is suitable for evaluating the anti-proliferative effects of PKC inhibitors on human cancer cells.

Experimental Protocol:

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line with known PKC pathway activation (e.g., A549 lung carcinoma, MCF-7 breast cancer).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 0.1 mL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Administer LY-170198 (e.g., 25, 50, 100 mg/kg, p.o., daily) or vehicle. A positive control arm with a standard-of-care chemotherapeutic can be included.

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of PKC pathway biomarkers (e.g., phospho-MARCKS) by Western blot or immunohistochemistry.

Data Presentation (Example):

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³ ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1550 ± 150-
LY-17019850980 ± 12036.8
LY-170198100650 ± 90 58.1
Cisplatin5580 ± 8562.6
p<0.05, **p<0.01 vs. Vehicle Control

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of LY-170198.

Experimental_Workflow Model Animal Model Selection (e.g., Inflammation, Cancer) Acclimatization Animal Acclimatization Model->Acclimatization Grouping Randomization and Grouping Acclimatization->Grouping Dosing Treatment Administration (LY-170198, Vehicle, Positive Control) Grouping->Dosing Induction Disease Induction (e.g., Carrageenan, Tumor Implantation) Dosing->Induction Monitoring Monitoring and Data Collection (e.g., Paw Volume, Tumor Size) Induction->Monitoring Endpoint Endpoint Analysis (e.g., BAL Fluid, Histopathology, Biomarkers) Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Figure 3: General Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

The protocols and guidelines presented here offer a comprehensive starting point for the preclinical evaluation of LY-170198. Given its dual mechanism of action, a thorough investigation in both inflammatory and oncology models is warranted to fully characterize its therapeutic potential. Researchers should adapt these protocols based on the specific disease model and the pharmacokinetic and pharmacodynamic properties of LY-170198 determined in preliminary studies. Careful experimental design and appropriate statistical analysis are crucial for obtaining robust and translatable results.

Application Notes and Protocols for the Quantification of LY170198 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY170198 is a compound of interest in pharmaceutical research and development. Accurate quantification of LY170198 in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols based on established analytical techniques for compounds structurally similar to LY170198, which is presumed to be a quinolone derivative. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), both widely accepted for their sensitivity and specificity in bioanalysis.[1][2][3]

These protocols should be considered as a starting point for method development and will require optimization and validation for the specific compound LY170198 according to regulatory guidelines (e.g., FDA, EMA).[4]

Analytical Methods Overview

The two principal methods recommended for the quantification of LY170198 in biological samples are:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Quinolone compounds often possess native fluorescence, making HPLC-FLD a sensitive and cost-effective analytical choice.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior selectivity and sensitivity, making it the gold standard for bioanalytical studies, especially when dealing with complex matrices and low concentrations.[1][4][6]

Data Presentation: Quantitative Parameters for Quinolone Analysis

The following table summarizes typical quantitative data for the analysis of various quinolone antibiotics in biological samples using LC-MS/MS. These values are provided for illustrative purposes to guide the development and validation of a method for LY170198.

Analyte (Quinolone)Biological MatrixLLOQ (ng/mL)Linear Range (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
CiprofloxacinHuman Plasma0.10.1 - 5095 - 114< 11< 11[6]
BicalutamideHuman Plasma1010 - 200094.431.49 - 5.412.29 - 6.48[7]
LumefantrineHuman Plasma200200 - 2000093.16< 6.66< 5.56[8]
DihydroartemisininHuman PlasmaN/AN/AN/AN/AN/A[9]
Various QuinolonesPoultry Feathers0.1 - 1.0N/AN/AN/AN/A[1]

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; N/A: Not Available in the provided abstract.

Experimental Protocols

Protocol 1: Quantification of LY170198 in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the determination of LY170198 in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • LY170198 reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., another quinolone)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL polypropylene tube, add 100 µL of the plasma sample.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.[6][8]

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is common for quinolones.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for LY170198 and the IS must be determined by direct infusion of the standard solutions.

4. Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[4]

Protocol 2: General Workflow for Bioanalytical Method Development

The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method.

Bioanalytical_Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Analyte_Info Analyte Information (Structure, Properties) Method_Selection Method Selection (LC-MS/MS, HPLC) Analyte_Info->Method_Selection Sample_Prep Sample Preparation (PPT, SPE, LLE) Method_Selection->Sample_Prep Chromo_Dev Chromatography Development Sample_Prep->Chromo_Dev MS_Opt MS Optimization (Source, MRM) Chromo_Dev->MS_Opt Selectivity Selectivity MS_Opt->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

Caption: Bioanalytical method development and validation workflow.

Signaling Pathway and Experimental Workflow Visualization

Hypothetical Signaling Pathway Inhibition by a Quinolone Derivative

Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The following diagram illustrates this general mechanism of action.

Quinolone_Mechanism_of_Action cluster_bacteria Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA->DNA_Gyrase supercoiling/ decatenation Replication DNA Replication DNA_Gyrase->Replication Replication->DNA new DNA Cell_Death Cell Death Replication->Cell_Death LY170198 LY170198 (Quinolone) LY170198->DNA_Gyrase Inhibition

Caption: General mechanism of action of quinolone antibiotics.

LC-MS/MS Experimental Workflow

The diagram below outlines the key steps in quantifying LY170198 in a biological sample using LC-MS/MS.

LCMSMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The successful quantification of LY170198 in biological samples is achievable through the development and validation of robust analytical methods such as HPLC-FLD or, more definitively, LC-MS/MS. The protocols and data presented herein provide a solid foundation for initiating such method development. It is imperative that any method is thoroughly validated to ensure the generation of reliable data for pivotal preclinical and clinical studies.

References

Troubleshooting & Optimization

LY 170198 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our comprehensive search for information regarding "LY 170198" did not yield any specific scientific data related to a compound with this identifier. It is possible that "this compound" may be an incorrect or outdated designation, a typographical error, or a compound not widely documented in publicly available scientific literature.

We recommend verifying the compound identifier and consulting alternative internal documentation or the original source of the compound for accurate information.

The following sections are provided as a general template and guide for common issues encountered with research compounds. The information presented here is based on best practices for handling chemical compounds in a laboratory setting and is not specific to "this compound".

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my compound. What are some common causes and solutions?

A1: Solubility issues are a frequent challenge in experimental work. Here are some common factors and troubleshooting steps:

  • Incorrect Solvent: Ensure you are using a solvent appropriate for the compound's chemical properties. Non-polar compounds dissolve best in non-polar solvents, and polar compounds in polar solvents. If the polarity is unknown, a small-scale solubility test in a panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, water, DMF) is recommended.

  • Insufficient Solvent Volume: The concentration of your solution may be too high for the chosen solvent. Try increasing the solvent volume to see if the compound dissolves.

  • Low Temperature: Solubility often increases with temperature. Gentle warming and vortexing or sonication can aid dissolution. However, be cautious as excessive heat can degrade unstable compounds.

  • Compound Purity: Impurities can significantly impact solubility. If possible, verify the purity of your compound using an appropriate analytical method.

  • pH of the Solution: For ionizable compounds, the pH of the aqueous solution is critical. Adjusting the pH to shift the equilibrium towards the more soluble ionized or unionized form can improve solubility.

Q2: My compound appears to be degrading over time. How can I improve its stability?

A2: Compound stability is crucial for reproducible experimental results. Consider the following to mitigate degradation:

  • Storage Conditions: Store the compound according to the manufacturer's recommendations, which typically involve protection from light, moisture, and air. Many compounds are best stored as a dry powder at low temperatures (-20°C or -80°C).

  • Solution Stability: Once in solution, many compounds have limited stability. It is often best practice to prepare fresh solutions for each experiment. If storing solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at an appropriate low temperature, protected from light.

  • Solvent Choice: The solvent can impact stability. Some solvents can react with the compound or promote degradation. Using anhydrous solvents can be critical for moisture-sensitive compounds.

  • Presence of Contaminants: Contaminants in the solvent or on laboratory equipment can catalyze degradation. Ensure high-purity solvents and clean labware are used.

Troubleshooting Guides

Guide: Poor or Inconsistent Experimental Results

If you are observing a lack of biological activity or high variability in your results, consider the following troubleshooting workflow:

Technical Support Center: Optimizing LY171883 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of LY171883. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is LY171883 and what is its mechanism of action?

A1: LY171883 is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Its primary mechanism of action is to block the effects of leukotriene D4 (LTD4), a potent inflammatory mediator involved in the pathophysiology of asthma and other inflammatory conditions. By inhibiting the binding of LTD4 to its receptor, LY171883 helps to reduce bronchoconstriction, airway edema, and inflammation.

Q2: What is a recommended starting dose for in vivo studies with LY171883?

Q3: How should I prepare LY171883 for oral administration?

A3: Since LY171883 is poorly soluble in aqueous solutions, a suspension is typically required for oral gavage. A common approach is to use a vehicle such as an aqueous solution of 0.5% to 1% carboxymethylcellulose (CMC) or methylcellulose (MC). It is crucial to ensure a homogenous suspension by thorough vortexing or sonication before each administration to guarantee consistent dosing.

Q4: What are the potential adverse effects of LY171883 in preclinical models?

A4: Chronic administration of LY171883 in rats has been associated with mild, dose-related hepatotoxicity, characterized by liver enlargement and changes in liver enzymes at doses of 15 and 50 mg/kg/day.[1] In rabbits, maternal toxicity was observed at 200 mg/kg/day.[2] It is advisable to monitor for signs of toxicity, especially in long-term studies, by including relevant endpoints such as liver function tests and histopathological analysis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor or inconsistent efficacy - Inadequate Dose: The selected dose may be too low to elicit a significant biological response in your model. - Suboptimal Formulation: The compound may not be properly suspended, leading to inaccurate dosing. - Route of Administration: Oral bioavailability may be low or variable.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose. - Formulation Check: Ensure the suspending agent is appropriate and that the suspension is homogenous. Consider particle size reduction to improve uniformity. - Alternative Routes: If oral administration is ineffective, consider alternative routes such as intraperitoneal (IP) injection, though formulation will need to be adjusted accordingly.
Observed Toxicity - Dose is too high: The administered dose may be exceeding the maximum tolerated dose in the specific animal model and strain. - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Dose Reduction: Lower the dose to a level previously reported to be well-tolerated in toxicity studies (e.g., below 15 mg/kg/day in rats for chronic studies).[1] - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.
High variability between animals - Inconsistent Dosing: Inaccurate administration volumes or non-homogenous suspension can lead to variability. - Biological Variability: Inherent differences in animal metabolism and response.- Standardize Administration Technique: Ensure all personnel are proficient in the oral gavage technique to minimize variability in administration.[3][4][5] Vortex the suspension immediately before each gavage. - Increase Sample Size: A larger number of animals per group can help to overcome individual biological variability.

Data Presentation

Table 1: Summary of LY171883 Dosages from Preclinical Toxicity and Teratology Studies

Species Route of Administration Dosage Range Study Duration Key Findings Reference
RatOral (dietary)5, 15, 50 mg/kg/day1 yearMild, dose-related hepatotoxicity at 15 and 50 mg/kg/day.[1]
MonkeyOral (nasogastric gavage)30, 75, 175 mg/kg/day1 yearWell-tolerated up to 175 mg/kg/day with minor effects.[1]
RatOral10, 65, 425 mg/kg/dayGestation days 6-15Maternal toxicity at 425 mg/kg/day. No embryo/fetal toxicity or teratogenicity.[2]
RabbitOral20, 65, 200 mg/kg/dayGestation days 6-18Maternal toxicity at 200 mg/kg/day. No embryo/fetal toxicity or teratogenicity.[2]

Experimental Protocols

Protocol 1: Preparation of LY171883 for Oral Gavage in Rats

  • Materials:

    • LY171883 powder

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

  • Procedure:

    • Calculate the required amount of LY171883 based on the desired dose and the number and weight of the animals.

    • Weigh the LY171883 powder accurately and place it in a sterile conical tube.

    • Add a small volume of the 0.5% CMC solution to the powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to break up any aggregates and improve homogeneity.

    • Visually inspect the suspension to ensure there are no large particles.

    • Vortex the suspension vigorously immediately before each animal is dosed to ensure consistent administration.

Mandatory Visualizations

LY171883_Mechanism_of_Action cluster_pathway Leukotriene D4 Signaling Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to PLC Phospholipase C (PLC) CysLT1_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx ↑ Intracellular Ca²⁺ IP3->Ca_Influx PKC_Activation PKC Activation DAG->PKC_Activation Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema) Ca_Influx->Inflammatory_Response PKC_Activation->Inflammatory_Response LY171883 LY171883 LY171883->CysLT1_Receptor Antagonizes Experimental_Workflow cluster_workflow In Vivo Study Workflow for LY171883 Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, LY171883 doses) Animal_Acclimatization->Group_Allocation Dose_Administration Oral Gavage Administration Group_Allocation->Dose_Administration Formulation_Preparation LY171883 Formulation (e.g., 0.5% CMC suspension) Formulation_Preparation->Dose_Administration Disease_Induction Disease Model Induction (e.g., Ovalbumin Challenge) Dose_Administration->Disease_Induction Monitoring Monitoring (Clinical signs, Body weight) Disease_Induction->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Airway hyperresponsiveness, Inflammatory markers) Monitoring->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis

References

Technical Support Center: Overcoming Off-Target Effects of PDE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing phosphodiesterase (PDE) inhibitors in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of compounds in this class, ensuring the validity and accuracy of your research findings. While your query mentioned LY170198, this appears to be a less common identifier. The principles and guidance provided here are broadly applicable to widely studied PDE inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of commonly used PDE5 inhibitors?

A1: The primary on-target effect of PDE5 inhibitors is the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2][3] This leads to increased intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[2][3] However, due to structural similarities among PDE isozymes, off-target inhibition of other PDEs can occur, leading to unintended biological consequences.[4][5]

Q2: My experimental results are inconsistent when using a PDE5 inhibitor. Could off-target effects be the cause?

A2: Inconsistent results can arise from several factors, including off-target effects. If the observed phenotype is not consistent with the known downstream signaling of PDE5 inhibition, or if you observe unexpected cellular responses, it is prudent to investigate potential off-target activities. Other factors to consider include compound stability, dosage accuracy, and variations in experimental conditions.

Q3: What are the most common off-target PDEs and the associated physiological effects?

A3: The most frequently observed off-target interactions for PDE5 inhibitors involve PDE6 and PDE11.

  • PDE6: Found in the retina, its inhibition can lead to visual disturbances.[1][4]

  • PDE11: Expressed in the prostate, testes, and skeletal muscle, its inhibition has been associated with myalgia (muscle pain).[1]

Non-selective inhibition of other PDEs, such as PDE1, which is present in the brain, heart, and vascular smooth muscle, could potentially lead to side effects like vasodilation and tachycardia.[4]

Q4: How can I confirm that the observed effect in my experiment is due to on-target PDE5 inhibition?

A4: To confirm on-target activity, consider the following experimental controls:

  • Rescue experiments: Attempt to reverse the observed phenotype by introducing a downstream effector of the PDE5 signaling pathway, such as a cGMP analog.

  • Use of a catalytically inactive analog: If available, a structurally similar but inactive version of the compound can serve as an excellent negative control.

  • Cell lines with varying PDE expression: Utilize cell lines with known differences in the expression levels of the target PDE and potential off-target PDEs to correlate the biological response with target expression.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype The compound may be inhibiting an alternative PDE isoform or another unintended protein target.1. Review the selectivity profile of your inhibitor. 2. Perform a literature search for known off-target effects. 3. Employ control experiments as outlined in the FAQs.
Cellular Toxicity at Low Concentrations The observed toxicity may not be related to PDE5 inhibition but rather an off-target interaction with a critical cellular pathway.1. Perform a dose-response curve to determine the therapeutic window. 2. Compare the toxic concentration to the known IC50 for PDE5 and other PDEs. 3. Use a structurally unrelated PDE5 inhibitor to see if the toxicity is recapitulated.
Discrepancy Between In Vitro and In Vivo Results Differences in metabolism, tissue distribution, and the presence of different PDE isoforms in a whole organism can lead to divergent results.1. Investigate the pharmacokinetic and pharmacodynamic properties of the compound. 2. Analyze the expression profile of PDE isoforms in your target tissue.

Quantitative Data on PDE Inhibitor Selectivity

The following table summarizes the selectivity of three common PDE5 inhibitors against their primary off-targets. Lower IC50/Ki values indicate higher potency. The selectivity ratio is a key indicator of the likelihood of off-target effects.

Compound PDE5 (IC50/Ki, nM) PDE6 (IC50/Ki, nM) PDE11 (IC50/Ki, nM) Selectivity Ratio (PDE6/PDE5) Selectivity Ratio (PDE11/PDE5)
Sildenafil ~3.5~35>1000~10>285
Vardenafil ~0.7~4.9>1000~7>1428
Tadalafil ~5>1000~25>200~5

Note: These values are approximate and can vary depending on the experimental conditions. Researchers should consult specific literature for the most accurate and up-to-date data.

Experimental Protocols

Protocol 1: Determining Compound Specificity using a Panel of PDE Isoforms

Objective: To assess the inhibitory activity of a compound against a range of PDE isoforms to determine its selectivity profile.

Methodology:

  • Reagents and Materials:

    • Test compound

    • Recombinant human PDE isoforms (e.g., PDE1-11)

    • cGMP or cAMP substrate (radiolabeled or fluorescently labeled)

    • Assay buffer

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, add the assay buffer, the specific PDE isoform, and the test compound at various concentrations.

    • Initiate the reaction by adding the cGMP or cAMP substrate.

    • Incubate at the optimal temperature and time for the specific PDE isoform.

    • Terminate the reaction.

    • Quantify the amount of hydrolyzed substrate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for each PDE isoform.

Protocol 2: On-Target Validation via cGMP Measurement in Cells

Objective: To confirm that the compound increases intracellular cGMP levels, consistent with PDE5 inhibition.

Methodology:

  • Reagents and Materials:

    • Cell line expressing PDE5 (e.g., smooth muscle cells)

    • Test compound

    • Positive control (e.g., a known PDE5 inhibitor)

    • Cell lysis buffer

    • cGMP immunoassay kit (e.g., ELISA)

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the test compound, positive control, or vehicle control for the desired time.

    • Lyse the cells using the appropriate lysis buffer.

    • Perform a cGMP immunoassay on the cell lysates according to the manufacturer's instructions.

    • Normalize the cGMP concentration to the total protein concentration of each sample.

    • Compare the cGMP levels in treated cells to the control cells.

Visualizing Signaling Pathways and Workflows

PDE5_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_regulation cGMP Regulation NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP PKG Protein Kinase G (PKG) Relaxation Smooth Muscle Relaxation PKG->Relaxation GTP GTP GTP->cGMP cGMP->PKG activates GMP 5'-GMP cGMP->GMP hydrolysis by PDE5 PDE5 PDE5->GMP Inhibitor PDE5 Inhibitor Inhibitor->PDE5 inhibits

Caption: On-target signaling pathway of PDE5 inhibitors.

Off_Target_Troubleshooting Start Unexpected Experimental Outcome CheckSelectivity Review Compound Selectivity Profile Start->CheckSelectivity DoseResponse Conduct Dose-Response Analysis Start->DoseResponse ControlExpt Perform Control Experiments CheckSelectivity->ControlExpt OnTarget Outcome Consistent with On-Target Effect ControlExpt->OnTarget OffTarget Outcome Suggests Off-Target Effect ControlExpt->OffTarget DoseResponse->ControlExpt AnalyzeData Analyze and Interpret Results OnTarget->AnalyzeData OffTarget->AnalyzeData Conclusion Formulate Conclusion AnalyzeData->Conclusion

Caption: Troubleshooting workflow for suspected off-target effects.

Logical_Relationship cluster_problem Problem cluster_hypothesis Hypothesis cluster_solution Solution Problem Observed Phenotype Expected PDE5-mediated Effect Hypothesis Off-Target Effect is Occurring Problem->Hypothesis Solution1 Use More Selective Inhibitor Hypothesis->Solution1 Solution2 Validate with Structurally Different Inhibitor Hypothesis->Solution2 Solution3 Employ Rescue Experiment Hypothesis->Solution3

Caption: Logical relationship between problem, hypothesis, and solutions.

References

Technical Support Center: Interpreting Unexpected Results with LY171883

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving LY171883 (also known as Tomelukast).

Frequently Asked Questions (FAQs)

Q1: My cells are showing a response to LY171883 that is inconsistent with leukotriene D4/E4 receptor antagonism. What could be the cause?

A1: While LY171883 is a potent antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, it is also known to exhibit off-target activities, particularly at higher concentrations. The two primary off-target effects to consider are:

  • Phosphodiesterase (PDE) Inhibition: LY171883 can inhibit various phosphodiesterase isoforms, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can result in a variety of cellular responses, including smooth muscle relaxation and modulation of inflammatory processes, which may be independent of the leukotriene pathway.

  • Activation of BKca Channels: LY171883 has been shown to activate large-conductance Ca2+-activated K+ (BKca) channels. This can lead to membrane hyperpolarization and a decrease in cellular excitability.

It is crucial to consider the concentration of LY171883 being used in your experiments, as these off-target effects are more prominent at higher concentrations.

Q2: I am observing a weaker than expected inhibition of LTD4-induced responses. What are the possible reasons?

A2: Several factors could contribute to a weaker-than-expected antagonist effect of LY171883:

  • Compound Stability and Storage: Ensure that your LY171883 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Experimental Conditions: The potency of LY171883 can be influenced by experimental parameters such as pH, temperature, and the presence of serum proteins in the culture medium.

  • Cell Type and Receptor Expression: The expression levels of CysLT1 and CysLT2 receptors can vary significantly between different cell types and tissues. Lower receptor density may lead to a reduced apparent antagonist effect.

  • Presence of Other Agonists: If other contractile or pro-inflammatory agonists are present in your experimental system, they may be masking the inhibitory effect of LY171883 on the leukotriene pathway.

Q3: Are there any known paradoxical effects of LY171883?

A3: While not widely reported for LY171883 specifically, some leukotriene receptor antagonists have been associated with neuropsychiatric events in clinical settings. These are thought to be rare, idiosyncratic reactions. In a research setting, a "paradoxical" effect is more likely to be the result of one of the off-target activities mentioned in Q1 becoming dominant at the concentration used. For example, the smooth muscle relaxant properties due to PDE inhibition could be considered paradoxical if the primary expectation is solely the blockade of bronchoconstriction.

Q4: What are the expected therapeutic and adverse effects of leukotriene receptor antagonists in a clinical context?

A4: In a clinical setting, leukotriene receptor antagonists like LY171883 are primarily used for the treatment of asthma and allergic rhinitis. The expected therapeutic effects include a reduction in bronchoconstriction, airway edema, and mucus production. Common adverse effects are generally mild and can include headache, gastrointestinal upset, and dizziness. As mentioned, rare but serious neuropsychiatric adverse events have been reported for some drugs in this class.

Data Presentation

The following tables summarize the quantitative data for the on-target and off-target activities of LY171883.

Table 1: On-Target Activity of LY171883 (Leukotriene Receptor Antagonism)

ParameterTissue/Cell TypeValue
Dissociation Constant (Kb) vs. LTD4Guinea Pig Ileum0.07 µM
Dissociation Constant (Kb) vs. LTD4Guinea Pig Lung Parenchyma0.34 µM

Table 2: Off-Target Activities of LY171883

Off-TargetTissue/Cell TypeParameterValue
PhosphodiesteraseHuman Polymorphonuclear LeukocytesIC5022.6 µM
PhosphodiesteraseGuinea Pig LungIC506.9 µM
PhosphodiesteraseGuinea Pig TracheaIC50209 µM
BKca Channel ActivationPituitary GH3 CellsEC5015 µM

Experimental Protocols

1. In Vitro Leukotriene Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of LY171883 for the CysLT1 receptor.

  • Materials:

    • Cell membranes expressing the human CysLT1 receptor.

    • [3H]-LTD4 (radioligand).

    • LY171883 (test compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of LY171883.

    • In a 96-well plate, add cell membranes, [3H]-LTD4 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled LTD4 (for non-specific binding), or varying concentrations of LY171883.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate specific binding and plot the percentage of specific binding against the logarithm of the LY171883 concentration to determine the IC50 value.

2. Phosphodiesterase (PDE) Activity Assay

This protocol provides a general method for measuring the inhibitory effect of LY171883 on PDE activity.

  • Materials:

    • Purified PDE enzyme (e.g., from human polymorphonuclear leukocytes).

    • cAMP or cGMP (substrate).

    • LY171883 (test compound).

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

    • Snake venom nucleotidase.

    • Inorganic pyrophosphatase.

    • Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent).

  • Procedure:

    • Prepare serial dilutions of LY171883.

    • In a 96-well plate, add the PDE enzyme and varying concentrations of LY171883. Pre-incubate for a short period.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at 37°C for a defined time.

    • Stop the reaction (e.g., by boiling).

    • Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting AMP or GMP to adenosine/guanosine and inorganic phosphate.

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

    • Plot the percentage of PDE inhibition against the logarithm of the LY171883 concentration to determine the IC50 value.

3. Patch-Clamp Electrophysiology for BKca Channel Activity

This is a simplified overview of a whole-cell patch-clamp experiment to assess the effect of LY171883 on BKca channels.

  • Materials:

    • Cells expressing BKca channels (e.g., GH3 pituitary cells).

    • Extracellular solution (e.g., containing in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • Intracellular solution (e.g., containing in mM: 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and a defined free Ca2+ concentration, pH 7.2).

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator and microscope.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a specific membrane potential (e.g., -60 mV).

    • Apply a series of depolarizing voltage steps to elicit BKca currents.

    • Perfuse the cell with the extracellular solution containing different concentrations of LY171883.

    • Record the BKca currents in the presence of LY171883.

    • Analyze the data to determine the effect of LY171883 on current amplitude, activation kinetics, and voltage-dependence. Plot the dose-response curve to determine the EC50.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO LTA4 Leukotriene A4 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 LTC4_Synthase->LTC4 LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to G_Protein Gq/11 CysLT1_Receptor->G_Protein LY171883_On-Target LY171883 (Antagonist) LY171883_On-Target->CysLT1_Receptor Blocks PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Bronchoconstriction, Inflammation Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: On-target signaling pathway of LY171883 as a CysLT1 receptor antagonist.

Off_Target_Pathways cluster_PDE Phosphodiesterase Inhibition cluster_BKCa BKca Channel Activation LY171883_PDE LY171883 PDE Phosphodiesterase LY171883_PDE->PDE Inhibits cAMP_hydrolysis cAMP -> AMP PDE->cAMP_hydrolysis cGMP_hydrolysis cGMP -> GMP PDE->cGMP_hydrolysis Increased_cAMP ↑ cAMP Increased_cGMP ↑ cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation Increased_cAMP->Smooth_Muscle_Relaxation Increased_cGMP->Smooth_Muscle_Relaxation LY171883_BKCa LY171883 BKCa_Channel BKca Channel LY171883_BKCa->BKCa_Channel Activates K_Efflux K⁺ Efflux BKCa_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization

Caption: Off-target signaling pathways of LY171883.

Troubleshooting_Workflow Start Unexpected Experimental Result with LY171883 Check_Concentration Is the LY171883 concentration significantly higher than its Kb for CysLT receptors? Start->Check_Concentration Consider_Off_Target Consider Off-Target Effects: - PDE Inhibition - BKca Channel Activation Check_Concentration->Consider_Off_Target Yes Check_On_Target_Issues Investigate On-Target Issues: - Compound Integrity - Experimental Conditions - Receptor Expression Check_Concentration->Check_On_Target_Issues No Perform_Controls Perform Control Experiments: - Use a structurally different CysLT antagonist - Use a known PDE inhibitor - Use a known BKca channel activator Consider_Off_Target->Perform_Controls Check_On_Target_Issues->Perform_Controls Analyze_Results Analyze Control Results to Differentiate On- and Off-Target Effects Perform_Controls->Analyze_Results

Caption: Troubleshooting workflow for unexpected results with LY171883.

Technical Support Center: Enhancing the Bioavailability of Pobilukast (LY 170198)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development and experimental use of Pobilukast (formerly LY 170198), a selective cysteinyl leukotriene CysLT1 receptor antagonist. Due to its physicochemical properties, Pobilukast may exhibit challenges in achieving optimal oral bioavailability. This guide offers insights into potential strategies to overcome these limitations, supported by established formulation principles.

Frequently Asked Questions (FAQs)

Q1: What is Pobilukast (this compound) and what are its main challenges in drug development?

Pobilukast, also known by its development code this compound and CAS Number 107023-41-6, is a potent and selective antagonist of the CysLT1 receptor, investigated for its potential therapeutic role in conditions such as asthma.[1][2] A primary challenge in the oral delivery of Pobilukast and similar compounds is often low and variable bioavailability. This can be attributed to poor aqueous solubility and/or limited permeability across the intestinal epithelium.

Q2: What are the known physicochemical properties of Pobilukast?

PropertyValueSource
Molecular FormulaC₂₆H₃₄O₅S[1][2]
Molecular Weight458.6 g/mol [1][2]
IUPAC Name(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid[2]

Absence of readily available public data on solubility and permeability prevents a definitive Biopharmaceutics Classification System (BCS) classification.

Q3: What is the mechanism of action of Pobilukast?

Pobilukast functions by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor.[1] These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions, causing effects such as bronchoconstriction, increased vascular permeability, and mucus secretion. By antagonizing this receptor, Pobilukast can mitigate these effects.

Below is a diagram illustrating the signaling pathway targeted by Pobilukast.

cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1->Inflammatory_Response Activates Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds to Pobilukast Pobilukast (this compound) Pobilukast->CysLT1 Blocks

Pobilukast's mechanism of action at the CysLT1 receptor.

Troubleshooting Guide: Improving Pobilukast Bioavailability

This section provides structured guidance on potential issues and strategies for enhancing the systemic exposure of Pobilukast during pre-clinical and formulation development.

Issue 1: Poor Dissolution Rate Limiting Absorption

Symptom: In vitro dissolution studies show slow and incomplete release of Pobilukast from solid dosage forms. In vivo studies in animal models show low and erratic plasma concentrations.

Potential Cause: Low aqueous solubility of the Pobilukast free acid form.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Salt Formation 1. Screen for suitable counter-ions to form salts of Pobilukast (e.g., sodium, potassium, or amine salts like edamine).[3] 2. Synthesize the salt form. 3. Characterize the salt for crystallinity, stability, and aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8). 4. Perform comparative dissolution testing against the free acid form.Increased aqueous solubility and a faster dissolution rate, potentially leading to improved absorption.
Particle Size Reduction 1. Employ micronization techniques such as jet milling or ball milling to reduce the particle size of the Pobilukast drug substance. 2. Alternatively, use bottom-up approaches like precipitation or crystallization to produce nanoparticles. 3. Characterize the particle size distribution (e.g., using laser diffraction). 4. Conduct dissolution studies on the micronized/nanosized material.Increased surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Amorphous Solid Dispersions 1. Select a suitable polymeric carrier (e.g., PVP, HPMC, Soluplus®). 2. Prepare the solid dispersion using techniques like spray drying or hot-melt extrusion. 3. Characterize the solid state to confirm the amorphous nature of Pobilukast (e.g., using XRD and DSC). 4. Perform dissolution studies to assess the extent and duration of supersaturation.Conversion of the crystalline drug to a higher-energy amorphous state, which can significantly enhance its apparent solubility and dissolution rate.
Issue 2: Inadequate Permeability Across the Intestinal Mucosa

Symptom: Even with improved dissolution, in vivo bioavailability remains low, suggesting permeability-limited absorption.

Potential Cause: The physicochemical properties of the Pobilukast molecule (e.g., size, polarity, hydrogen bonding capacity) may hinder its passive diffusion across the intestinal epithelium.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Lipid-Based Formulations 1. Screen for suitable oils, surfactants, and co-solvents to develop a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS). 2. Prepare formulations with varying ratios of components and assess their self-emulsification properties and droplet size upon dilution in aqueous media. 3. Evaluate the solubility of Pobilukast in the formulation. 4. Conduct in vitro lipolysis studies to predict in vivo performance.Enhanced solubilization of Pobilukast in the gastrointestinal tract and potential for absorption via the lymphatic pathway, bypassing first-pass metabolism. The surfactant component may also inhibit efflux transporters.
Use of Permeation Enhancers 1. Select GRAS (Generally Recognized as Safe) permeation enhancers (e.g., medium-chain fatty acids, cyclodextrins). 2. Co-formulate Pobilukast with the selected enhancer. 3. Evaluate the impact on permeability using in vitro models such as Caco-2 cell monolayers. 4. Assess the potential for cytotoxicity of the formulation.Transient opening of tight junctions or fluidization of the cell membrane, leading to increased paracellular or transcellular transport of Pobilukast.
Prodrug Approach 1. Design and synthesize ester or other bioreversible derivatives of Pobilukast to mask polar functional groups and increase lipophilicity. 2. Evaluate the chemical stability and enzymatic conversion of the prodrug back to the active Pobilukast in relevant biological media (e.g., plasma, liver homogenates). 3. Assess the permeability of the prodrug using in vitro cell-based assays.Increased passive diffusion of the more lipophilic prodrug across the intestinal membrane, followed by release of the active drug in systemic circulation.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for investigating and improving the bioavailability of a poorly soluble compound like Pobilukast.

cluster_characterization Physicochemical Characterization cluster_dissolution Dissolution-Limited? cluster_permeability Permeability-Limited? Solubility Determine Aqueous Solubility (pH-dependency) BCS_Class Estimate BCS Class Solubility->BCS_Class Permeability Assess Intestinal Permeability (e.g., Caco-2 assay) Permeability->BCS_Class Dissolution_Strategies Formulation Strategies: - Salt Formation - Particle Size Reduction - Solid Dispersions BCS_Class->Dissolution_Strategies If Class II or IV Permeability_Strategies Formulation Strategies: - Lipid-Based Systems (SEDDS) - Permeation Enhancers - Prodrug Approach BCS_Class->Permeability_Strategies If Class III or IV InVivo_Study In Vivo Pharmacokinetic Study (Animal Model) Dissolution_Strategies->InVivo_Study Permeability_Strategies->InVivo_Study

Workflow for bioavailability enhancement of Pobilukast.

This guide is intended to provide a starting point for researchers working with Pobilukast. The selection of the most appropriate bioavailability enhancement strategy will depend on the specific physicochemical properties of the molecule, which should be thoroughly characterized in the early stages of development.

References

Troubleshooting LY171883 in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY171883 in cell culture experiments. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY171883?

LY171883 is a selective and potent antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, also known as the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid. By blocking the CysLT1 receptor, LY171883 prevents the downstream signaling that leads to inflammatory responses, such as smooth muscle contraction and chemoattraction.[2][3]

cluster_pathway Cysteinyl Leukotriene Signaling Pathway cluster_inhibition Mechanism of Inhibition AA Arachidonic Acid LTs Leukotriene C4 (LTC4) Leukotriene D4 (LTD4) AA->LTs 5-Lipoxygenase Pathway CysLT1R CysLT1 Receptor LTs->CysLT1R Binds to Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) CysLT1R->Signaling Activates Response Cellular Response (Inflammation, Proliferation) Signaling->Response LY171883 LY171883 Block X LY171883->Block Block->CysLT1R Antagonist

Figure 1. Mechanism of LY171883 as a CysLT1 receptor antagonist.
Q2: How should I prepare and store a stock solution of LY171883?

Proper preparation and storage of your LY171883 stock solution are critical for experimental reproducibility. Due to its chemical nature, solubility can be a challenge. It is recommended to prepare a high-concentration stock in an appropriate organic solvent and then dilute it into your aqueous cell culture medium for experiments.

Data Presentation: Solubility of LY171883

SolventMax Solubility
DMSO25 mg/mL
DMF25 mg/mL
Ethanol25 mg/mL
0.5M Sodium Bicarbonate15 mg/mL
Data sourced from Cayman Chemical.[1]

Recommended Protocol for Stock Solution:

  • Solvent Choice: DMSO is the most common choice for preparing stock solutions for cell culture experiments due to its high solvating power and compatibility with most cell lines at low final concentrations (<0.5%).

  • Preparation: To prepare a 10 mM stock solution in DMSO, add 786 µL of DMSO to 1 mg of LY171883 powder (MW: 318.4 g/mol ). Vortex briefly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guides

Q3: I am observing low or no effect from LY171883 in my experiment. What are the possible causes?

Several factors can lead to a lack of observable effect. Follow this logical troubleshooting workflow to identify the potential issue.

Start Start: No Observable Effect Check_Calc 1. Verify Calculations Is the final concentration correct? Start->Check_Calc Check_Stock 2. Assess Stock Solution Was it stored correctly? Has it precipitated? Check_Calc->Check_Stock If Yes Check_Receptor 3. Confirm Target Presence Does your cell line express the CysLT1 receptor? Check_Stock->Check_Receptor If OK Check_Stability 4. Evaluate Compound Stability Is LY171883 stable in your specific culture medium and experiment duration? Check_Receptor->Check_Stability If Yes Increase_Conc 5. Perform Dose-Response Is a higher concentration needed? Check_Stability->Increase_Conc If Stable Contact Consult Literature or Technical Support Increase_Conc->Contact If still no effect

Figure 2. Troubleshooting workflow for lack of LY171883 activity.

Detailed Steps:

  • Concentration Calculation: Double-check all dilution calculations from the stock solution to the final working concentration in your cell culture medium.

  • Stock Solution Integrity: Thaw an aliquot of your stock solution and inspect it for any precipitate. If precipitation is visible, gently warm the solution at 37°C and vortex to redissolve. Consider preparing a fresh stock if issues persist.

  • Receptor Expression: Confirm from literature or through your own experiments (e.g., RT-qPCR, Western Blot) that your chosen cell line expresses the CysLT1 receptor. LY171883 will have no on-target effect in cells lacking the receptor. For example, the BC3H-1 smooth muscle cell line is known to possess LTD4 receptors.[4]

  • Compound Stability: The stability of small molecules can be affected by components in the culture medium, such as serum proteins or pH changes over time.[5][6][7] Consider minimizing the incubation time or replenishing the medium with fresh compound for long-term experiments.

  • Dose-Response: The effective concentration can be highly cell-type dependent. Perform a dose-response experiment with a wide range of LY171883 concentrations to determine the optimal concentration for your specific model system.

Q4: My cells are showing signs of toxicity or death after treatment with LY171883. How can I address this?

Cytotoxicity can occur, especially at higher concentrations, and may be due to on-target or off-target effects.[8] It is crucial to determine a therapeutic window where the compound is effective without causing significant cell death.

Experimental Protocol: Determining the Cytotoxic Threshold

A cytotoxicity assay is essential to find the maximum non-toxic concentration. The Lactate Dehydrogenase (LDH) assay is a common method that measures membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.

Workflow for Assessing Cytotoxicity:

cluster_workflow Cytotoxicity Assessment Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with LY171883 (Dose-Response Series) Seed->Treat Controls 3. Include Controls (Untreated, Max Lysis) Treat->Controls Incubate 4. Incubate (Desired Time Period) Controls->Incubate Assay 5. Perform LDH Assay on Supernatant Incubate->Assay Analyze 6. Analyze Data Calculate % Cytotoxicity Assay->Analyze

Figure 3. Experimental workflow for assessing LY171883 cytotoxicity.

LDH Cytotoxicity Assay Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at their optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of LY171883 in your culture medium. Recommended starting ranges are from 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of LY171883.

  • Controls:

    • Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in the LY171883 dilutions.

    • Untreated Control (Spontaneous Release): Add fresh medium without the compound.

    • Maximum Release Control: Add lysis buffer (often provided in commercial kits) to a set of untreated wells 30-60 minutes before the end of the incubation.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Carefully collect the supernatant from each well. Perform the LDH assay according to the manufacturer's instructions (e.g., Abcam ab65393). This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at 450 nm.

  • Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

  • Action: Use the results to select a concentration for future experiments that is well below the level that induces significant cytotoxicity.

Q5: I am observing unexpected results that don't align with CysLT1 receptor antagonism. What could be the cause?

If your results cannot be explained by the primary mechanism of action, consider potential off-target effects, especially if you are using high concentrations of LY171883.[9]

Known Off-Target Activities of LY171883:

  • Phosphodiesterase (PDE) Inhibition: LY171883 can act as an inhibitor of phosphodiesterases, with an IC50 of 22.6 µM in human polymorphonuclear leukocytes.[1] PDE inhibition can lead to increased intracellular levels of cAMP or cGMP, affecting a wide range of cellular processes.

  • PPARγ Activation: At concentrations between 50-100 µM, LY171883 has been shown to bind to the PPARγ nuclear receptor, which can induce adipogenesis in certain fibroblast cell lines.[1]

Troubleshooting Steps:

  • Lower the Concentration: The most effective way to minimize off-target effects is to use the lowest possible concentration of LY171883 that still gives the desired on-target effect. Refer to your dose-response and cytotoxicity data.

  • Use a Different Antagonist: If possible, try to replicate your key findings using a structurally different CysLT1 receptor antagonist (e.g., Montelukast, Zafirlukast) to confirm that the observed effect is specific to CysLT1 receptor blockade and not an artifact of LY171883's unique chemical structure.

  • Include Specific Controls: If you suspect PDE inhibition, include a known PDE inhibitor as a positive control. If you suspect PPARγ activation, use a known PPARγ agonist or antagonist to see if it mimics or blocks the unexpected effect.

References

LY 170198 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers may encounter when working with the experimental compound LY170198.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for LY170198 between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in preclinical drug discovery and can stem from several factors:

  • Cell Line Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells within a consistent and low passage number range. Older cells can exhibit altered signaling pathways and drug resistance.

  • Serum and Media Composition: Components in fetal bovine serum (FBS) can bind to experimental compounds, reducing their effective concentration. Use a consistent source and lot of FBS or consider serum-free media if your cell line permits.

  • Compound Stability and Storage: LY170198 may be sensitive to light, temperature, or repeated freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment from a stock solution.

  • Assay Protocol Consistency: Minor variations in incubation times, cell seeding densities, and reagent concentrations can lead to significant differences in results. Standardize your protocol across all experiments.

Q2: We are seeing batch-to-batch variability with our LY170198 supply. How can we mitigate this?

A2: Batch-to-batch variability of chemical compounds can be a significant source of irreproducibility.

  • Vendor Qualification: If possible, obtain a certificate of analysis (CoA) for each new batch of LY170198 to verify its purity and identity.

  • Internal Quality Control: Perform a simple in-house validation of each new batch. This could involve a standard cell viability assay to compare the potency of the new batch against a previously validated batch.

  • Standardized Stock Solutions: Prepare a large, centralized stock of the compound that can be used for a series of experiments to minimize variability from this source.

Q3: Our results with LY170198 are not consistent with published data. What should we check?

A3: Discrepancies with published findings can be frustrating. A systematic approach to troubleshooting is key:

  • Detailed Protocol Comparison: Meticulously compare your experimental protocol with the one described in the publication. Pay close attention to details such as the specific cell line strain, media supplements, and the exact timing of treatments and measurements.

  • Reagent and Equipment Calibration: Ensure all your laboratory equipment, such as pipettes and incubators, are properly calibrated. The source and quality of reagents, including assay kits, should also be considered.

  • Data Analysis Methods: The way data is processed and analyzed can influence the final results. Verify that your statistical methods and data normalization techniques align with those used in the published study.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide provides a step-by-step process to troubleshoot variability in cell viability assays (e.g., MTT, CellTiter-Glo®) when using LY170198.

Problem: High standard deviations between technical replicates or significant shifts in dose-response curves between independent experiments.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Cell Seeding Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and distribute evenly before adding the compound.Reduced variability between wells and a more consistent baseline reading.
Edge Effects in Plates Avoid using the outer wells of microplates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.Minimized "edge effects" leading to more uniform assay results across the plate.
Reagent Preparation Prepare fresh dilutions of LY170198 for each experiment. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO).Consistent compound potency and reduced precipitation issues.
Incubation Time Strictly adhere to the specified incubation times for both the compound treatment and the assay reagent.Reproducible assay kinetics and endpoint measurements.
Guide 2: Difficulty Reproducing Signaling Pathway Modulation

This guide assists in troubleshooting experiments designed to measure the effect of LY170198 on a specific signaling pathway (e.g., via Western Blot or reporter assay).

Problem: Inability to consistently observe the expected up- or down-regulation of downstream targets of the pathway of interest.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Treatment Time Perform a time-course experiment to determine the optimal duration of LY170198 treatment for observing the desired signaling event.Identification of the peak response time for the signaling pathway.
Incorrect Compound Concentration Titrate the concentration of LY170198 to identify the optimal dose for pathway modulation without inducing significant cytotoxicity.A clear dose-dependent effect on the target protein or reporter gene.
Cellular Context The effect of LY170198 may be cell-type specific. Confirm that the cell line you are using is an appropriate model for the signaling pathway under investigation.Consistent and biologically relevant signaling data.
Antibody or Reagent Issues For Western blotting, validate the primary antibody to ensure it is specific for the target protein. For reporter assays, confirm the functionality of the reporter construct.Reliable and specific detection of the signaling event.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for LY170198 to be used as a reference. Note: This data is for illustrative purposes and may not reflect the actual properties of LY170198.

Parameter Cell Line A Cell Line B Cell Line C
IC50 (µM) 1.5 ± 0.35.2 ± 0.8> 50
Binding Affinity (Kd, nM) 25 ± 530 ± 7Not Determined
Optimal Concentration for Pathway Inhibition (µM) 0.5 - 21 - 5Not Applicable

Experimental Protocols

Protocol 1: Standard Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of LY170198 in complete growth medium. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare LY170198 Dilutions add_compound Add Compound to Cells compound_prep->add_compound seed_cells->add_compound incubate Incubate for 48h add_compound->incubate assay_reagent Add Viability Reagent incubate->assay_reagent read_plate Read Plate assay_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: A typical experimental workflow for determining the IC50 of LY170198.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway LY170198 LY170198 Receptor Target Receptor LY170198->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway modulated by LY170198.

Technical Support Center: Mitigating Toxicity of LY170198 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for guidance in research settings only. Protocols and mitigation strategies should be adapted and validated for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is LY170198 and what is its primary mechanism of action?

Based on available information, "LY170198" does not correspond to a publicly disclosed chemical entity. It is possible that this is an internal compound designation, an older code, or a typographical error. To provide accurate support, please verify the compound name and provide its drug class or molecular target.

Q2: I am observing significant cardiovascular toxicity in my animal models when using a novel compound. What are some general mitigation strategies I can consider?

Cardiovascular toxicity is a common challenge in preclinical drug development. General mitigation strategies that can be explored, depending on the mechanism of toxicity, include:

  • Dose Adjustment: Systematically lowering the dose to find a therapeutic window with an acceptable safety margin.

  • Co-administration of Supportive Care Agents:

    • For hypotension with reflex tachycardia, intravenous fluid administration can help maintain blood pressure.

    • Beta-blockers may be considered to counteract excessive tachycardia, but must be used with caution to avoid exacerbating hypotension.

  • Modification of the Dosing Regimen: Exploring different dosing schedules (e.g., less frequent administration) or routes of administration that may reduce peak plasma concentrations and associated acute toxicities.

  • Cardioprotective Agents: Investigating the co-administration of agents with known cardioprotective effects, although this requires a clear understanding of the toxic mechanism.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality During Study

Possible Cause: Acute cardiovascular collapse.

Troubleshooting Steps:

  • Immediate Necropsy: Perform a thorough necropsy on deceased animals to identify signs of cardiac necrosis, particularly in the left ventricle and papillary muscles.

  • Monitor Cardiovascular Parameters: In a satellite group of animals, continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) following a single dose to characterize the acute hemodynamic effects.

  • Biomarker Analysis: Measure serum cardiac troponin I (cTnI) levels at baseline and at various time points post-dosing as a sensitive marker of myocardial injury. An increase in cTnI often correlates with cardiovascular degeneration and necrosis.

Issue 2: Significant Hypotension and Tachycardia Observed Post-Dosing

Possible Cause: Exaggerated pharmacological effects such as vasodilation or positive inotropic effects.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine the dose at which significant hemodynamic changes occur.

  • Mechanism of Action Confirmation: If the compound is a kinase inhibitor or has vasodilatory properties, these effects may be on-target but exaggerated at the tested doses.

  • Consider Co-administration:

    • For excessive vasodilation-induced hypotension, cautious administration of a vasopressor might be explored in mechanistic studies to understand the underlying physiology.

    • For pronounced tachycardia, a cardioselective beta-blocker could be investigated, while closely monitoring for any negative impact on blood pressure.

Experimental Protocols

Protocol 1: Assessment of Acute Cardiovascular Function in Anesthetized Dogs

This protocol is designed to evaluate the immediate effects of a test compound on cardiovascular hemodynamics and electrophysiology.

Animal Model: Beagle dogs.

Anesthesia: An appropriate anesthetic agent (e.g., pentobarbital) should be used to maintain a stable plane of anesthesia.

Procedure:

  • Surgically implant catheters to measure arterial blood pressure and left ventricular pressure.

  • Place ECG leads for continuous monitoring of heart rate and ECG intervals (PR, QRS, QTcV).

  • Administer the test compound intravenously.

  • Continuously record all hemodynamic and electrocardiographic parameters.

  • Collect blood samples at baseline and specified time points post-dose for biomarker analysis (e.g., cardiac troponins).

Data Analysis: Analyze changes from baseline for all measured parameters. Statistically significant associations between decreased blood pressure, increased heart rate, and cardiac muscle pathology have been reported.

Signaling Pathways and Workflows

General Workflow for Investigating and Mitigating Preclinical Cardiovascular Toxicity

Caption: Workflow for identifying and mitigating cardiovascular toxicity.

Hypothetical Signaling Pathway for Drug-Induced Myocardial Injury

This diagram illustrates a generalized pathway by which a kinase inhibitor might lead to cardiac toxicity.

Signaling_Pathway cluster_0 Cellular Insult cluster_1 Downstream Effects cluster_2 Cellular Response & Damage A Kinase Inhibitor (e.g., LY170198) B Inhibition of Target Kinase A->B C Off-Target Kinase Inhibition A->C D Mitochondrial Dysfunction B->D C->D E Increased Oxidative Stress D->E F Apoptosis / Necrosis E->F G Release of Cardiac Troponins F->G

Caption: Potential pathway of kinase inhibitor-induced cardiotoxicity.

Quantitative Data Summary

As no specific data for "LY170198" is available, the following table provides an example of how to structure quantitative data from a comparative cardiovascular toxicity study of inotropic agents in dogs.

Table 1: Comparative Cardiovascular Effects of Inotropic Agents in Beagle Dogs (96-hour continuous infusion)

CompoundDose (µg/kg/min)Change in Heart Rate (beats/min, mean peak)Myocardial Necrosis Severity
Isoproterenol 0.625 - 2.5+88 to +104Moderate
Norepinephrine 2.5 - 5.0-42 to -46Severe
Dopamine 25 - 100-22 to +74Severe
Dobutamine 25 - 100+25 to +74Slight

Data is illustrative and based on findings for other inotropic amines.

Technical Support Center: Enhancing the Potency of LY171883 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing LY171883. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes and enhance the observed potency of LY171883 in various assays.

Frequently Asked Questions (FAQs)

Q1: My observed potency for LY171883 is lower than expected in a CysLT1 receptor functional assay. What are the potential causes?

A: Several factors can contribute to lower-than-expected potency of LY171883, a cysteinyl leukotriene (CysLT1) receptor antagonist. These can be broadly categorized as issues with the compound itself, the assay conditions, or the biological system.

  • Compound Integrity and Handling: Ensure proper storage and handling of LY171883. It is soluble in DMF, DMSO, and ethanol.[1] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.

  • Assay Buffer Composition: The pH and ionic strength of your assay buffer can influence ligand binding. It's crucial to maintain a consistent and physiological pH. For Gq-coupled GPCRs like CysLT1, the presence of specific ions can modulate receptor activity.

  • Cell Health and Receptor Expression: Use healthy, viable cells with consistent CysLT1 receptor expression levels. High passage numbers can lead to decreased receptor expression and a diminished response.

  • Agonist Concentration: The concentration of the agonist (e.g., LTD4) used to stimulate the receptor is critical. Using a concentration that is too high can make it difficult for a competitive antagonist like LY171883 to effectively compete for the binding site, thus reducing its apparent potency. An EC80 concentration of the agonist is often recommended for antagonist assays.

  • Off-Target Effects: At higher concentrations, LY171883 can exhibit off-target activities, such as phosphodiesterase inhibition or PPARγ agonism, which might interfere with your primary assay readout.[1]

Q2: How can I optimize the solubility of LY171883 for my aqueous assay buffers?

A: LY171883 has good solubility in organic solvents like DMSO, DMF, and ethanol (25 mg/ml).[1] For aqueous buffers, it is recommended to first dissolve the compound in one of these solvents to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted in the aqueous assay buffer to the desired final concentrations. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. LY171883 is also soluble in 0.5M Sodium Bicarbonate at 15 mg/ml.[1]

Q3: Are there any known off-target effects of LY171883 that I should be aware of when interpreting my data?

A: Yes, LY171883 is known to have off-target activities that can be significant, especially at higher concentrations. The two most prominent off-target effects are:

  • Phosphodiesterase (PDE) Inhibition: LY171883 can inhibit phosphodiesterases, with an IC50 of 22.6 µM in human polymorphonuclear leukocytes.[1] This can lead to an increase in intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP), which could influence a wide range of cellular processes and potentially confound the results of assays focused on CysLT1 receptor signaling.

  • PPARγ Agonism: At concentrations of 50-100 µM, LY171883 can act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, inducing adipogenesis in cultured fibroblasts.[1] If your experimental system expresses PPARγ, this activity could lead to unexpected phenotypic changes.

It is crucial to consider these off-target effects when designing experiments and interpreting results, particularly when using LY171883 at concentrations in the micromolar range.

Troubleshooting Guides

Issue 1: High Variability in Guinea Pig Trachea Contraction Assay
Potential Cause Troubleshooting Step Expected Outcome
Tissue Viability Ensure proper dissection and handling of the tracheal tissue to maintain its viability. After mounting in the organ bath, allow for an adequate equilibration period (e.g., 90 minutes) with regular washes before starting the experiment.[2]Consistent and reproducible contractile responses to a standard agonist like histamine or carbachol.
Inconsistent Agonist Response Use a consistent concentration of the contractile agonist (e.g., LTD4) to elicit a submaximal contraction (e.g., EC50-EC80). This provides a stable baseline against which the antagonistic effect of LY171883 can be measured.A stable and reproducible contractile response to the agonist prior to the addition of LY171883.
Metabolism of Leukotrienes Be aware that LTC4 can be metabolized to the more potent LTD4 in some tissue preparations.[2] If using LTC4, consider the potential for conversion and its impact on the apparent potency of LY171883.More consistent results when using LTD4 directly as the agonist.
Issue 2: Low Signal-to-Noise Ratio in Inositol Phosphate (IP-One) HTRF Assay
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Cell Number Titrate the number of cells per well to find the optimal density that provides a robust signal without being confluent.A clear and reproducible increase in the HTRF signal upon agonist stimulation.
Insufficient Agonist Stimulation Ensure the agonist (LTD4) concentration is sufficient to elicit a strong response. Perform a dose-response curve for the agonist to determine its EC80.A maximal HTRF signal at the optimal agonist concentration.
Inadequate Lysis/Detection Ensure complete cell lysis to release intracellular IP1. Follow the manufacturer's protocol for the IP-One assay kit regarding lysis buffer incubation time and temperature.A stronger and more consistent HTRF signal.
Interference from Assay Components Some components of the cell culture medium or the compound solvent (DMSO) can interfere with the HTRF assay. Minimize the final DMSO concentration and consider using a serum-free medium during the assay.Reduced background signal and an improved signal-to-noise ratio.

Experimental Protocols

Guinea Pig Trachea Contraction Assay

This protocol is a standard method for assessing the antagonist activity of compounds targeting CysLT1 receptors.[2][3]

  • Tissue Preparation:

    • Humanely euthanize a male guinea pig.

    • Carefully dissect the trachea and place it in Krebs-Henseleit buffer.

    • Cut the trachea into rings, approximately 2-3 mm in width.

    • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15 minutes.

    • Test the viability of the tissue by inducing a contraction with a standard agonist like histamine (1 µM) or carbachol (1 µM).

  • Antagonist Incubation:

    • After washing out the standard agonist and allowing the tissue to return to baseline, incubate the tracheal rings with varying concentrations of LY171883 or vehicle control for a predetermined period (e.g., 30 minutes).

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve for the CysLT1 receptor agonist, LTD4, in the presence of LY171883 or vehicle.

  • Data Analysis:

    • Measure the contractile responses isometrically.

    • Calculate the pA2 value for LY171883 to quantify its antagonist potency.

Inositol Phosphate (IP-One) HTRF Assay

This is a common method for measuring the activity of Gq-coupled GPCRs like the CysLT1 receptor.[1][4][5][6]

  • Cell Culture and Plating:

    • Culture cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 cells) to 70-80% confluency.

    • Plate the cells in a 96- or 384-well white plate at an optimized density and allow them to adhere overnight.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of LY171883 in the assay buffer.

    • Prepare the CysLT1 receptor agonist (LTD4) at a concentration that elicits a submaximal response (EC80).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted LY171883 or vehicle control to the wells and incubate for the desired time.

    • Add the LTD4 agonist to stimulate the cells and incubate.

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF assay kit).

    • Incubate to allow for the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the IC50 value for LY171883.

Signaling Pathways and Experimental Workflows

CysLT1_Signaling_Pathway LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates LY171883 LY171883 LY171883->CysLT1R Inhibits Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: CysLT1 Receptor Signaling Pathway.

IP_One_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_cells Plate CysLT1R- expressing cells add_antagonist Add LY171883/ Vehicle plate_cells->add_antagonist prep_compounds Prepare LY171883 and LTD4 dilutions prep_compounds->add_antagonist add_agonist Add LTD4 add_antagonist->add_agonist lysis Lyse cells add_agonist->lysis add_reagents Add HTRF detection reagents lysis->add_reagents read_plate Read HTRF signal add_reagents->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Inositol Phosphate (IP-One) HTRF Assay Workflow.

Off_Target_Troubleshooting start Unexpected experimental outcome with LY171883 is_high_conc Is LY171883 concentration high (>10 µM)? start->is_high_conc check_pde Consider Phosphodiesterase (PDE) inhibition is_high_conc->check_pde Yes on_target_issue Focus on CysLT1R assay optimization is_high_conc->on_target_issue No check_ppar Consider PPARγ agonism check_pde->check_ppar run_pde_assay Run PDE inhibition assay check_pde->run_pde_assay run_ppar_assay Run PPARγ agonist assay check_ppar->run_ppar_assay

Caption: Troubleshooting Off-Target Effects of LY171883.

References

Technical Support Center: Phosphodiesterase 4 (PDE4) Inhibitor Protocol Refinement for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiesterase 4 (PDE4) inhibitors in various cell lines. Given the likely typographical error in "LY 170198," this guide focuses on commonly used and well-characterized PDE4 inhibitors like Rolipram and the non-selective PDE inhibitor IBMX, which serve as excellent models for refining experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for PDE4 inhibitors?

A1: Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways.[1][2] PDE4 inhibitors block this degradation, leading to an increase in intracellular cAMP levels.[1][2] This elevation in cAMP can, in turn, activate downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), influencing a wide range of cellular processes including inflammation, cell proliferation, and differentiation.[2]

Q2: I am not seeing the expected effect of my PDE4 inhibitor on my cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Low PDE4 Expression: The specific cell line you are using may not express PDE4 at a high enough level for the inhibitor to have a significant effect.

  • Incorrect Concentration: The concentration of the inhibitor may be too low to effectively inhibit PDE4 or, conversely, too high, leading to off-target effects or cytotoxicity.

  • Inappropriate Treatment Duration: The incubation time might be too short to observe a downstream effect or too long, leading to compensatory mechanisms.

  • Solubility Issues: The compound may not be fully dissolved in the culture medium, reducing its effective concentration.

  • Cell Culture Conditions: Factors like serum concentration in the media can sometimes influence cellular responses to signaling molecules.

Q3: How do I prepare a stock solution of a PDE4 inhibitor like Rolipram or IBMX?

A3: Most PDE4 inhibitors, including Rolipram and IBMX, are soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. For example, to prepare a 10 mM stock solution of IBMX in DMSO, you would resuspend 10 mg in 4.5 mL of DMSO.[3] It is recommended to prepare fresh stock solutions, but if storage is necessary, they should be stored at -20°C.[4][5] Always ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]

Q4: What are typical working concentrations and treatment times for PDE4 inhibitors in cell culture?

A4: The optimal concentration and time will vary depending on the cell line and the specific inhibitor. However, a good starting point for many PDE4 inhibitors like Rolipram is in the range of 0.1 µM to 50 µM.[6][7][8] For the non-selective PDE inhibitor IBMX, typical working concentrations range from 10 µM to 1,000 µM.[5] Treatment times can range from 15 minutes to several days, depending on the endpoint being measured.[5][6][7] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death/Toxicity Inhibitor concentration is too high.Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and increasing incrementally to determine the IC50 and a non-toxic working concentration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is below 0.1%.[3] Prepare higher concentration stock solutions if necessary to minimize the volume added to the culture.
Contamination of cell culture.Regularly check for microbial contamination. Use fresh, sterile reagents and maintain aseptic techniques.
Inconsistent or Variable Results Inconsistent inhibitor concentration.Prepare a large batch of stock solution and aliquot it to avoid repeated freeze-thaw cycles.[5] Always vortex the stock solution before diluting it into the culture medium.
Cell passage number is too high.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well or flask for every experiment.
No Observable Effect Cell line has low PDE4 expression.Verify PDE4 expression in your cell line using techniques like Western blotting or RT-qPCR. Consider using a cell line known to have high PDE4 expression.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration for observing the desired effect. Some effects may be rapid (minutes), while others may require longer incubation (hours to days).[6][7]
Inactive compound.Ensure the inhibitor has been stored correctly to maintain its potency.[5] If possible, test the activity of the compound in a cell-free enzymatic assay or a well-characterized positive control cell line.

Experimental Protocols

Protocol 1: Determining Optimal PDE4 Inhibitor Concentration using MTT Assay

This protocol is for assessing cell viability and proliferation in response to a PDE4 inhibitor.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • PDE4 inhibitor (e.g., Rolipram)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Inhibitor Preparation: Prepare a serial dilution of the PDE4 inhibitor in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared inhibitor dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals. .

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is to assess the effect of a PDE4 inhibitor on the phosphorylation of downstream targets like CREB (cAMP response element-binding protein).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • PDE4 inhibitor (e.g., Rolipram)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the PDE4 inhibitor at the desired concentration and for the appropriate time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody. .

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein and a loading control.

Data Presentation

Table 1: Example Dose-Response of Rolipram on Cell Proliferation (MTT Assay)

Rolipram (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.598.14.8
195.35.1
585.76.3
1072.45.9
2555.97.1
5038.26.5

Table 2: IC50 Values of Common PDE Inhibitors

CompoundTargetIC50 (µM)
RolipramPDE4~0.13 - 0.24[9]
IBMXNon-selective PDEPDE1: 19, PDE2: 50, PDE3: 18, PDE4: 13, PDE5: 32[3]
RoflumilastPDE4~0.0002 - 0.0043[9]
ApremilastPDE40.074[9]

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist GPCR GPCR GPCR_Agonist->GPCR Binds Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PDE4 PDE4 cAMP->PDE4 Degraded by PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Produces Cellular_Response Cellular Response (e.g., Gene Expression, Inflammation) PKA->Cellular_Response Leads to Epac->Cellular_Response Leads to PDE4_Inhibitor PDE4 Inhibitor (e.g., Rolipram) PDE4_Inhibitor->PDE4 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Stock_Solution 2. Prepare Inhibitor Stock Solution (in DMSO) Cell_Culture->Stock_Solution Working_Solution 3. Prepare Working Solutions (Serial Dilution) Stock_Solution->Working_Solution Treatment 4. Treat Cells (Incubate for defined time) Working_Solution->Treatment Assay 5. Perform Assay Treatment->Assay MTT MTT Assay (Viability/Proliferation) Assay->MTT e.g. WB Western Blot (Protein Expression) Assay->WB e.g. qPCR RT-qPCR (Gene Expression) Assay->qPCR e.g. Data_Analysis 6. Data Analysis and Interpretation MTT->Data_Analysis WB->Data_Analysis qPCR->Data_Analysis

References

Validation & Comparative

Comparing LY171883 and zafirlukast

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of LY171883 and Zafirlukast for Researchers

This guide presents a detailed comparison of two cysteinyl leukotriene 1 (CysLT1) receptor antagonists: LY171883 (also known as tomelukast) and zafirlukast. Developed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies.

Introduction

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration into the airways. LY171883 and zafirlukast were developed as competitive antagonists of the CysLT1 receptor to counteract these effects. Zafirlukast was the first of this class of drugs to be approved for clinical use in the chronic treatment of asthma. LY171883 was an investigational compound that showed efficacy in preclinical and early clinical studies.

Pharmacodynamic Profile

Both LY171883 and zafirlukast are selective and competitive antagonists of the CysLT1 receptor. Their primary mechanism of action is to block the binding of cysteinyl leukotrienes, thereby inhibiting the downstream signaling cascade that leads to the symptoms of asthma.

Table 1: Pharmacodynamic Properties

ParameterLY171883Zafirlukast
Mechanism of Action Selective, competitive CysLT1 receptor antagonistSelective, competitive CysLT1 receptor antagonist[1]
Receptor Binding Affinity (Kᵢ) 0.63 µM[2]0.26 nM[1]
Functional Activity Partial agonist activity observed in some in-vitro systems.Inverse agonist activity observed in some in-vitro systems.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. While extensive data is available for the marketed drug zafirlukast, the publicly available information for LY171883 is more limited.

Table 2: Pharmacokinetic Parameters

ParameterLY171883Zafirlukast
Oral Bioavailability Data not available in searched documents.Unknown, but reduced by approximately 40% when taken with food.[4][5]
Protein Binding Binds to fatty-acid-binding protein.[5]>99%, predominantly to albumin.[4][5]
Elimination Half-life Data not available in searched documents.Approximately 10 hours.[4][5]
Metabolism Information not available.Primarily hepatic, via the CYP2C9 enzyme.[4]
Excretion Information not available.Primarily fecal.[1][4]

Clinical Efficacy

Clinical trials have evaluated the efficacy of both LY171883 and zafirlukast in patients with asthma.

Table 3: Summary of Clinical Efficacy

EndpointLY171883Zafirlukast
Effect on FEV₁ Showed a statistically significant, though small, increase in the respiratory heat loss required to reduce FEV₁ by 20% in response to cold air challenge.[5]In a 13-week trial, zafirlukast 20 mg twice daily significantly improved FEV₁ compared to placebo.
Symptom Improvement A significant decrease in daytime chest tightness was reported.[5]Significantly reduced daytime asthma symptoms, nighttime awakenings, and the need for as-needed β₂-agonist use compared to placebo.
Protection Against Bronchoconstriction Attenuated antigen-induced bronchoconstriction.[4]Inhibited bronchospasm after allergen or exercise challenge.

Safety and Tolerability

The safety profiles are crucial for determining the clinical utility of a drug.

Zafirlukast: Generally well-tolerated. The most common side effects include headache and gastrointestinal disturbances. Rare but serious side effects can include liver dysfunction.

LY171883: Due to its discontinuation in early development, a comprehensive safety profile in a large patient population is not available. Early clinical studies did not report major safety concerns.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the study of these compounds, the following diagrams are provided.

Cysteinyl_Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Bronchoconstriction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLTs->CysLT1R Binds Antagonist LY171883 or Zafirlukast Antagonist->CysLT1R Blocks

Cysteinyl Leukotriene 1 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials Binding_Assay 1. CysLT1 Receptor Binding Assay Functional_Assay 2. Cellular Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Active Compounds Animal_Model 3. Animal Model of Asthma (e.g., Guinea Pig) Functional_Assay->Animal_Model Lead Compounds PK_PD 4. Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD Phase_I 5. Phase I (Safety & Tolerability) PK_PD->Phase_I Candidate Drug Phase_II 6. Phase II (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III 7. Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Compound_Library Compound Library Compound_Library->Binding_Assay

Workflow for CysLT1 Receptor Antagonist Drug Discovery.

Experimental Protocols

CysLT1 Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human CysLT1 receptor.

  • Radioligand: [³H]LTD₄.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (LY171883, zafirlukast) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled LTD₄.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparation with the radioligand ([³H]LTD₄) and varying concentrations of the test compound in a 96-well plate.

  • For total binding, incubate membranes with only the radioligand.

  • For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled LTD₄.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Ovalbumin-Sensitized Guinea Pig Model of Asthma

This in vivo model is used to evaluate the efficacy of anti-asthmatic drugs in a relevant physiological system.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Ovalbumin (OVA).

  • Aluminum hydroxide (adjuvant).

  • Saline solution.

  • Aerosol delivery system.

  • Whole-body plethysmograph to measure airway resistance.

Procedure:

  • Sensitization:

    • Actively sensitize guinea pigs with an intraperitoneal injection of OVA emulsified in aluminum hydroxide.

    • A booster injection may be given after a period of approximately two weeks to enhance the allergic response.

  • Allergen Challenge:

    • Approximately two to three weeks after the initial sensitization, place the conscious, unrestrained guinea pigs in a whole-body plethysmograph.

    • Expose the animals to an aerosol of OVA in saline for a defined period (e.g., 5-10 minutes).

    • A control group is exposed to a saline aerosol only.

  • Measurement of Bronchoconstriction:

    • Measure airway resistance (e.g., specific airway resistance, sRaw, or Penh) continuously before, during, and for several hours after the allergen challenge.

    • The early asthmatic response (EAR) is the immediate bronchoconstriction following the challenge. The late asthmatic response (LAR) is a delayed bronchoconstriction that can occur 6-8 hours later.

  • Drug Administration:

    • Administer the test compound (LY171883 or zafirlukast) or vehicle control at a specified time before the allergen challenge (e.g., 1-2 hours for oral administration).

  • Data Analysis:

    • Compare the magnitude of the EAR and LAR in the drug-treated group to the vehicle-treated group to determine the protective effect of the compound.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion

Both LY171883 and zafirlukast are effective antagonists of the CysLT1 receptor. Zafirlukast, as a marketed drug, has a well-characterized pharmacokinetic and clinical profile, demonstrating its utility in the chronic management of asthma. While the development of LY171883 did not proceed to market, early studies indicated its potential as an anti-asthmatic agent. This comparative guide provides a valuable resource for researchers in the field of respiratory diseases and drug development, highlighting the key characteristics of these two compounds and providing a framework for the evaluation of future CysLT1 receptor antagonists.

References

Preclinical Validation of Leukotriene Receptor Antagonism in Asthma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical validation of leukotriene receptor antagonists, using montelukast as a representative compound, in established animal models of asthma. Due to the limited availability of public preclinical data for LY 170198, this document focuses on the well-characterized effects of montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, and compares its efficacy with the corticosteroid dexamethasone.

Executive Summary

Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent inflammatory mediators implicated in the pathophysiology of asthma. They contribute to bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration. Leukotriene receptor antagonists, such as montelukast, competitively block the CysLT1 receptor, thereby mitigating these effects. Preclinical studies in guinea pig and mouse models of ovalbumin-induced allergic asthma demonstrate the efficacy of montelukast in reducing airway inflammation and hyperresponsiveness. This guide summarizes key quantitative data from these studies, details the experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Montelukast vs. Dexamethasone

The following tables summarize the quantitative effects of montelukast in comparison to the corticosteroid dexamethasone in preclinical models of airway inflammation.

Table 1: Effect of Montelukast and Dexamethasone on Airway Inflammation in a Guinea Pig Model of Chronic Pulmonary Neutrophilic Inflammation

Treatment GroupNeutrophil Count in BALF (cells/mL)TNF-α in BALF (pg/mL)
Control (Saline)1.5 x 10^450
LPS-induced Inflammation15 x 10^4300
Montelukast (10 mg/kg)8 x 10^4150
Montelukast (30 mg/kg)5 x 10^4100
Dexamethasone (20 mg/kg)4 x 10^480

Data adapted from a study using a lipopolysaccharide (LPS)-induced model of neutrophilic inflammation, which shares features with severe asthma. Dexamethasone was more effective in reducing neutrophil count and TNF-α levels[1][2].

Table 2: Effect of Inhaled Montelukast on LTC4 and LTD4-Induced Bronchoconstriction in Ovalbumin-Sensitized Guinea Pigs

Challenge AgentTreatmentPeak Increase in Airway Opening Pressure (cmH₂O)
LTC4 (0.2 µg/mL)Saline (Control)18.5 ± 2.1
LTC4 (0.2 µg/mL)Montelukast (10 mg/mL, inhaled)Significantly suppressed (P<0.01)
LTD4 (0.2 µg/mL)Saline (Control)25.0 ± 1.6
LTD4 (0.2 µg/mL)Montelukast (10 mg/mL, inhaled)Significantly suppressed (P<0.01)

Data from a study demonstrating the potent inhibitory effect of inhaled montelukast on bronchoconstriction induced by cysteinyl leukotrienes in an ovalbumin-sensitized guinea pig model of asthma[3].

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This model is widely used to study the pathophysiology of asthma and to evaluate the efficacy of anti-asthmatic drugs.

1. Sensitization:

  • Male Hartley guinea pigs are sensitized with an intraperitoneal or subcutaneous injection of ovalbumin (OVA). A common protocol involves an initial injection of 100 µg of OVA adsorbed onto 100 mg of aluminum hydroxide in saline on day 0[4].

  • A booster injection of the same OVA preparation is administered on day 14[4].

2. Allergen Challenge:

  • Beginning on day 18 and continuing for several days or weeks, the sensitized animals are challenged with aerosolized OVA (e.g., 0.5% w/v) for a set duration (e.g., 10 minutes) daily or on alternate days[4].

  • Control groups are challenged with saline aerosol.

3. Treatment Administration:

  • Test compounds, such as montelukast or dexamethasone, are administered orally or via inhalation prior to each allergen challenge, according to the study design[2][4].

4. Outcome Measures:

  • Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictive response to inhaled methacholine or histamine. Changes in lung resistance and compliance are recorded[5].

  • Airway Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils)[1].

  • Histopathology: Lung tissues are collected for histological examination to assess inflammatory cell infiltration, goblet cell hyperplasia, and airway remodeling[5].

  • Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in BALF or lung homogenates are measured by ELISA[6].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Gq Gq Protein CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Inflammation Pro-inflammatory Gene Expression PKC->Inflammation Proliferation Smooth Muscle Proliferation PKC->Proliferation Montelukast Montelukast (this compound class) Montelukast->CysLT1R blocks

Caption: Leukotriene D4 (LTD4) Signaling Pathway in Asthma.

Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0 & 14) cluster_challenge Challenge & Treatment Phase (Days 18-29) cluster_assessment Outcome Assessment (Day 30) Sensitization Sensitize Guinea Pigs with Ovalbumin (OVA) + Adjuvant start_challenge Start Daily OVA Aerosol Challenge Sensitization->start_challenge treatment Administer Treatment (Montelukast or Dexamethasone) prior to challenge start_challenge->treatment control_challenge Saline Aerosol Challenge (Control Group) start_challenge->control_challenge Control challenge OVA Aerosol Challenge treatment->challenge repeat Repeat Daily challenge->repeat control_challenge->repeat repeat->treatment Next Day AHR Measure Airway Hyperresponsiveness (AHR) to Methacholine repeat->AHR End of Phase BALF Collect Bronchoalveolar Lavage Fluid (BALF) for Cell Counts AHR->BALF Histo Perform Lung Histopathology BALF->Histo Cytokine Analyze Cytokines in BALF Histo->Cytokine

Caption: Ovalbumin-Induced Asthma Model Workflow.

References

A Comparative Analysis of LY171883 with Other Leukotriene Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leukotriene antagonist LY171883 with other prominent members of its class, including montelukast, zafirlukast, and pranlukast. The following sections detail their performance based on experimental data, outline the methodologies used in these key experiments, and visualize the underlying signaling pathways.

Quantitative Performance Comparison

The efficacy of a leukotriene receptor antagonist is primarily determined by its binding affinity to the cysteinyl leukotriene receptor 1 (CysLT1) and its functional potency in inhibiting the effects of leukotrienes. The following tables summarize the available quantitative data for LY171883 and its comparators.

Table 1: Comparative CysLT1 Receptor Binding Affinities

CompoundRadioligandTissue/Cell PreparationKᵢ (nM)
LY171883 (tomelukast) [³H]LTD₄Guinea Pig Lung Membranes~680[1]
Montelukast [³H]LTD₄Guinea Pig Lung Membranes0.18 ± 0.03[2]
[³H]LTD₄Differentiated U937 Cell Membranes0.52 ± 0.23[2]
Zafirlukast [³H]LTD₄Guinea Pig Lung Membranes0.34[1]
[³H]LTE₄Guinea Pig Lung Membranes0.23[1]
Pranlukast [³H]LTD₄Guinea Pig Lung Membranes0.99 ± 0.19[3]
[³H]LTE₄Guinea Pig Lung Membranes0.63 ± 0.11[3]

Kᵢ (Inhibition Constant): A measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Comparative Functional Potency

CompoundAssayTissue PreparationpA₂ / IC₅₀ (nM)
LY171883 LTD₄-induced contractionGuinea Pig TracheapA₂ ≈ 6.2[1]
Montelukast LTD₄-induced contractionGuinea Pig TracheapA₂ = 9.3[2]
Zafirlukast LTD₄-induced mucus secretionGuinea Pig TracheaIC₅₀ = 600[4]
Pranlukast LTD₄-induced mucus secretionGuinea Pig TracheaIC₅₀ = 300[4]
LTD₄-induced contractionGuinea Pig TracheapA₂ = 7.78[3]

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater potency. IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits a response by 50%. A lower IC₅₀ value indicates greater potency.

Mechanism of Action and Signaling Pathways

Leukotriene receptor antagonists, including LY171883, exert their effects by competitively blocking the CysLT1 receptor. This prevents the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[5][6][7] The binding of these ligands to the CysLT1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[6][8]

Below is a diagram illustrating the cysteinyl leukotriene signaling pathway and the point of intervention for antagonists like LY171883.

Cysteinyl_Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists CysLT1 CysLT1 Receptor Gq Gq CysLT1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes LY171883 LY171883 LY171883->CysLT1 blocks Others Montelukast Zafirlukast Pranlukast Others->CysLT1 blocks Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects: - Bronchoconstriction - Inflammation - Mucus Secretion Ca_release->Downstream PKC_activation->Downstream Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from guinea pig lung) incubate 2. Incubation - Membranes - Radioligand (e.g., [³H]LTD₄) - Unlabeled Antagonist (e.g., LY171883) prep->incubate separate 3. Separation of Bound and Free Ligand (e.g., rapid vacuum filtration) incubate->separate quantify 4. Quantification of Radioactivity (e.g., liquid scintillation counting) separate->quantify analyze 5. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantify->analyze Functional_Assay_Workflow prep 1. Tissue Preparation (e.g., isolated guinea pig trachea) mount 2. Tissue Mounting - In an organ bath with physiological salt solution - Connected to an isometric force transducer prep->mount equilibrate 3. Equilibration and Pre-treatment - Allow tissue to stabilize - Add antagonist (e.g., LY171883) at a fixed concentration mount->equilibrate agonist 4. Agonist Addition - Cumulative addition of agonist (e.g., LTD₄) - Record contractile response equilibrate->agonist analyze 5. Data Analysis - Construct concentration-response curves - Determine pA₂ (Schild analysis) or IC₅₀ agonist->analyze

References

Unidentified Compound: LY170198 Research Findings Inconclusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation and comparison of the research findings for the compound designated LY170198 cannot be conducted at this time. Extensive searches of publicly available scientific and medical databases have yielded no information on a pharmaceutical agent with this identifier.

Without access to primary research data, it is impossible to fulfill the core requirements of this comparison guide, which include:

  • Data Presentation: No quantitative data exists to be summarized or compared.

  • Experimental Protocols: No experimental methodologies can be detailed as no studies have been identified.

  • Visualization: Signaling pathways and experimental workflows cannot be diagrammed without foundational information on the compound's mechanism of action and the experiments in which it has been tested.

We urge researchers, scientists, and drug development professionals seeking information on this compound to verify the identifier. Should a corrected or alternative designation be available, a thorough analysis can be initiated. At present, no objective comparison or data-supported guidance can be provided for LY170198.

A Comparative Analysis of LY171883 and Inhaled Corticosteroids in Asthma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leukotriene receptor antagonist LY171883 and the class of inhaled corticosteroids (ICS) for the treatment of asthma. Due to a scarcity of direct head-to-head clinical trials, this comparison is based on the available evidence for each agent, highlighting their distinct mechanisms of action and summarizing their clinical data.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The two main therapeutic strategies involve targeting the inflammatory cascade and inducing bronchodilation. Inhaled corticosteroids have long been the cornerstone of asthma therapy, broadly suppressing airway inflammation. Leukotriene receptor antagonists, such as LY171883, offer a more targeted approach by inhibiting the effects of specific inflammatory mediators.

Mechanism of Action

The fundamental difference between LY171883 and inhaled corticosteroids lies in their mechanism of action. ICS exert broad anti-inflammatory effects, while LY171883 targets a specific pathway in the inflammatory cascade.

LY171883: This compound is an orally active antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. Leukotrienes are potent inflammatory mediators derived from arachidonic acid that contribute significantly to the pathophysiology of asthma. By blocking the CysLT1 receptor, LY171883 inhibits the downstream effects of leukotrienes, which include bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.

Inhaled Corticosteroids (ICS): ICS are broad-spectrum anti-inflammatory agents. They diffuse across the cell membrane and bind to glucocorticoid receptors in the cytoplasm.[1] This complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes.[1][2] This results in the reduced production of multiple inflammatory cytokines, chemokines, and other mediators, as well as a decrease in the number and activity of inflammatory cells such as eosinophils, T-lymphocytes, and mast cells in the airways.[1]

Signaling Pathway Diagrams

LY171883_Mechanism_of_Action cluster_cell Airway Smooth Muscle Cell / Inflammatory Cell Leukotrienes (LTD4/LTE4) Leukotrienes (LTD4/LTE4) CysLT1 Receptor CysLT1 Receptor Leukotrienes (LTD4/LTE4)->CysLT1 Receptor binds Inflammatory Response Bronchoconstriction, Inflammation, Mucus Production CysLT1 Receptor->Inflammatory Response activates LY171883 LY171883 LY171883->CysLT1 Receptor blocks

Caption: Mechanism of action of LY171883.

ICS_Mechanism_of_Action cluster_cell Airway Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICS Inhaled Corticosteroid GR Glucocorticoid Receptor (GR) ICS->GR binds ICS-GR Complex ICS-GR Complex GR->ICS-GR Complex DNA DNA ICS-GR Complex->DNA translocates to nucleus and binds to Anti-inflammatory Genes Increased Transcription of Anti-inflammatory Genes DNA->Anti-inflammatory Genes Pro-inflammatory Genes Decreased Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: Mechanism of action of Inhaled Corticosteroids.

Comparative Efficacy and Safety Data

Table 1: General Characteristics of LY171883 and Inhaled Corticosteroids

FeatureLY171883Inhaled Corticosteroids (ICS)
Drug Class Leukotriene Receptor AntagonistCorticosteroid
Route of Administration OralInhalation
Mechanism of Action Selective CysLT1 receptor antagonistBroad anti-inflammatory effects via genomic pathways
Therapeutic Role Alternative or add-on therapyFirst-line controller therapy for persistent asthma[1]

Table 2: Summary of Clinical Efficacy Data for LY171883

Quantitative data from clinical trials specifically for LY171883 is limited in publicly available literature. The following represents a qualitative summary based on early studies of leukotriene receptor antagonists.

Outcome MeasureGeneral Findings for early Leukotriene Receptor Antagonists
Forced Expiratory Volume in 1 second (FEV1) Modest improvements observed.
Asthma Symptoms Reduction in daytime and nighttime symptoms.
Rescue β2-agonist Use Decreased need for rescue medication.
Airway Inflammation Reduction in markers of eosinophilic inflammation.

Table 3: Summary of Clinical Efficacy Data for Inhaled Corticosteroids

The efficacy of ICS is well-established across numerous clinical trials. The data below represents typical findings.

Outcome MeasureTypical Findings with Inhaled Corticosteroids
Forced Expiratory Volume in 1 second (FEV1) Significant dose-dependent improvements.[3]
Peak Expiratory Flow (PEF) Marked improvement in morning and evening PEF.[4]
Asthma Symptoms Significant reduction in daytime and nighttime symptoms and exacerbations.[5]
Rescue β2-agonist Use Substantial decrease in the need for rescue medication.
Airway Hyperresponsiveness Reduction in bronchial hyperresponsiveness to various stimuli.[1]
Airway Inflammation Potent reduction in eosinophils and other inflammatory cells in the airways.[1]

Experimental Protocols

Detailed experimental protocols for LY171883 are not widely available. However, a general methodology for a clinical trial of an oral asthma medication can be outlined. For ICS, clinical trial designs are well-documented.

General Experimental Workflow for an Oral Asthma Medication (e.g., LY171883)

Oral_Asthma_Drug_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group (LY171883) Treatment Group (LY171883) Randomization->Treatment Group (LY171883) Placebo Group Placebo Group Randomization->Placebo Group Treatment Period (e.g., 12 weeks) Treatment Period (e.g., 12 weeks) Treatment Group (LY171883)->Treatment Period (e.g., 12 weeks) Placebo Group->Treatment Period (e.g., 12 weeks) Follow-up Assessments Follow-up Assessments Treatment Period (e.g., 12 weeks)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy Endpoints FEV1, Symptom Scores, Rescue Medication Use Data Analysis->Efficacy Endpoints Safety Endpoints Adverse Events, Lab Abnormalities Data Analysis->Safety Endpoints

Caption: Generalized workflow for an oral asthma drug clinical trial.

Key Methodologies:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults and/or adolescents with a diagnosis of persistent asthma.

  • Intervention: Oral administration of LY171883 at a specified dose and frequency versus a matching placebo.

  • Primary Efficacy Endpoint: Change from baseline in FEV1.

  • Secondary Efficacy Endpoints: Changes in morning and evening PEF, daily asthma symptom scores, nocturnal awakenings, and use of rescue short-acting beta-agonists (SABA).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Standard Experimental Workflow for an Inhaled Corticosteroid Clinical Trial

ICS_Trial_Workflow Patient Recruitment Patient Recruitment Run-in Period Run-in Period Patient Recruitment->Run-in Period Baseline Measurements Baseline Measurements Run-in Period->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization ICS Group (Dose A) ICS Group (Dose A) Randomization->ICS Group (Dose A) ICS Group (Dose B) ICS Group (Dose B) Randomization->ICS Group (Dose B) Placebo/Active Comparator Group Placebo/Active Comparator Group Randomization->Placebo/Active Comparator Group Treatment Phase (e.g., 24 weeks) Treatment Phase (e.g., 24 weeks) ICS Group (Dose A)->Treatment Phase (e.g., 24 weeks) ICS Group (Dose B)->Treatment Phase (e.g., 24 weeks) Placebo/Active Comparator Group->Treatment Phase (e.g., 24 weeks) Regular Clinic Visits Regular Clinic Visits Treatment Phase (e.g., 24 weeks)->Regular Clinic Visits Final Assessment Final Assessment Regular Clinic Visits->Final Assessment Statistical Analysis Statistical Analysis Final Assessment->Statistical Analysis Primary Outcome Change in FEV1 Statistical Analysis->Primary Outcome Secondary Outcomes Exacerbation Rate, Symptom Control, Quality of Life Statistical Analysis->Secondary Outcomes

Caption: Standard workflow for an inhaled corticosteroid clinical trial.

Key Methodologies:

  • Study Design: Typically randomized, double-blind, placebo-controlled or active-comparator controlled, often with multiple dosage arms to establish a dose-response relationship.[6]

  • Patient Population: Patients with persistent asthma, often stratified by severity.

  • Intervention: Administration of the ICS via a specific inhaler device at varying doses.

  • Primary Efficacy Endpoint: Commonly the change from baseline in pre-bronchodilator FEV1.[7]

  • Secondary Efficacy Endpoints: Rate of severe asthma exacerbations, change in PEF, symptom-free days, quality of life questionnaires, and rescue medication use.[4][7]

  • Inflammatory Markers: Sputum eosinophil counts and fractional exhaled nitric oxide (FeNO) are often measured as biomarkers of airway inflammation.[6]

  • Safety Assessments: Evaluation of local side effects (e.g., oral candidiasis, dysphonia) and systemic effects (e.g., changes in cortisol levels).

Conclusion

Inhaled corticosteroids are well-established as the most effective first-line therapy for the long-term control of persistent asthma due to their broad and potent anti-inflammatory effects.[1][5] LY171883, as a leukotriene receptor antagonist, represents a more targeted therapeutic approach. While direct comparative data is lacking, the available evidence suggests that leukotriene receptor antagonists generally offer a more modest clinical benefit compared to ICS. However, they may be a suitable alternative for patients who are unable or unwilling to use ICS, or as an add-on therapy in certain patient populations. Further research, including direct comparative trials, would be necessary to definitively establish the relative efficacy and safety of LY171883 in comparison to modern inhaled corticosteroids.

References

A Comparative Analysis of LY 170198 and Novel CysLT1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cysteinyl leukotriene 1 (CysLT1) receptor antagonist LY 170198 and a selection of novel antagonists: montelukast, zafirlukast, and pranlukast. This document is intended to serve as a resource for researchers and professionals in the field of drug development by summarizing available in vitro data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows.

CysLT1 Receptor Antagonism: A Quantitative Comparison

The following tables summarize the available data on the binding affinity (Ki) and functional potency (IC50) of the compared CysLT1 receptor antagonists. These values are critical indicators of a compound's efficacy at the molecular level.

Table 1: CysLT1 Receptor Binding Affinity (Ki)

CompoundKi (nM)RadioligandTissue/Cell PreparationReference
This compound Data Not Available---
Montelukast ~2-5[³H]LTD₄Guinea pig lung membranes
Zafirlukast 0.26[³H]LTD₄Not Specified
Pranlukast Data Not Available---

Table 2: Functional Antagonism (IC50) at the CysLT1 Receptor

CompoundIC50 (nM)Assay TypeAgonistTissue/Cell PreparationReference
This compound Data Not Available----
Montelukast <1000Calcium MobilizationUDP1321N1 astrocytoma cells
Zafirlukast 20.6Calcium MobilizationLTD₄CysLT1 receptor cell line
Pranlukast <1000Calcium MobilizationUDP1321N1 astrocytoma cells

Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments. Below are detailed overviews of key experimental protocols.

Radioligand Binding Assay for CysLT1 Receptor

This assay quantifies the affinity of a compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled antagonists for the CysLT1 receptor.

General Protocol:

  • Membrane Preparation: Homogenize tissues (e.g., guinea pig lung parenchyma) or cells expressing the CysLT1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled antagonist (e.g., this compound, montelukast).

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue/Cells expressing CysLT1) Incubation Incubation (Membranes + Radioligand + Antagonist) Membrane_Prep->Incubation Radioligand Radioligand ([³H]LTD₄) Radioligand->Incubation Antagonist Unlabeled Antagonist (e.g., this compound) Antagonist->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist in a cell-based functional assay.

General Protocol:

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the CysLT1 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.

  • Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a CysLT1 receptor agonist (e.g., LTD₄).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced fluorescence response against the antagonist concentration to determine the IC50 value.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing CysLT1) Dye_Loading Calcium-Sensitive Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation Pre-incubation with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation Agonist Stimulation (e.g., LTD₄) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence Change Agonist_Stimulation->Fluorescence_Measurement IC50_Determination IC50 Determination Fluorescence_Measurement->IC50_Determination

Caption: Calcium Mobilization Assay Workflow.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade. Its activation by cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) initiates a signaling cascade that leads to key pathological features of asthma and allergic rhinitis.

Upon agonist binding, the CysLT1 receptor couples to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates downstream effects such as smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects CysLT Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLT->CysLT1R Binds to Gq11 Gq/11 Protein CysLT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction Vascular_Permeability Increased Vascular Permeability Ca2_release->Vascular_Permeability Inflammation Inflammatory Cell Recruitment PKC->Inflammation

Caption: CysLT1 Receptor Signaling Pathway.

A Head-to-Head Comparison of the Leukotriene Receptor Antagonists: LY171883 and Pranlukast

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of respiratory research and drug development, particularly in the management of asthma and allergic rhinitis, leukotriene receptor antagonists (LTRAs) represent a significant therapeutic class. This guide provides a detailed, data-driven comparison of two key molecules in this class: LY171883 (also known as tomelukast) and pranlukast. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective pharmacological profiles.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Both LY171883 and pranlukast exert their therapeutic effects by antagonizing the action of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. CysLTs, including LTC4, LTD4, and LTE4, are responsible for bronchoconstriction, increased vascular permeability, and mucus secretion. By blocking the CysLT1 receptor, these antagonists effectively mitigate the inflammatory cascade.

Pranlukast is a selective and competitive antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor.[1][] It effectively inhibits the physiological actions of LTD4 at this receptor without exhibiting any agonistic activity.[1] LY171883 also functions as a leukotriene D4 (LTD4) and E4 (LTE4) receptor antagonist.[3][4]

dot

cluster_0 Leukotriene Synthesis and Action cluster_1 Drug Intervention Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 LTC4 LTA4->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Binds to Pathophysiological Effects Pathophysiological Effects CysLT1 Receptor->Pathophysiological Effects Activates LY171883 LY171883 CysLT1 Receptor_2 CysLT1 Receptor LY171883->CysLT1 Receptor_2 Antagonizes Pranlukast Pranlukast Pranlukast->CysLT1 Receptor_2 Antagonizes

Caption: Signaling pathway of leukotriene antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative data for LY171883 and pranlukast, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: Receptor Binding and In Vitro Potency

ParameterLY171883Pranlukast
Target Receptor Leukotriene D4/E4 ReceptorCysteinyl Leukotriene Type 1 (CysLT1) Receptor
Ki (LTD4) 0.63 µM (guinea pig lung membranes)[5]0.99 ± 0.19 nM[6]
Ki (LTC4) Not Available5640 ± 680 nM[6]
Ki (LTE4) Not Available0.63 ± 0.11 nM[6]
IC50 22.6 µM (phosphodiesterase from human PMNs)[7]0.3 µM (LTD4-induced 35SO4 output)[][8]
Other Activity PPARγ agonist (50-100 µM)[7]-

Table 2: Pharmacokinetic Properties

ParameterLY171883Pranlukast
Administration Orally active[5][7]Orally active[1]
Time to Max. Concentration (Tmax) Not Available2 to 6 hours[9]
Plasma Protein Binding Not Available~99%[1]
Elimination Half-life Not Available3-9 hours (repeated doses)[1]
Metabolism Not AvailablePrimarily via glucuronic acid conjugation[1]
Excretion Not AvailablePrimarily fecal[1]

Experimental Protocols

Receptor Binding Assay (for Ki determination)

A standard experimental protocol to determine the inhibitory constant (Ki) for a competitive antagonist like LY171883 or pranlukast involves a radioligand binding assay.

dot

cluster_workflow Receptor Binding Assay Workflow start Start prep Prepare tissue homogenate (e.g., guinea pig lung membranes) start->prep incubate Incubate homogenate with radiolabeled leukotriene (e.g., [3H]-LTD4) and varying concentrations of antagonist (LY171883 or Pranlukast) prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki value measure->analyze end_node End analyze->end_node

Caption: Workflow for a receptor binding assay.

Methodology:

  • Tissue Preparation: A tissue source rich in the target receptor (e.g., guinea pig lung membranes for CysLT1) is homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled leukotriene (e.g., [3H]-LTD4) and varying concentrations of the unlabeled antagonist (LY171883 or pranlukast).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Efficacy and Safety

LY171883

Clinical studies on LY171883 have demonstrated its potential in attenuating bronchoconstriction. In atopic subjects, a 400 mg oral dose of LY171883 was shown to affect antigen or LTD4-induced bronchoconstriction.[10] Furthermore, in asthmatic patients, LY171883 was found to increase the respiratory heat loss required to induce a 20% fall in FEV1 during cold-air isocapnic hyperpnea, indicating a protective effect against cold air-induced bronchoconstriction.[11] Early clinical development of some leukotriene receptor antagonists, including LY171883, was hampered by side effects, primarily involving the gastrointestinal tract and liver.[12]

Pranlukast

Pranlukast has undergone more extensive clinical evaluation and is approved for the treatment of asthma and allergic rhinitis in some countries.[1] Clinical trials have demonstrated its efficacy in improving asthma symptoms, reducing the need for rescue β2-agonists, and improving pulmonary function.[13] It has shown effectiveness in patients with mild-to-moderate asthma.[13] The bioavailability of pranlukast is noted to be higher after evening administration.[14] In terms of safety, pranlukast is generally well-tolerated.

Conclusion

Both LY171883 and pranlukast are effective antagonists of the cysteinyl leukotriene pathway, a key target in the management of inflammatory airway diseases. While both molecules demonstrate in vitro and in vivo activity, the available data suggests that pranlukast has a more potent and selective profile for the CysLT1 receptor. Furthermore, pranlukast has a more extensive clinical development history and a well-established efficacy and safety profile in the treatment of asthma and allergic rhinitis. LY171883, while showing early promise, faced challenges in its clinical development. This comparative guide highlights the distinct pharmacological characteristics of these two leukotriene receptor antagonists, providing valuable insights for researchers and clinicians in the field of respiratory medicine.

References

Replicating Anti-Inflammatory Effects: A Comparative Guide to Leukotriene B4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A note on the target compound: Initial searches for "LY170198" did not yield specific studies on a compound with this identifier. It is plausible that this designation is outdated, a typographical error, or an internal code not widely published. However, extensive research on Eli Lilly's portfolio of anti-inflammatory compounds revealed a well-documented leukotriene B4 (LTB4) receptor antagonist, LY293111 (also known as Etalocib) . This guide will focus on LY293111 as a representative compound in this class and compare its anti-inflammatory effects with other relevant agents.

Leukotriene B4 is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by attracting and activating leukocytes. LTB4 receptor antagonists, such as LY293111, block the binding of LTB4 to its receptors (BLT1 and BLT2) on the surface of immune cells, thereby inhibiting downstream inflammatory signaling. This mechanism of action makes them a target for the development of novel anti-inflammatory therapies.

Comparative Analysis of Anti-Inflammatory Efficacy

This section provides a summary of quantitative data from studies comparing the anti-inflammatory effects of LY293111 (Etalocib) with other anti-inflammatory agents.

Compound/AgentModel/AssayEndpoint MeasuredResult
LY293111 (Etalocib) LTB4-induced calcium mobilizationIC5020 nM
LY293111 (Etalocib) [3H]LTB4 binding to LTB4 receptorKi25 nM
LY255283 [3H]LTB4 binding to guinea pig lung membranesIC50~100 nM
BIIL-260 LTB4 receptor binding on human neutrophil membranesKi1.7 nM
SB-209247 LTB4-induced Ca2+ mobilizationIC506.6 nM
U-75302 Inhibition of LTB4-induced chemotaxis of guinea pig eosinophils-Effective

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

LTB4-Induced Calcium Mobilization Assay
  • Cell Culture: Human neutrophils are isolated from peripheral blood of healthy donors.

  • Fluorescent Dye Loading: Neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 60 minutes at 37°C.

  • Compound Incubation: The dye-loaded cells are washed and incubated with varying concentrations of the test compound (e.g., LY293111) or vehicle control for 15 minutes at 37°C.

  • LTB4 Stimulation: The cells are then stimulated with a sub-maximal concentration of LTB4.

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorometer by monitoring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the LTB4-induced calcium response, is calculated.

Radioligand Binding Assay for LTB4 Receptor
  • Membrane Preparation: Membranes are prepared from cells expressing the LTB4 receptor (e.g., human neutrophils or transfected cell lines).

  • Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The Ki value, a measure of the compound's binding affinity, is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in LTB4-mediated inflammation and a typical experimental workflow for evaluating LTB4 receptor antagonists.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 G_protein G-protein BLT1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_release->Inflammatory_Response Leads to PKC->Inflammatory_Response Leads to LY293111 LY293111 (Etalocib) LY293111->BLT1 Blocks Experimental_Workflow start Start: Isolate Human Neutrophils load_dye Load with Calcium-sensitive Dye start->load_dye incubate_compound Incubate with LY293111 or Vehicle load_dye->incubate_compound stimulate Stimulate with LTB4 incubate_compound->stimulate measure Measure Intracellular Ca²⁺ Levels stimulate->measure analyze Analyze Data and Calculate IC50 measure->analyze

A Comparative Meta-Analysis of Leukotriene Receptor Antagonists in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent leukotriene receptor antagonists (LTRAs): montelukast, zafirlukast, and pranlukast. The information is synthesized from a meta-analysis of published clinical trials to aid in research, clinical development, and decision-making.

Introduction to Leukotriene Receptor Antagonists

Leukotriene receptor antagonists are a class of oral medications that function by blocking the action of cysteinyl leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By inhibiting the binding of these leukotrienes to their receptors, LTRAs help to reduce bronchoconstriction, airway inflammation, and mucus production. The three primary LTRAs compared in this guide are montelukast, zafirlukast, and pranlukast. While all three share a common mechanism of action, they exhibit differences in their pharmacokinetic profiles, dosing regimens, and to some extent, their clinical efficacy and safety profiles.

Leukotriene Signaling Pathway

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their pro-inflammatory effects by binding to cysteinyl leukotriene receptors (CysLT1 and CysLT2) on various cells, including smooth muscle and eosinophils. LTRAs competitively antagonize the CysLT1 receptor, thereby mitigating the inflammatory cascade.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptor Target Cell Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 LTA4 LTA4 Arachidonic_Acid->LTA4 5-Lipoxygenase 5-Lipoxygenase 5-Lipoxygenase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTC4_Synthase LTC4 Synthase LTD4 LTD4 LTC4->LTD4 CysLT1 CysLT1 Receptor LTC4->CysLT1 bind to LTE4 LTE4 LTD4->LTE4 LTD4->CysLT1 bind to LTE4->CysLT1 bind to Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1->Inflammatory_Response activates LTRAs Leukotriene Receptor Antagonists (Montelukast, Zafirlukast, Pranlukast) LTRAs->CysLT1 block

Caption: The leukotriene signaling pathway and the mechanism of action of LTRAs.

Comparative Efficacy in Asthma

A meta-analysis of data from various clinical trials reveals the comparative efficacy of montelukast, zafirlukast, and pranlukast in the treatment of chronic asthma. Key endpoints include the reduction of asthma exacerbations and improvement in pulmonary function, as measured by the Forced Expiratory Volume in one second (FEV1).

Efficacy OutcomeMontelukastZafirlukastPranlukastComparison Details and Citations
Reduction of Asthma Exacerbations (vs. Placebo) Odds Ratio: ~0.60Odds Ratio: ~0.45-0.53Data from head-to-head meta-analyses are limited, but individual trials show efficacy.An indirect comparison meta-analysis suggested that montelukast may be more effective than zafirlukast in reducing asthma exacerbations, with a combined relative risk of 0.62 (95% CI 0.39, 0.98) in favor of montelukast. Individual meta-analyses have shown that both montelukast and zafirlukast significantly reduce the risk of exacerbations compared to placebo.[1]
Improvement in FEV1 Significant improvement over placebo.Significant improvement over placebo.Significant improvement over placebo.In a study comparing zafirlukast and pranlukast, zafirlukast 40 mg was found to have similar efficacy to pranlukast 225 mg (both twice daily).[2] A study in children with asthma found no statistical difference in the improvement of FEV1 between montelukast and zafirlukast.[3]
Add-on Therapy to Inhaled Corticosteroids (ICS) Reduces risk of exacerbations (RR ~0.80) and improves FEV1.Effective in improving lung function when added to low-dose ICS.Effective as add-on therapy.The combination of an LTRA with ICS improves asthma control compared to the same dose of ICS alone.[4]

Comparative Efficacy in Allergic Rhinitis

LTRAs are also indicated for the treatment of allergic rhinitis. The primary outcomes in clinical trials for allergic rhinitis are typically based on composite symptom scores, which assess nasal and ocular symptoms.

Efficacy OutcomeMontelukastZafirlukastPranlukastComparison Details and Citations
Improvement in Composite Nasal Symptom Scores Montelukast 5mg and 10mg once daily showed non-inferiority to pranlukast 450mg/day.Showed significant reduction in rhinitis symptoms.Showed significant improvement in nasal symptom scores.A double-blind, non-inferiority clinical study demonstrated that the efficacy and safety profiles of montelukast (5mg and 10mg) are comparable with pranlukast (450mg/day) for seasonal allergic rhinitis.[5]

Safety and Tolerability Profile

The safety and tolerability of LTRAs are important considerations in their clinical use. The following table summarizes the key safety findings from clinical trials and post-marketing surveillance.

Safety AspectMontelukastZafirlukastPranlukastComparison Details and Citations
Common Adverse Events Generally well-tolerated. Most common adverse events include headache, upper respiratory infection, and gastrointestinal disturbances.Headache, nausea, and diarrhea.Gastrointestinal disturbances are the most common.Both montelukast and pranlukast are generally well tolerated with a low incidence of severe adverse effects.[6]
Neuropsychiatric Events Reports of agitation, anxiety, depression, and sleep disturbances have led to a boxed warning from the FDA.Mood or behavior changes have been reported.Psychiatric adverse drug reactions have been reported, though seemingly less frequently than with montelukast in some analyses.An analysis of the Korea Adverse Event Reporting System database indicated that after prescribing montelukast, physicians should pay more attention to agitation, bad or vivid dreams, anxiety, depression, tremor, irritability, insomnia, and headache compared to when prescribing pranlukast.[7]
Hepatic Effects Rare instances of elevated liver enzymes.Associated with a risk of hepatic dysfunction, and monitoring of liver enzymes is recommended.Generally well-tolerated with no significant drug-related changes in biochemical variables in some studies.Zafirlukast is contraindicated in patients with hepatic impairment.[8]

Experimental Protocols

The clinical trials included in this meta-analysis generally followed a randomized, double-blind, placebo-controlled design. Below are detailed methodologies for key experiments cited.

Asthma Clinical Trial Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.

  • Patient Population: Adults and adolescents (typically ≥12 or ≥15 years of age) with a diagnosis of chronic mild to moderate persistent asthma.[9][10] Inclusion criteria often include a baseline FEV1 between 50% and 85% of the predicted value and demonstrated reversibility of airway obstruction after administration of a short-acting beta-agonist.[10]

  • Intervention:

    • Montelukast: 10 mg once daily.

    • Zafirlukast: 20 mg twice daily.

    • Pranlukast: 225 mg twice daily.

    • Placebo: Matching placebo for the active drug.

  • Treatment Duration: Typically ranges from 4 to 13 weeks.[9]

  • Primary Efficacy Endpoints:

    • Change from baseline in FEV1: Spirometry is performed at specified intervals throughout the study to measure the volume of air forcibly exhaled in one second.

    • Asthma Exacerbations: Defined as a worsening of asthma requiring systemic corticosteroids, an unscheduled visit to a doctor, or a visit to an emergency department.[9]

  • Secondary Efficacy Endpoints:

    • Daytime and nighttime asthma symptom scores.

    • Use of as-needed short-acting beta-agonists.

    • Nocturnal awakenings due to asthma.

    • Asthma-specific quality of life questionnaires.

Asthma_Trial_Workflow Screening Screening & Baseline (Inclusion/Exclusion Criteria, FEV1) Randomization Randomization Screening->Randomization Group_A Treatment Group A (e.g., Montelukast 10mg/day) Randomization->Group_A Group_B Treatment Group B (e.g., Zafirlukast 20mg BID) Randomization->Group_B Group_C Placebo Group Randomization->Group_C Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Endpoint_Assessment Endpoint Assessment (FEV1, Exacerbations, Symptom Scores) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis (Comparison of outcomes) Endpoint_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical workflow for a randomized controlled trial of LTRAs in asthma.

Allergic Rhinitis Clinical Trial Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, non-inferiority or superiority trial.

  • Patient Population: Patients with a history of seasonal or perennial allergic rhinitis, confirmed by allergy testing.

  • Intervention:

    • Montelukast: 5 mg or 10 mg once daily.

    • Pranlukast: 450 mg/day (administered in divided doses).

    • Placebo: Matching placebo.

  • Treatment Duration: Typically 2 to 4 weeks.

  • Primary Efficacy Endpoints:

    • Composite Symptom Score (CSS): Patients record the severity of individual nasal symptoms (e.g., nasal congestion, rhinorrhea, sneezing, nasal itching) and ocular symptoms (e.g., itchy/watery eyes, red eyes) on a scale (e.g., 0-3). The scores for individual symptoms are summed to create a composite score.

  • Secondary Efficacy Endpoints:

    • Individual symptom scores.

    • Use of rescue antihistamine medication.

    • Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).

Meta-Analysis Logical Flow

The process of conducting a meta-analysis involves several key steps to synthesize data from multiple studies in a systematic and quantitative manner.

Meta_Analysis_Flow Formulation Formulate Research Question (e.g., Comparative efficacy of LTRAs) Lit_Search Systematic Literature Search (PubMed, Embase, Cochrane, etc.) Formulation->Lit_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Lit_Search->Study_Selection Data_Extraction Data Extraction (Study characteristics, outcomes, etc.) Study_Selection->Data_Extraction Quality_Assessment Assess Risk of Bias (e.g., Cochrane Risk of Bias tool) Data_Extraction->Quality_Assessment Statistical_Analysis Statistical Analysis (Pooling data, heterogeneity assessment) Quality_Assessment->Statistical_Analysis Results_Interpretation Interpretation of Results (Summary effect, confidence intervals) Statistical_Analysis->Results_Interpretation Report Report Findings Results_Interpretation->Report

Caption: The logical workflow of a systematic review and meta-analysis.

Conclusion

This meta-analysis of clinical trials demonstrates that montelukast, zafirlukast, and pranlukast are effective in the treatment of asthma and allergic rhinitis. While all three LTRAs show a favorable risk-benefit profile, there are nuances in their comparative efficacy and safety that should be considered in clinical practice and future drug development. Montelukast may offer an advantage in reducing asthma exacerbations compared to zafirlukast, based on indirect comparisons. For allergic rhinitis, montelukast and pranlukast appear to have comparable efficacy. The safety profiles are generally favorable, although the potential for neuropsychiatric adverse events with montelukast and hepatic dysfunction with zafirlukast warrant careful monitoring. Further head-to-head clinical trials would be beneficial to more definitively establish the comparative effectiveness of these agents.

References

Safety Operating Guide

Proper Disposal Procedures for LY 170198: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of LY 170198, a leukotriene receptor antagonist. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Research laboratories are tasked with the critical responsibility of managing pharmaceutical waste, including expired or unused investigational drugs, in accordance with federal, state, and local regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Required if handling powder outside a fume hood

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Procedure for Unused or Expired this compound:

  • Segregation: Isolate all waste containing this compound from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials.

  • Waste Container:

    • Select a waste container that is chemically compatible with this compound and is in good condition, with no leaks or cracks.

    • The container must have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Chemical abbreviations are not acceptable.

    • Include the date when the first item of waste was placed in the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Licensed Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[3] These companies are equipped to handle and transport chemical waste in accordance with regulatory requirements.

    • Do not attempt to incinerate the waste unless it is through a certified hazardous waste incinerator.

Procedure for Empty Containers:

  • Triple Rinsing:

    • If the original container held a liquid formulation of this compound, it should be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and treated as hazardous waste, to be added to the designated this compound waste container.

  • Disposal of Rinsed Containers: Once triple-rinsed and air-dried, the empty container can typically be disposed of in the regular trash, provided all labels are defaced or removed to prevent misidentification.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protective Equipment: Don the appropriate PPE as listed in the table above before re-entering the spill area.

  • Containment and Absorption:

    • For solid spills, carefully cover the material with an absorbent powder to prevent it from becoming airborne.

    • For liquid spills, use a chemical absorbent pad or material to contain and soak up the liquid.

  • Collection: Carefully scoop or wipe up the absorbed material and place it into the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow any institutional reporting requirements.

Mechanism of Action and Signaling Pathway

This compound is a leukotriene receptor antagonist. Leukotrienes are inflammatory mediators produced by the immune system that contribute to bronchoconstriction, inflammation, and mucus secretion. This compound exerts its effect by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby mitigating the inflammatory response.

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for a leukotriene receptor antagonist like this compound.

Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Leukotriene_A4 Leukotriene A4 (LTA4) Arachidonic_Acid->Leukotriene_A4 5-Lipoxygenase Leukotriene_C4 Leukotriene C4 (LTC4) Leukotriene_A4->Leukotriene_C4 LTC4 Synthase Leukotriene_D4 Leukotriene D4 (LTD4) Leukotriene_C4->Leukotriene_D4 CysLT1_Receptor CysLT1 Receptor Leukotriene_D4->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response Activates LY170198 This compound (Antagonist) LY170198->CysLT1_Receptor Blocks

References

Essential Safety and Handling Protocols for LY 170198

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides critical guidance for the safe handling and disposal of LY 170198, a compound identified as a flammable, corrosive, and suspected carcinogenic substance. Adherence to these protocols is essential to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE program is the primary defense against exposure to hazardous chemicals like this compound. The following table summarizes the required PPE for handling this compound.

Protection Type Minimum Requirement Recommended for Enhanced Protection Key Considerations
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1Full-face shield worn over chemical splash goggles.Protects against splashes of corrosive liquids and airborne particles.
Hand Protection Nitrile gloves (for splash protection only)Butyl or Neoprene gloves.[1]Always inspect gloves for tears or holes before use. Change gloves immediately if contaminated. Consult a chemical resistance chart for specific breakthrough times.
Respiratory Protection NIOSH-approved half-mask respirator with organic vapor cartridges and P95 particulate filters.NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters, or a Powered Air-Purifying Respirator (PAPR).Required when handling the powder form, preparing solutions, or when working outside of a certified chemical fume hood.
Protective Clothing Chemical-resistant lab coat, long pants, and closed-toe shoes.Chemical-resistant coveralls or a full chemical suit, and chemical-resistant boots.Provides a barrier against skin contact with the chemical.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

A 1. Conduct Hazard Assessment B 2. Don Appropriate PPE (See Table 1) A->B C 3. Prepare Work Area (Ensure proper ventilation, e.g., fume hood) B->C D 4. Handle this compound (Weighing, preparing solutions, etc.) C->D E 5. Decontaminate Work Surfaces D->E F 6. Doff PPE in Correct Sequence E->F G 7. Dispose of Waste (this compound and contaminated materials) F->G H 8. Wash Hands Thoroughly G->H

Safe Handling Workflow for this compound

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure that a safety shower and eyewash station are readily accessible. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure all PPE is in good condition and fits correctly.

  • Handling the Compound:

    • When handling the solid form, use caution to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate solvent and then wash with soap and water.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including excess chemical, empty containers, gloves, and disposable labware, must be treated as hazardous waste.[2][3]

  • Waste Collection:

    • Collect all this compound waste in a designated, leak-proof, and compatible container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal.[3] Empty containers must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 170198
Reactant of Route 2
Reactant of Route 2
LY 170198

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。